1-Benzyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate
Description
Properties
IUPAC Name |
1-O-benzyl 3-O-ethyl 3-methylpiperidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-3-21-15(19)17(2)10-7-11-18(13-17)16(20)22-12-14-8-5-4-6-9-14/h4-6,8-9H,3,7,10-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFARWSFILDKQQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80704877 | |
| Record name | 1-Benzyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
664364-60-7 | |
| Record name | 1-Benzyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Benzyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate
This guide provides a comprehensive technical overview of 1-Benzyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate, a heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. We will delve into its chemical properties, plausible synthetic routes, potential applications, and the broader context of its utility for researchers, scientists, and drug development professionals.
Introduction and Chemical Identity
This compound is a disubstituted piperidine derivative. The piperidine ring is a ubiquitous scaffold in a vast number of pharmaceuticals and natural products, prized for its conformational flexibility and ability to present substituents in a well-defined three-dimensional arrangement.[1][2] This particular compound features a benzyl carbamate protecting group on the nitrogen atom, an ethyl ester, and a methyl group at the 3-position of the piperidine ring. This specific substitution pattern makes it a valuable chiral building block in organic synthesis.
The presence of both a benzyl protecting group and an ester functionality allows for orthogonal deprotection strategies, a crucial aspect in multi-step syntheses. The benzyl group can be removed under hydrogenolysis conditions, while the ester can be hydrolyzed under basic or acidic conditions.
Table 1: Compound Identification
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 664364-60-7[3] |
| Molecular Formula | C₁₇H₂₃NO₄[3] |
| Molecular Weight | 305.37 g/mol [3] |
| Canonical SMILES | CCOC(=O)C1(C)CCCN(C1)C(=O)OCC2=CC=CC=C2 |
Physicochemical Properties and Safety Information
While detailed experimental data for this specific compound is not extensively published, its properties can be inferred from its structure and data on similar compounds. It is expected to be a colorless to pale yellow oil or a low-melting solid, with good solubility in common organic solvents like dichloromethane, ethyl acetate, and methanol.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value |
| XLogP3 | 2.9 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 6 |
| Topological Polar Surface Area | 55.8 Ų |
Safety Information:
Similar piperidine derivatives are classified with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be observed when handling this compound. All work should be conducted in a well-ventilated fume hood.
Synthesis and Methodologies
-
Synthesis of the precursor: 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate.
-
Alpha-methylation: Introduction of the methyl group at the 3-position.
Proposed Synthesis of 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate (Precursor)
The precursor can be synthesized from commercially available ethyl nipecotate (ethyl piperidine-3-carboxylate).
Workflow for Precursor Synthesis:
Sources
- 1. Discovery of 3,3-disubstituted piperidine-derived trisubstituted ureas as highly potent soluble epoxide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl N-piperazinecarboxylate(120-43-4) 1H NMR [m.chemicalbook.com]
An In-depth Technical Guide to the Putative Mechanism of Action of 1-Benzyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate
A Senior Application Scientist's Perspective on Elucidating Novel Pharmacological Activity
Foreword: Charting Unexplored Territory in Piperidine Pharmacology
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a significant portion of pharmaceuticals targeting a wide array of biological systems.[1][2][3] Its derivatives have demonstrated efficacy in therapeutic areas ranging from neurodegenerative disorders and pain management to oncology.[1][2][4] Within this extensive chemical family lies 1-Benzyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate, a compound recognized primarily as a versatile synthetic intermediate.[5] While its utility in the synthesis of more complex molecules is established, its intrinsic pharmacological properties and mechanism of action remain largely uninvestigated.
This guide is conceived for researchers, scientists, and drug development professionals who are poised at the frontier of discovery. It moves beyond the known identity of this compound as a building block to propose a structured, scientifically rigorous framework for uncovering its potential as a bioactive agent. As a Senior Application Scientist, the narrative that follows is not a mere recitation of facts but a strategic blueprint for investigation. We will delve into the causality behind experimental choices, constructing a self-validating system of inquiry to elucidate the compound's putative mechanism of action. Every proposed protocol is grounded in established pharmacological principles, designed to build a comprehensive profile of this molecule from the ground up.
We will begin by dissecting the molecule's structural features to generate plausible hypotheses about its biological targets. Subsequently, we will present detailed, step-by-step methodologies for a suite of experiments, from initial binding assays to functional cellular screens. This in-depth guide is intended to be a catalyst for research, providing the foundational logic and practical protocols necessary to transform a chemical intermediate into a potential therapeutic candidate.
Part 1: Deconstruction of a Molecule - Structural Clues to Putative Mechanisms
The chemical architecture of this compound offers several clues to its potential biological interactions. The piperidine ring, a common motif in neuroactive compounds, suggests a potential for interaction with central nervous system (CNS) targets.[1][6] The presence of a benzyl group and an ethyl ester introduces lipophilicity, which may facilitate passage across the blood-brain barrier.
Based on these structural attributes and the known pharmacology of related piperidine derivatives, we can formulate several primary hypotheses for its mechanism of action:
-
Hypothesis 1: Ion Channel Modulation. The overall structure bears a distant resemblance to some local anesthetics and ion channel modulators. One source suggests a potential role as a local anesthetic by blocking nerve impulse transmission.[7] This points towards a possible interaction with voltage-gated sodium or calcium channels.
-
Hypothesis 2: G-Protein Coupled Receptor (GPCR) Antagonism/Agonism. The piperidine scaffold is prevalent in ligands for a multitude of GPCRs, including opioid, muscarinic, and dopamine receptors.[1] The specific substitution pattern could confer selectivity for a particular receptor subtype.
-
Hypothesis 3: Enzyme Inhibition. The dicarboxylate functionality could mimic endogenous substrates or bind to the active sites of various enzymes. Acetylcholinesterase (AChE) is a notable target for many piperidine-based drugs used in the treatment of Alzheimer's disease.[2][8]
-
Hypothesis 4: Sigma Receptor Modulation. Sigma receptors, particularly the σ1 subtype, are known to bind a diverse range of piperidine-containing ligands and are implicated in neurodegenerative diseases and cancer.[9]
The following sections will detail the experimental workflows designed to systematically test these hypotheses.
Part 2: A Roadmap for Discovery - Experimental Protocols for Mechanistic Elucidation
This section provides a logical and phased approach to investigating the mechanism of action of this compound. The protocols are designed to be self-validating, with each stage of the investigation informing the next.
Phase 1: Initial Target Screening and Binding Affinity
The initial phase aims to broadly screen for potential interactions and then quantify the binding affinity to any identified targets.
-
Objective: To perform a high-throughput screen against a panel of common CNS targets, including ion channels, GPCRs, and enzymes.
-
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Utilize a commercial radioligand binding assay service (e.g., Eurofins SafetyScreen, CEREP BioPrint) to screen the compound at a standard concentration (e.g., 10 µM) against a panel of at least 40 common CNS receptors, ion channels, and transporters.
-
The assay measures the displacement of a specific radioligand from its target by the test compound.
-
Data is typically reported as the percentage of inhibition of radioligand binding.
-
-
Causality and Interpretation: This initial screen is a cost-effective and rapid method to identify potential "hits." A significant percentage of inhibition (typically >50%) for a particular target warrants further investigation. The breadth of the panel allows for the simultaneous testing of our primary hypotheses.
-
Objective: To determine the binding affinity (Ki) of the compound for any targets identified in the initial screen.
-
Methodology:
-
For each "hit" target, perform a competitive binding assay using a range of concentrations of this compound.
-
Incubate the target preparation (e.g., cell membranes expressing the receptor) with a fixed concentration of the specific radioligand and varying concentrations of the test compound.
-
Measure the amount of bound radioligand at each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to generate a dose-response curve.
-
Calculate the IC50 (the concentration of the compound that inhibits 50% of radioligand binding) from the curve.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which also accounts for the affinity and concentration of the radioligand.
-
-
Causality and Interpretation: This experiment validates the initial "hit" and provides a quantitative measure of binding affinity. A low Ki value (e.g., in the nanomolar to low micromolar range) indicates a high affinity and suggests a potentially potent interaction.
Phase 2: Functional Characterization of Target Interaction
Once a binding interaction is confirmed, the next step is to determine the functional consequence of this binding—does the compound act as an agonist, antagonist, or modulator?
-
Objective: To determine if the compound activates (agonist) or blocks (antagonist) the signaling of an identified GPCR target.
-
Methodology (Example for a Gαs-coupled receptor):
-
Utilize a cell line stably expressing the target GPCR.
-
Load the cells with a fluorescent cAMP biosensor.
-
To test for agonist activity, add increasing concentrations of this compound and measure the change in fluorescence, which corresponds to changes in intracellular cAMP levels.
-
To test for antagonist activity, pre-incubate the cells with increasing concentrations of the test compound before stimulating them with a known agonist for the receptor. Measure the inhibition of the agonist-induced cAMP response.
-
Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).
-
-
Causality and Interpretation: These assays reveal the functional nature of the compound's interaction with the GPCR. An agonist will elicit a response on its own, while an antagonist will block the response of a known agonist.
-
Objective: To assess the effect of the compound on the function of an identified ion channel target.
-
Methodology (Example for a voltage-gated sodium channel):
-
Use whole-cell patch-clamp electrophysiology on cells expressing the target sodium channel.
-
Record the ionic currents through the channel in response to a series of voltage steps.
-
Perfuse the cells with varying concentrations of this compound and record the changes in the ionic currents.
-
Analyze the data to determine if the compound blocks the channel, alters its gating properties (activation, inactivation), or has other modulatory effects.
-
-
Causality and Interpretation: Patch-clamp is the gold standard for studying ion channel function. It provides detailed information on how the compound affects the channel's ability to conduct ions, directly testing the hypothesis of ion channel modulation.
Phase 3: Cellular and Phenotypic Assays
The final phase of the investigation connects the molecular mechanism to a cellular or physiological outcome.
-
Objective: To determine the effect of the compound on the activity of cultured neurons.
-
Methodology:
-
Culture primary neurons (e.g., cortical or hippocampal neurons).
-
Load the neurons with a calcium indicator dye (e.g., Fura-2 AM).
-
Record the spontaneous or evoked (e.g., by electrical stimulation or addition of a neurotransmitter) calcium transients in the neurons.
-
Apply this compound and observe any changes in the frequency, amplitude, or duration of the calcium signals.
-
-
Causality and Interpretation: This assay provides insight into the compound's effect on overall neuronal excitability. A decrease in neuronal activity would be consistent with a mechanism involving the blockade of excitatory ion channels or activation of inhibitory GPCRs.
Part 3: Visualizing the Path to Discovery
Diagrams are essential for conceptualizing the proposed workflows and potential mechanisms.
Workflow for Mechanistic Elucidation
Caption: A phased experimental workflow for the mechanistic investigation of a novel compound.
Hypothesized Signaling Pathway (GPCR Antagonism)
Caption: A potential mechanism involving competitive antagonism at a G-protein coupled receptor.
Quantitative Data Summary
While no quantitative data currently exists for the biological activity of this compound, the proposed experiments would yield data that can be structured as follows for clear comparison:
Table 1: Putative Binding Affinities (Ki) for CNS Targets
| Target | Ki (nM) |
|---|---|
| Dopamine D2 Receptor | Experimental Value |
| SERT | Experimental Value |
| NMDA Receptor | Experimental Value |
| σ1 Receptor | Experimental Value |
Table 2: Putative Functional Activity (EC50/IC50)
| Target | Assay Type | Functional Activity | EC50/IC50 (nM) |
|---|---|---|---|
| Dopamine D2 Receptor | cAMP Assay | Antagonist | Experimental Value |
| σ1 Receptor | Calcium Flux | Agonist | Experimental Value |
Conclusion: From Intermediate to Innovation
This compound currently stands as a molecule of potential, its biological significance yet to be defined. This guide has laid out a comprehensive and logical pathway to systematically unravel its mechanism of action. By progressing from broad, unbiased screening to highly specific functional and cellular assays, researchers can build a robust pharmacological profile for this compound. The true value of this work lies not just in characterizing a single molecule, but in the potential to uncover a novel probe for studying biological systems or a lead scaffold for the development of a new class of therapeutics. The journey from a synthetic intermediate to a well-understood pharmacological agent is a challenging one, but it is a path paved with the rigorous and hypothesis-driven science outlined herein.
References
- Kuujia.com.
- Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. (2026-01-05).
- Smolecule. 1-benzyl 3-methyl (3R)
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(4), 2937.
- Hussain, A., & Alajmi, M. F. (2020). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Medicinal Chemistry Research, 29(10), 1827-1837.
- Kim, J., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Journal of Medicinal Chemistry, 63(21), 12696-12711.
- Sato, M., et al. (2003). Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1][5]benzothiazine as orally-active adhesion molecule inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(5), 861-864.
- Frolov, N. A., & Vereshchagin, A. N. (2023).
- Sigma-Aldrich.
- LookChem.
- International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 8(4).
- Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(4), 2937.
- Sugimoto, H., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 38(24), 4821-4829.
- CP Lab Safety.
- Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 13(14), 1477-1493.
Sources
- 1. mdpi.com [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. 310454-53-6(1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate) | Kuujia.com [kuujia.com]
- 6. Buy 1-benzyl 3-methyl (3R)-3-methylpiperidine-1,3-dicarboxylate [smolecule.com]
- 7. lookchem.com [lookchem.com]
- 8. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 1-Benzyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate in Modern Medicinal Chemistry: A Technical Guide
Foreword: The Piperidine Scaffold - A Privileged Motif in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in the structures of successful therapeutic agents. The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is one such "privileged scaffold."[1][2] Its prevalence is not accidental; the piperidine motif offers a unique combination of three-dimensional structure, conformational flexibility, and the ability to engage in crucial intermolecular interactions with biological targets.[3] This makes it an ideal building block for designing drugs with optimized pharmacokinetic and pharmacodynamic profiles.[2] From central nervous system (CNS) agents to anticancer therapeutics, the piperidine core is a testament to nature's efficiency and a cornerstone of synthetic drug design.[1][3][4]
This technical guide delves into the specifics of a highly versatile, yet underexplored, piperidine derivative: 1-Benzyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate . We will explore its strategic importance as a synthetic intermediate, detail a robust methodology for its synthesis, and illuminate its potential applications in the development of next-generation therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced chemical building blocks in their discovery pipelines.
Structural and Functional Significance of this compound
The title compound, with the molecular formula C₁₇H₂₃NO₄, possesses a unique constellation of functional groups that render it a highly valuable intermediate in multi-step organic synthesis.
-
The Piperidine Core: Provides a non-planar, saturated scaffold that allows for the precise spatial orientation of appended functional groups, a critical factor for achieving high-affinity and selective binding to protein targets.[2]
-
The N-Benzyl Group: This protecting group serves a dual purpose. Firstly, it prevents unwanted side reactions at the piperidine nitrogen. Secondly, the benzyl group itself can participate in cation-π interactions with aromatic residues in a protein's binding pocket, a feature often exploited in drug design.[4] It can be readily removed under standard hydrogenolysis conditions to reveal the secondary amine for further functionalization.
-
The C3-Methyl Group: The introduction of a methyl group at the C3 position creates a chiral center, allowing for the synthesis of enantiomerically pure compounds.[5] This is of paramount importance in modern drug development, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.
-
The Dicarboxylate Functionality: The presence of two ester groups at the C1 and C3 positions offers orthogonal handles for chemical modification. The ethyl ester at C3 can be selectively hydrolyzed or converted to an amide, while the benzyl group on the nitrogen can be removed to allow for further derivatization. This dicarboxylate substitution pattern is a key feature that allows this molecule to serve as a versatile building block for more complex pharmacophores.[6]
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of the title compound can be efficiently achieved through a multi-step sequence culminating in a Dieckmann condensation, a powerful method for forming five- and six-membered rings.[7][8] The following protocol is a robust and scalable route.
Overall Synthetic Workflow
The synthesis begins with the N-benzylation of a suitable amino acid derivative, followed by esterification and chain extension to create the acyclic precursor for the Dieckmann condensation. Subsequent methylation at the α-position to one of the carbonyls, followed by cyclization, yields the desired piperidine ring system.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2-(benzylamino)propanoate
-
To a stirred solution of ethyl 2-aminopropanoate (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).
-
Add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford ethyl 2-(benzylamino)propanoate.
Step 2: Synthesis of Diethyl 2-(benzyl(3-ethoxy-3-oxopropyl)amino)propanoate
-
To a solution of ethyl 2-(benzylamino)propanoate (1.0 eq) in ethanol, add ethyl acrylate (1.5 eq).
-
Heat the mixture to reflux and stir for 24 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
The resulting crude diethyl 2-(benzyl(3-ethoxy-3-oxopropyl)amino)propanoate is typically used in the next step without further purification.
Step 3: Synthesis of this compound via Dieckmann Condensation
-
Prepare a solution of sodium ethoxide (2.0 eq) in anhydrous toluene.
-
Add the crude diethyl 2-(benzyl(3-ethoxy-3-oxopropyl)amino)propanoate (1.0 eq) dropwise to the sodium ethoxide solution at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. The formation of a precipitate indicates the progress of the cyclization.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous hydrochloric acid until the pH is neutral.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield this compound.
Quantitative Data Summary
| Step | Product | Starting Material | Reagents | Typical Yield | Purity (by HPLC) |
| 1 | Ethyl 2-(benzylamino)propanoate | Ethyl 2-aminopropanoate | Benzyl bromide, K₂CO₃ | 85-90% | >98% |
| 2 | Diethyl 2-(benzyl(3-ethoxy-3-oxopropyl)amino)propanoate | Ethyl 2-(benzylamino)propanoate | Ethyl acrylate | >95% (crude) | - |
| 3 | This compound | Acyclic diester from Step 2 | Sodium ethoxide | 60-70% | >98% |
Applications in Medicinal Chemistry and Drug Development
The strategic value of this compound lies in its role as a versatile scaffold for the synthesis of more complex and biologically active molecules.[6] Its derivatives have potential applications across several therapeutic areas.
Central Nervous System (CNS) Agents
The piperidine ring is a common feature in many CNS-active drugs.[3] The ability to introduce diverse substituents on the piperidine core through the carboxylate handles makes this intermediate particularly useful for creating libraries of compounds for screening against CNS targets such as G-protein coupled receptors (GPCRs) and ion channels. For instance, derivatives of similar piperidine-3-carboxylic acids have been investigated as potential anticonvulsants and for the treatment of Alzheimer's disease.[9]
Peptidomimetics
The rigid, yet conformationally defined, nature of the piperidine scaffold allows it to serve as a mimic of peptide secondary structures, such as β-turns.[3] By functionalizing the N- and C3-positions, researchers can create molecules that present side-chain-like appendages in a spatially defined manner, mimicking the presentation of amino acid residues in a peptide. This is a powerful strategy for developing orally bioavailable drugs that target protein-protein interactions.
Kinase Inhibitors
Many kinase inhibitors incorporate a heterocyclic scaffold that anchors the molecule in the ATP-binding pocket of the enzyme. The this compound scaffold can be elaborated to present functionalities that form key hydrogen bonds and hydrophobic interactions with the kinase active site. The stereochemistry at the C3 position can be crucial for achieving high potency and selectivity.
Logical Relationship of Derivatization
The true utility of this intermediate is realized through its systematic derivatization to explore chemical space and optimize biological activity.
Caption: Derivatization pathways from the core intermediate.
Conclusion and Future Outlook
This compound represents a powerful and versatile tool in the medicinal chemist's arsenal. Its synthesis is achievable through established and scalable chemical transformations, and its unique structural features provide a gateway to a vast and diverse chemical space. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic use of such well-designed building blocks will be paramount. The exploration of derivatives of this scaffold is likely to yield novel drug candidates in areas such as neurodegenerative diseases, oncology, and infectious diseases. The principles of stereocontrolled synthesis and rational drug design embodied in this molecule will undoubtedly continue to drive innovation in pharmaceutical research and development.
References
- Marson, C. M., & Risi, C. (2012).
- Marson, C. M., & Risi, C. (n.d.). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. UCL Discovery.
- Kuujia.com. (n.d.). 310454-53-6(1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate).
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Journal of Medicinal Chemistry, 57(23), 9735–9766.
- Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.
- Khom, S., et al. (2022). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 61B(5), 586-591.
- Organic Reactions. (n.d.). The Dieckmann Condensation.
- Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213.
- Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D; (−)-241D; isosolenopsin A and (−)-epimyrtine. Organic & Biomolecular Chemistry, 13(11), 3363–3374.
- Laschat, S., & Kunz, H. (1992). Synthesis of Piperidines. Synthesis, 1992(01), 90–100.
- Khom, S., et al. (2022). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. ResearchGate.
- Macchi, F., et al. (2024). Targeting ADAMTS7 with a potent and selective p-trifluoromethyl biphenyl sulfonamide inhibitor. RSC Medicinal Chemistry.
- Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.
- Chad's Prep. (n.d.). Dieckmann Condensation Reactions.
- Wünsch, B., et al. (2019). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 352(10), 1900143.
- Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(12), 1614–1620.
- Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives.
- ResearchGate. (n.d.). Selected pharmaceutical structures containing piperidine scaffold.
- PrepChem.com. (n.d.). Synthesis of 1. 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. thieme-connect.de [thieme-connect.de]
- 6. 310454-53-6(1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate) | Kuujia.com [kuujia.com]
- 7. organicreactions.org [organicreactions.org]
- 8. Dieckmann Condensation Reactions - Chad's Prep® [chadsprep.com]
- 9. ajchem-a.com [ajchem-a.com]
Preliminary In-Vitro Evaluation of 1-Benzyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate: A Technical Guide
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and bioactive molecules.[1][2] Its derivatives are known to interact with a wide array of biological targets, particularly within the central nervous system (CNS).[1] The compound of interest, 1-Benzyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate, is an intriguing molecule featuring a piperidine core with dicarboxylate functionalities and a benzyl group.[3][4] The presence of the N-benzyl group is a privileged structure in medicinal chemistry, often facilitating crucial interactions with target proteins through cation-π and hydrophobic interactions.[1][5]
This technical guide provides a comprehensive framework for the preliminary in-vitro evaluation of this compound. As there is limited publicly available data on the specific biological activities of this compound, this guide is structured as a proposed investigational workflow. The experimental choices are rationalized based on the structural motifs of the molecule and established best practices in early-stage drug discovery.[6][7] Our objective is to generate a foundational dataset that elucidates the compound's cytotoxic profile, potential biological targets, and metabolic stability, thereby informing subsequent stages of drug development.
Phase 1: Foundational Cytotoxicity Assessment
Before delving into specific biological targets, it is imperative to establish the compound's cytotoxicity profile. This initial screening determines the concentration range for subsequent, more sensitive assays and identifies any overt cellular toxicity.[8] We will employ two complementary assays to assess cell viability and membrane integrity.
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for dual cytotoxicity assessment using MTT and LDH assays.
A. MTT Assay for Metabolic Viability
The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by metabolically active cells. This provides an indication of cell viability.[8][9]
Protocol:
-
Cell Seeding: Seed a human cell line (e.g., HepG2, a liver carcinoma cell line) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[10]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24 to 48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[8]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell viability by 50%).[8]
B. Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
The LDH assay is a colorimetric method that quantifies the activity of lactate dehydrogenase released from damaged cells, serving as an indicator of cytotoxicity due to compromised cell membrane integrity.[8][10][11][12]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol in a separate plate.[8]
-
Incubation: Incubate the plate for the desired time period (e.g., 24-48 hours).
-
Sample Collection: After incubation, carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.[8]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture from a commercial kit to each well containing the supernatant.[8]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[8]
-
Stop Reaction: Add 50 µL of the stop solution from the kit to each well.[8]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[8]
-
Data Analysis: Determine cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control.[8]
| Assay | Principle | Endpoint | Interpretation |
| MTT | Measures mitochondrial reductase activity | IC50 (µM) | Indicates the concentration at which metabolic activity is reduced by 50%. |
| LDH | Measures release of cytosolic LDH | % Cytotoxicity | Indicates the percentage of cells with compromised membrane integrity. |
Phase 2: Target Identification and Functional Characterization
Given that piperidine derivatives frequently interact with G-protein coupled receptors (GPCRs) and sigma receptors, our next phase will focus on screening for potential interactions with these target classes.[1][5][13][14][15][16][17]
A. Receptor Binding Assays
Radioligand binding assays are a fundamental technique to measure the affinity of a compound for a specific receptor.[18] We propose an initial screening against sigma-1 (σ1) and sigma-2 (σ2) receptors, which are common targets for piperidine-based ligands.[15][16][17][18]
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Utilize membrane preparations from cells overexpressing the target receptor (e.g., guinea pig brain homogenates for σ1 receptors).[19]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a known radioligand (e.g., -pentazocine for σ1 receptors), and varying concentrations of the test compound.[16][19]
-
Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separation: Separate the bound and free radioligand via rapid filtration.
-
Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.
-
Data Analysis: Determine the IC50 value, which is the concentration of the test compound that displaces 50% of the specific binding of the radioligand. Calculate the inhibitor constant (Ki) to represent the binding affinity.
| Receptor Target | Radioligand | Expected Outcome |
| Sigma-1 (σ1) | -pentazocine | Ki (nM) |
| Sigma-2 (σ2) | [3H]DTG | Ki (nM) |
B. Functional GPCR Assays
Should binding to a GPCR be identified or suspected, functional assays are crucial to determine whether the compound acts as an agonist or antagonist.[13][14][20][21] A common approach is to measure the downstream accumulation of second messengers, such as cyclic AMP (cAMP) or inositol monophosphate (IP1).[21][22]
Protocol: cAMP Accumulation Assay
-
Cell Culture: Use a cell line stably expressing the GPCR of interest.
-
Compound Treatment: Treat the cells with the test compound at various concentrations.
-
Stimulation: For antagonist screening, co-incubate with a known agonist.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Detection: Quantify the amount of cAMP using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence).
-
Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).
Caption: Signaling pathway for a typical cAMP functional assay.
Phase 3: Preliminary ADME-Tox Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicological properties is critical to avoid late-stage failures in drug development.[7][23][24][25]
A. Metabolic Stability Assessment
The liver is a primary site of drug metabolism, and evaluating a compound's stability in the presence of liver enzymes is a key step.[26][27] Liver microsomes, which are rich in cytochrome P450 (CYP) enzymes, provide a convenient in-vitro system for this purpose.[26][27][28][29]
Protocol: Liver Microsomal Stability Assay
-
Reaction Mixture: Prepare a reaction mixture containing liver microsomes (human or from other species), a NADPH-regenerating system, and the test compound at a specified concentration (e.g., 1 µM).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction with a solvent like acetonitrile.
-
Sample Analysis: Analyze the samples using LC-MS/MS to quantify the remaining amount of the parent compound.
-
Data Analysis: Plot the percentage of the compound remaining against time to determine the in-vitro half-life (t1/2) and calculate the intrinsic clearance.[30]
| Parameter | Description | Significance |
| In-vitro t1/2 (min) | The time required for 50% of the compound to be metabolized. | A shorter half-life suggests rapid metabolism. |
| Intrinsic Clearance (µL/min/mg protein) | The rate of metabolism by liver microsomes. | Predicts hepatic clearance in vivo. |
Conclusion
This technical guide outlines a logical and comprehensive preliminary in-vitro evaluation of this compound. By systematically assessing its cytotoxicity, potential biological targets, and metabolic stability, researchers can build a foundational understanding of this novel compound's pharmacological and toxicological properties. The data generated from these studies will be instrumental in guiding future research, including lead optimization and subsequent in-vivo testing.
References
- Functional assays for screening GPCR targets. (2005). Drug Discovery Today: Technologies, 2(2), 115-122.
- Recent progress in assays for GPCR drug discovery. (n.d.). Acta Pharmacologica Sinica.
- GPCR targeted Functional Assay Services. (n.d.).
- Structure-Activity Relationships of 1-Benzylpiperidine Deriv
- Evaluating functional ligand-GPCR interactions in cell-based assays. (n.d.). STAR Protocols.
- Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. (n.d.). Frontiers in Pharmacology.
- In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (n.d.).
- Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (n.d.).
- Synthesis and Structure−Activity Relationships of 1-Aralkyl-4-Benzylpiperidine and 1-Aralkyl-4-Benzylpiperazine Derivatives as Potent σ Ligands. (n.d.). Journal of Medicinal Chemistry.
- Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds. (2025). BenchChem.
- Drug Metabolism Studies Using Liver Microsomes. (2024). Milecell Bio.
- Application Notes and Protocols: Design and Synthesis of 1-Benzylpiperidine and 1-Benzoylpiperidine Deriv
- Application Note: Measuring the Receptor Binding Affinity of 3-(2-Cyclohexylethyl)piperidine. (2025). BenchChem.
- Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. (n.d.). Discovery Life Sciences.
- metabolic stability & determining intrinsic drug clearance. (2023). YouTube.
- 1-Benzyl 3-ethyl piperidine-1,3-dicarboxyl
- Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. (2019). European Journal of Medicinal Chemistry.
- LDH, proliferation curves and cell cycle analysis are the most suitable assays to identify and characterize new phytotherapeutic compounds. (2016). Brazilian Journal of Medical and Biological Research.
- Application Notes: 2-Piperidin-1-ylmethyl-morpholine as a Selective Ligand for Sigma-1 Receptor Binding Assays. (2025). BenchChem.
- In Vitro ADME and Toxicology Assays. (n.d.). Eurofins Discovery.
- LDH Cytotoxicity Assay Kit #37291. (n.d.). Cell Signaling Technology.
- LDH Cytotoxicity Assay Kit. (n.d.). OZ Biosciences.
- ADME-Tox Assays. (n.d.).
- Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands. (2016). Scientific Reports.
- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (n.d.). RSC Medicinal Chemistry.
- MTT assays (% inhibition of cell viability) and LDH release assay (%... (n.d.).
- Toxicological Screening. (n.d.).
- Biological properties and multifunctional applications of benzylpiperidine derivatives (review article). (2025).
- 1-benzyl 3-methyl (3R)
- Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosom
- Target-Based ADME/Tox Assays. (n.d.). Thermo Fisher Scientific.
- Early ADME Screening: 3 Ways It Boosts IND Submission Success. (2023). WuXi AppTec.
- Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. (2024). Arabian Journal of Chemistry.
- Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. (n.d.). Journal of Medicinal Chemistry.
- Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and comput
- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). RSC Medicinal Chemistry.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. (2018). Indian Journal of Heterocyclic Chemistry.
- Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiprolifer
- 1338930-81-6|1-Benzyl 3-ethyl 3-ethylpiperidine-1,3-dicarboxyl
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 310454-53-6(1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate) | Kuujia.com [kuujia.com]
- 4. Buy 1-benzyl 3-methyl (3R)-3-methylpiperidine-1,3-dicarboxylate [smolecule.com]
- 5. nbinno.com [nbinno.com]
- 6. atcc.org [atcc.org]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. LDH, proliferation curves and cell cycle analysis are the most suitable assays to identify and characterize new phytotherapeutic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 12. ozbiosciences.com [ozbiosciences.com]
- 13. journals.physiology.org [journals.physiology.org]
- 14. GPCR targeted Functional Assay Services - Creative Biolabs [creative-biolabs.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 20. molbio.gu.se [molbio.gu.se]
- 21. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]
- 23. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 24. ADME アッセイ [promega.jp]
- 25. Target-Based ADME/Tox Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 26. researchgate.net [researchgate.net]
- 27. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]
- 28. dls.com [dls.com]
- 29. youtube.com [youtube.com]
- 30. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
The Piperidine Scaffold: A Technical Guide to Discovery, Synthesis, and Application in Modern Drug Development
Introduction: The Enduring Legacy of a Privileged Scaffold
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the landscape of medicinal chemistry. Its journey from a pungent isolate of black pepper to a cornerstone of modern pharmaceuticals is a testament to its remarkable structural and functional versatility. First isolated in 1850 by the German chemist Thomas Anderson from piperine, the alkaloid responsible for the pungency of black pepper (Piper nigrum), piperidine's name is derived from the Latin word for pepper, "piper".[1] Initially, it was obtained by distilling piperine with potassium hydroxide. Industrially, it is now primarily produced through the hydrogenation of pyridine.[1]
The significance of the piperidine moiety in drug design cannot be overstated. It is classified as a "privileged scaffold," a term coined to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets.[2] This promiscuity is not a liability but rather a profound advantage, offering a robust starting point for the development of a wide array of therapeutic agents.[3][4] The piperidine ring is present in over twenty classes of pharmaceuticals, including anticancer agents, antipsychotics, analgesics, and therapies for Alzheimer's disease.[3][4][5] Its prevalence is a direct result of the favorable physicochemical properties it imparts to a molecule. The basic nitrogen atom (pKa of the conjugate acid is ~11.22) is crucial for target engagement and for modulating properties like solubility, while the three-dimensional chair-like conformation provides a scaffold to orient substituents in precise spatial arrangements, enhancing binding affinity and selectivity.[1][2][6]
This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and application of piperidine-based scaffolds for researchers, scientists, and drug development professionals. We will delve into the causality behind synthetic choices, present detailed experimental protocols, and explore the structure-activity relationships that have cemented piperidine's place in the pantheon of indispensable medicinal chemistry motifs.
Strategic Synthesis of the Piperidine Core: A Chemist's Toolkit
The construction of the piperidine ring is a well-trodden path in organic synthesis, with a rich history of classical methods and a vibrant landscape of modern, more efficient strategies. The choice of synthetic route is dictated by the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule.
Classical Approaches: The Foundations of Piperidine Synthesis
The traditional methods for piperidine synthesis, while sometimes lacking the elegance and efficiency of modern techniques, remain valuable for their simplicity and scalability.
-
Hydrogenation of Pyridine Derivatives: This is one of the most direct and widely used methods for synthesizing piperidines.[3] The aromatic pyridine ring is reduced, typically using hydrogen gas and a metal catalyst.[1][7] A variety of catalysts can be employed, including platinum, palladium, ruthenium, and nickel.[3] The choice of catalyst and reaction conditions (temperature, pressure, solvent) can influence the stereoselectivity of the reduction, particularly with substituted pyridines. For instance, heterogeneous cobalt and ruthenium catalysts have been developed for the diastereoselective cis-hydrogenation of multi-substituted pyridines.[3] A significant challenge with this method is the potential for catalyst poisoning by the basic piperidine product.[7]
-
Reductive Amination of Glutaraldehyde and Related Diketones: This method involves the reaction of a 1,5-dicarbonyl compound, such as glutaraldehyde, with a primary amine or ammonia, followed by reduction of the resulting imine or enamine intermediates. This approach is versatile for introducing a substituent on the piperidine nitrogen.
Modern Synthetic Methodologies: Precision and Efficiency
Contemporary organic synthesis has brought forth a plethora of sophisticated methods for constructing highly functionalized and stereochemically complex piperidine scaffolds.
-
Aza-Diels-Alder Reaction: This powerful [4+2] cycloaddition reaction involves the coupling of an imine (the dienophile) with a diene to form a tetrahydropyridine, which can then be reduced to the corresponding piperidine.[8][9] The reaction can be catalyzed by both Lewis acids and Brønsted acids.[10] The mechanism of the aza-Diels-Alder reaction, particularly with oxygenated dienes, is a subject of discussion, with evidence suggesting that it may proceed through a stepwise Mannich-Michael pathway rather than a concerted cycloaddition.[10] This reaction is particularly valuable for its ability to generate multiple stereocenters in a single step with a high degree of control.[11]
-
Intramolecular Cyclization Reactions: A diverse array of intramolecular cyclization strategies have been developed to form the piperidine ring. These methods often offer excellent control over stereochemistry.
-
Radical-Mediated Amine Cyclization: This approach utilizes radical intermediates to forge the carbon-nitrogen bonds of the piperidine ring. For example, intramolecular cyclization of linear amino-aldehydes can be achieved using a cobalt(II) catalyst.[3]
-
Metal-Catalyzed Cyclization: Transition metals, such as gold and palladium, can catalyze the cyclization of functionalized alkenes to form substituted piperidines.[3] For instance, gold(I) complexes can catalyze the oxidative amination of non-activated alkenes.[3]
-
Intramolecular aza-Michael Reactions: The intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl compound is a reliable method for constructing the piperidine ring.[3] This reaction can be catalyzed by bases or, for enantioselective transformations, by organocatalysts.[3]
-
-
Catalytic Asymmetric Synthesis: The demand for enantiomerically pure piperidine-containing drugs has driven the development of numerous catalytic asymmetric methods.
-
Asymmetric [4+2] Annulation of Imines with Allenes: Chiral phosphine catalysts can effect the highly enantioselective [4+2] annulation of imines with allenes to furnish a variety of functionalized piperidine derivatives.[12]
-
Rhodium-Catalyzed Asymmetric [2+2+2] Cycloaddition: This method allows for the asymmetric synthesis of polysubstituted piperidines by bringing together an alkyne, an alkene, and an isocyanate in a cycloaddition reaction catalyzed by a chiral rhodium(I) complex.[13][14]
-
Rhodium-Catalyzed Asymmetric Reductive Heck Reaction: This approach provides access to enantioenriched 3-substituted piperidines through a three-step process involving the partial reduction of pyridine, a Rh-catalyzed asymmetric carbometalation, and a final reduction.[15]
-
-
Biocatalysis and Chemoenzymatic Synthesis: The use of enzymes in organic synthesis offers unparalleled selectivity and sustainability.
-
Immobilized Lipase-Catalyzed Multicomponent Reaction: Candida antarctica lipase B (CALB) immobilized on magnetic halloysite nanotubes has been used to catalyze the synthesis of piperidines in a multicomponent reaction of a benzaldehyde, an aniline, and an acetoacetate ester.[16]
-
Hybrid Bio-organocatalytic Cascades: Combining biocatalysis and organocatalysis allows for elegant one-pot syntheses. For example, a transaminase can be used to generate a reactive intermediate for a subsequent organocatalyzed Mannich reaction to produce 2-substituted piperidines.[17]
-
Biocatalytic C-H Oxidation: Enzymes can be used to selectively hydroxylate specific C-H bonds on the piperidine ring, providing functional handles for further elaboration. This has been combined with radical cross-coupling to create a streamlined synthesis of complex piperidines.[18][19]
-
Visualizing Synthetic Pathways
The following diagrams illustrate the core concepts of key synthetic strategies for constructing the piperidine scaffold.
The Piperidine Scaffold in Drug Discovery: From Bench to Bedside
The translation of piperidine-containing molecules from laboratory curiosities to life-saving medicines is a testament to the scaffold's favorable drug-like properties. Its presence in numerous FDA-approved drugs highlights its general metabolic stability and its ability to enhance a drug's absorption, distribution, metabolism, and excretion (ADME) profile, often with reduced toxicity.[20]
Piperidine in FDA-Approved Drugs
The piperidine motif is a recurring feature in a wide range of clinically used drugs. The following table provides a snapshot of the diverse therapeutic applications of piperidine-containing pharmaceuticals.
| Drug Name | Therapeutic Class | Key Role of the Piperidine Scaffold |
| Donepezil | Acetylcholinesterase Inhibitor | The piperidine moiety is crucial for binding to the active site of acetylcholinesterase, a key target in the treatment of Alzheimer's disease.[3][5] |
| Methylphenidate (Ritalin) | CNS Stimulant | The piperidine ring is a core component of the pharmacophore responsible for its activity in treating ADHD. |
| Fentanyl | Opioid Analgesic | The piperidine scaffold is central to the molecule's interaction with opioid receptors, leading to its potent analgesic effects. |
| Haloperidol | Antipsychotic | The piperidine ring plays a critical role in the drug's binding to dopamine receptors, which is central to its antipsychotic mechanism. |
| Loratadine (Claritin) | Antihistamine | The piperidine group contributes to the overall shape and physicochemical properties of the molecule, enabling it to effectively block histamine H1 receptors. |
| Niraparib | PARP Inhibitor | This anticancer drug features a piperidine ring that is essential for its interaction with the poly (ADP-ribose) polymerase (PARP) enzyme.[15] |
Structure-Activity Relationship (SAR) Insights
The biological activity of piperidine derivatives is highly sensitive to the nature, position, and stereochemistry of substituents on the ring.[21] The introduction of chiral centers can significantly impact a molecule's physicochemical properties, potency, selectivity, and pharmacokinetic profile.[6] For example, altering the position of a substituent on the piperidine ring can influence properties like lipophilicity (logD) and aqueous solubility.[6] The conformation of the piperidine ring, which typically adopts a chair-like structure, also plays a critical role in how the molecule presents its substituents to a biological target.[1]
Bioisosteric Replacements: Evolving the Scaffold
While the piperidine ring is generally metabolically stable, oxidation at the positions adjacent to the nitrogen atom can be a metabolic liability.[2][22] To address this and to explore new chemical space, researchers have developed bioisosteric replacements for the piperidine ring. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. Spirocyclic systems, such as 2-azaspiro[3.3]heptane and 1-azaspiro[3.3]heptane, have emerged as promising piperidine bioisosteres.[23][24][25][26] These rigid scaffolds can mimic the three-dimensional shape of the piperidine ring while offering improved metabolic stability and potentially novel intellectual property.[22][24]
Experimental Protocols: A Practical Guide
This section provides detailed, step-by-step methodologies for key experiments related to the synthesis of piperidine derivatives.
Protocol 1: Synthesis of a 3-Substituted Piperidine-2,6-dione via a Michael Addition/Intramolecular Imidation Cascade
This one-pot, transition-metal-free protocol is highly efficient for the synthesis of 3-substituted piperidine-2,6-diones, which are important scaffolds in medicinal chemistry.[27]
Materials:
-
Acrylamide
-
Substituted methyl acetate (e.g., methyl phenylacetate)
-
Potassium tert-butoxide (KOtBu)
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of acrylamide (3 mmol) in DMF (3 mL), add the substituted methyl acetate (6 mmol) and potassium tert-butoxide (KOtBu, 6 mmol) at -20 °C.
-
Stir the reaction mixture at -20 °C for 0.5 hours.
-
Allow the reaction to warm to 25 °C and stir for an additional 6 hours.
-
Upon completion (monitored by TLC), quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-substituted piperidine-2,6-dione.
Rationale: This protocol exemplifies a modern, efficient approach to piperidine synthesis. The Michael addition of the enolate of the substituted methyl acetate to acrylamide, followed by an intramolecular imidation, occurs in a single pot, minimizing purification steps and maximizing atom economy. The use of a strong, non-nucleophilic base like KOtBu is crucial for generating the enolate without competing side reactions.
Protocol 2: General Procedure for the Hydrogenation of a Pyridine Derivative
This protocol describes a standard method for the reduction of a pyridine to a piperidine using a palladium catalyst.
Materials:
-
Substituted pyridine (e.g., 4-phenylpyridine)
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or similar high-pressure reactor
Procedure:
-
In a high-pressure reaction vessel, dissolve the substituted pyridine (10 mmol) in methanol (50 mL).
-
Carefully add 10% Pd/C (10 mol%). Caution: Pd/C can be pyrophoric; handle under an inert atmosphere.
-
Seal the reaction vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours, or until hydrogen uptake ceases.
-
Carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude piperidine product.
-
If necessary, purify the product by distillation or chromatography.
Rationale: Catalytic hydrogenation is a fundamental transformation in organic chemistry. Palladium on carbon is a robust and efficient catalyst for the reduction of aromatic rings. The choice of solvent can influence the reaction rate and selectivity. The use of a high-pressure apparatus is necessary to achieve a sufficient concentration of hydrogen in the reaction mixture.
Conclusion and Future Outlook
The piperidine scaffold has proven to be an exceptionally fruitful starting point for the discovery of new medicines. Its rich history is interwoven with the evolution of organic synthesis, and its future remains bright as chemists continue to develop ever more sophisticated and efficient methods for its construction and functionalization. The rise of catalytic asymmetric synthesis and biocatalysis is enabling the creation of complex, stereochemically defined piperidine derivatives with unprecedented precision.[18][19][28] Furthermore, the strategic application of bioisosteric replacements is expanding the chemical space accessible to drug designers, offering new avenues to overcome challenges in metabolic stability and to generate novel intellectual property. As our understanding of the intricate interplay between three-dimensional molecular architecture and biological function deepens, the humble piperidine ring is certain to remain at the forefront of innovation in drug discovery and development for the foreseeable future.
References
- D.S. Belov, A.V. Gerasimova, A.A. Zolotarev, A.S. Guskova, O.I. Shchegolkov, D.S. Bezrukov, M.V. Il’in, V.V. Izmest’ev, G.L. Starova, and V.A. Ksenofontov. "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." International Journal of Molecular Sciences, vol. 24, no. 3, 2023, p. 2751. [Link]
- G. C. Fu and G. A. O'Doherty. "Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes." Journal of the American Chemical Society, vol. 127, no. 1, 2005, pp. 58-59. [Link]
- P. J. O'Brien and D. J. Dixon. "Catalytic Asymmetric Synthesis of Piperidines from Pyrrolidine." Organic Letters, vol. 11, no. 10, 2009, pp. 2113-2116. [Link]
- T. J. Martin and T. Rovis. "A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium(I)-Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether." Angewandte Chemie International Edition, vol. 52, no. 20, 2013, pp. 5368-5371. [Link]
- X. Li, et al. "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine." Journal of the American Chemical Society, vol. 145, no. 26, 2023, pp. 14221-14226. [Link]
- T. J. Martin and T. Rovis. "A catalytic asymmetric synthesis of polysubstituted piperidines using a rhodium(I)-catalyzed [2+2+2] cycloaddition employing a cleavable tether." Angewandte Chemie International Edition, vol. 52, no. 20, 2013, pp. 5368-71. [Link]
- A. Kumar, et al. "First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction." New Journal of Chemistry, vol. 44, no. 33, 2020, pp. 14163-14170. [Link]
- F. Taday, et al. "Combining biocatalysis and organocatalysis for the synthesis of piperidine alkaloids." Chemical Communications, vol. 58, no. 2, 2022, pp. 207-210. [Link]
- Wikipedia. "Piperidine." [Link]
- M. Reddemma, et al. "Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance." International Journal of Novel Research and Development, vol. 8, no. 4, 2023. [Link]
- M. A. A. El-Gazzar, et al. "Piperidine nucleus in the field of drug discovery." Future Journal of Pharmaceutical Sciences, vol. 7, no. 1, 2021, p. 11. [Link]
- M. G. T. C. Ribeiro, et al. "Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds." European Journal of Medicinal Chemistry, vol. 299, 2025, p. 116892. [Link]
- Technology Networks. "New modular strategy reduces piperidine synthesis steps for pharmaceuticals." [Link]
- D.S. Belov, et al. "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." International Journal of Molecular Sciences, vol. 24, no. 3, 2023, p. 2751. [Link]
- ChemistryViews. "Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling." [Link]
- A. J. Hargey, et al. "Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium." The Journal of Organic Chemistry, vol. 88, no. 17, 2023, pp. 12229-12234. [Link]
- Encyclopedia.pub.
- A. J. P. Black, et al. "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates." Organic & Biomolecular Chemistry, vol. 20, no. 42, 2022, pp. 8279-8284. [Link]
- M. Mokhtary and K. Mahooti. "Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities." Advanced Journal of Chemistry, Section A, vol. 7, no. 2, 2024, pp. 163-189. [Link]
- ResearchGate. "Synthesis of piperidinones by an aza Diels-Alder reaction." [Link]
- Cambridge MedChem Consulting. "Ring Bioisosteres." [Link]
- P. A. Clarke and S. Santos. "Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives." Organic & Biomolecular Chemistry, vol. 9, no. 8, 2011, pp. 2651-2661. [Link]
- MDPI.
- ResearchGate. "Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems." [Link]
- ResearchGate. "Bicyclic Bioisosteres of Piperidine: Version 2.0." [Link]
- Wikipedia. "Phencyclidine." [Link]
- MDPI. "Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities." [Link]
- J. A. Bodwell, et al. "A Diels-Alder route to pyridone and piperidone derivatives." Journal of the American Chemical Society, vol. 118, no. 41, 1996, pp. 10098-10099. [Link]
- Oxford English Dictionary. "piperidine, n." [Link]
Sources
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. ijnrd.org [ijnrd.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A catalytic asymmetric synthesis of polysubstituted piperidines using a rhodium(I)-catalyzed [2+2+2] cycloaddition employing a cleavable tether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 16. First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Combining bio- and organocatalysis for the synthesis of piperidine alkaloids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. news-medical.net [news-medical.net]
- 19. Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling - ChemistryViews [chemistryviews.org]
- 20. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 23. mykhailiukchem.org [mykhailiukchem.org]
- 24. Spirocyclic Piperidine Bioisostere - Enamine [enamine.net]
- 25. Benzene Bioisosteric Replacements - Enamine [enamine.net]
- 26. researchgate.net [researchgate.net]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
An In-Depth Technical Guide to Elucidating the Therapeutic Potential of 1-Benzyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Unexplored Potential of a Privileged Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of natural alkaloids and synthetic pharmaceuticals.[1][2][3] Its derivatives have demonstrated a remarkable diversity of pharmacological activities, targeting a wide spectrum of biological pathways implicated in cancer, central nervous system disorders, inflammation, and infectious diseases.[3][4][5] This guide focuses on a novel, yet uncharacterized molecule: 1-Benzyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate. While specific biological data for this compound is not publicly available, its structural features suggest significant potential for therapeutic innovation.
This document serves as a strategic whitepaper, moving beyond a conventional review to propose a comprehensive, multi-pronged approach for identifying and validating its therapeutic targets. As your Senior Application Scientist, my objective is to provide a logical, technically sound roadmap—from initial computational predictions to rigorous experimental validation—designed to unlock the therapeutic promise of this novel chemical entity.
Compound Profile: this compound
Understanding the fundamental physicochemical properties of a compound is the first step in any drug discovery journey. These characteristics influence its solubility, membrane permeability, and potential for interaction with biological macromolecules.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₅NO₄ | Inferred |
| Molecular Weight | 319.39 g/mol | Inferred |
| Structure | A piperidine ring with a benzyl group at the nitrogen (position 1) and two carboxylate esters at position 3 (an ethyl ester and a methyl group). | - |
| Known Roles | Primarily documented as a chemical intermediate and building block in organic synthesis.[6][7][8] |
The presence of two ester groups and a benzyl substituent on the piperidine core provides a rich chemical space for potential interactions with biological targets and for future synthetic modifications to optimize activity and pharmacokinetic properties.[7]
A Multi-Tiered Strategy for Target Identification
Given the absence of established biological activity, a systematic and unbiased approach is required to identify potential therapeutic targets. We will employ a tiered strategy that begins with broad, computational predictions and progressively narrows the focus through experimental validation.
Tier 1: In Silico Target Prediction
Computational methods offer a rapid and cost-effective means to generate initial hypotheses about a small molecule's biological targets based on its structure.[9][10][11]
-
Core Principle: The fundamental concept is that structurally similar molecules often exhibit similar biological profiles by interacting with the same or related protein targets.[10]
-
Methodology:
-
Ligand-Based Screening: Utilize the compound's 2D and 3D structure to search against large chemogenomic databases like ChEMBL.[10] Algorithms such as Tanimoto similarity and machine learning models predict potential targets by identifying known bioactive molecules with high structural similarity.[9][10][12]
-
Reverse Docking (Structure-Based): This approach "docks" the 3D conformation of our compound against a library of known protein crystal structures.[9] By calculating binding affinities across numerous potential targets, we can rank proteins that are most likely to form a stable complex with the molecule.
-
-
Expected Outcome: A prioritized list of putative protein targets (e.g., GPCRs, kinases, enzymes) with associated confidence scores, guiding the design of initial in vitro screening panels.
Caption: In silico workflow for generating target hypotheses.
Tier 2: Phenotypic Screening
While in silico methods predict targets, phenotypic screening directly assesses the compound's effect on cellular behavior, providing an unbiased view of its biological activity.
-
Core Principle: By exposing various cell types to the compound, we can identify disease-relevant cellular responses (e.g., cell death, differentiation, inhibition of signaling) without a preconceived target bias.
-
Methodology:
-
Cell Panel Screening: Test the compound across a diverse panel of human cancer cell lines (e.g., NCI-60 panel) to identify potential anti-proliferative activity.
-
High-Content Imaging: Utilize automated microscopy to screen for more subtle effects on cell morphology, protein localization, or organelle health in relevant cell models (e.g., primary neurons, immune cells).
-
-
Expected Outcome: Identification of a specific, reproducible cellular phenotype (e.g., selective cytotoxicity in lung cancer cells) that narrows the therapeutic area of interest and provides a functional readout for subsequent target deconvolution.
Prioritizing Therapeutic Areas and Target Classes
Based on the extensive pharmacology of the piperidine scaffold, we can hypothesize several high-priority areas for investigation.[1][2][4] The results from our in silico and phenotypic screens will provide the necessary data to focus our efforts.
| Therapeutic Area | Potential Target Classes | Rationale Based on Piperidine Derivatives |
| Oncology | Kinases (EGFR, ALK), Proteasome, Topoisomerase, CDK2 | Piperidine-containing small molecules have been successfully developed as targeted anti-cancer therapeutics.[5] Some derivatives act as potent proteasome inhibitors.[13] |
| Neuroscience | Opioid Receptors (MOR, DOR), Acetylcholinesterase (AChE), GPCRs, Ion Channels | The piperidine core is central to analgesics like fentanyl and pethidine.[1] It is also a key component of AChE inhibitors like Donepezil for Alzheimer's disease.[2][14] |
| Inflammatory Diseases | Pancreatic Lipase, Muscarinic Receptors (M3R) | Certain piperidine derivatives have shown potential as inhibitors of enzymes involved in metabolic and inflammatory pathways.[2][15] |
Experimental Workflows for Target Validation
Once a putative target is identified, rigorous experimental validation is crucial to confirm that it is responsible for the compound's observed biological effects.
Protocol: Direct Target Engagement Assay (Biochemical)
This protocol aims to confirm a direct, physical interaction between the compound and the purified target protein.
Example: Enzyme Inhibition Assay
-
Reagents & Materials: Purified recombinant target enzyme, specific substrate, this compound (dissolved in DMSO), assay buffer, microplate reader.
-
Procedure:
-
Prepare a serial dilution of the compound in assay buffer.
-
In a 96-well plate, add the purified enzyme to each well.
-
Add the serially diluted compound to the wells and incubate for 15-30 minutes to allow for binding. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress (e.g., change in absorbance or fluorescence) over time using a microplate reader.
-
-
Data Analysis: Plot the reaction rate against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).
-
Trustworthiness Check: A clear dose-dependent inhibition of enzyme activity provides strong evidence of direct target engagement.
Protocol: Cellular Target Validation (Cell-Based)
This workflow validates that the compound's effect on cells is mediated through the intended target.
Example: Target Knockdown using siRNA
-
Reagents & Materials: Relevant cell line identified in phenotypic screening, siRNA specific to the target gene, non-targeting control siRNA, transfection reagent, cell lysis buffer, antibodies for Western blotting.
-
Procedure:
-
Seed cells in multi-well plates.
-
Transfect one set of cells with target-specific siRNA and another with control siRNA. Allow 48-72 hours for target protein knockdown.
-
Confirm knockdown efficiency by performing Western blotting on a subset of cells.
-
Treat both knockdown and control cells with a dose range of this compound.
-
Measure the relevant cellular phenotype (e.g., cell viability via MTS assay).
-
-
Data Analysis: Compare the dose-response curves. A significant rightward shift in the IC₅₀ value in the knockdown cells compared to the control cells indicates that the compound's potency is dependent on the presence of the target protein.
-
Causality Explained: If reducing the amount of the target protein makes the cells less sensitive to the compound, it establishes a causal link between the target and the compound's mechanism of action.
Caption: Validating target dependency using siRNA knockdown.
Conclusion and Forward Outlook
This compound represents a novel chemical entity built upon a scaffold of proven therapeutic relevance. While its specific biological role is currently unwritten, the strategic application of modern drug discovery methodologies provides a clear path to its elucidation. The integrated workflow presented in this guide—combining predictive in silico analysis, unbiased phenotypic screening, and rigorous biochemical and cell-based validation—establishes a self-validating system for identifying and confirming its therapeutic targets. By executing this research plan, we can systematically uncover the compound's mechanism of action and pave the way for its potential development as a next-generation therapeutic agent.
References
- Computational/in silico methods in drug target and lead prediction. PMC - PubMed Central.
- TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic D
- In Silico Target Prediction for Small Molecules. SciSpace.
- In Silico Target Prediction for Small Molecules: Methods and Protocols.
- Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI.
- Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI.
- Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis Online.
- 1-benzyl 3-methyl (3R)
- Pharmacological screening of synthetic piperidine deriv
- Exploring the Potential of Piperidine Deriv
- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.
- 1-Benzyl 3-ethyl piperidine-1,3-dicarboxyl
- Exploration of novel piperazine or piperidine constructed non-covalent peptidyl deriv
- (S)
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. R Discovery.
- BENZYL ETHYL PIPERIDINE-1,3-DICARBOXYL
- Benzyl 3-amino-3-methylpiperidine-1-carboxyl
- Pharmacological Applications of Piperidine Deriv
- Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)
- Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijnrd.org [ijnrd.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Buy 1-benzyl 3-methyl (3R)-3-methylpiperidine-1,3-dicarboxylate [smolecule.com]
- 7. 310454-53-6(1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate) | Kuujia.com [kuujia.com]
- 8. (S)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate [myskinrecipes.com]
- 9. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Silico Target Prediction for Small Molecules. (2019) | Ryan Byrne | 34 Citations [scispace.com]
- 12. mdpi.com [mdpi.com]
- 13. Exploration of novel piperazine or piperidine constructed non-covalent peptidyl derivatives as proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Experimental Use of 1-Benzyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate
Introduction: Unveiling the Potential of a Novel Piperidine Derivative
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide range of biological activities.[1][2] These compounds have shown significant promise in the development of drugs targeting the central nervous system (CNS), as well as applications in oncology and pain management.[1] 1-Benzyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate is a novel synthetic intermediate belonging to this versatile class of compounds.[1][3] Its unique substitution pattern, featuring a benzyl group, an ethyl ester, and a methyl group, presents an intriguing candidate for biological screening.
This guide provides a comprehensive framework for the initial in vitro characterization of this compound. We will explore its potential as a modulator of key CNS targets, its cytotoxic properties against cancer cell lines, and its potential as a local anesthetic. The following protocols are designed to be robust and adaptable, providing researchers with the tools to systematically evaluate the bioactivity of this compound.
Rationale for Proposed Assays
The selection of the following assays is based on the well-documented activities of structurally related piperidine derivatives:
-
Central Nervous System Activity: Many piperidine-containing molecules interact with CNS receptors. Specifically, derivatives have been identified as N-methyl-D-aspartate (NMDA) receptor antagonists and acetylcholinesterase (AChE) inhibitors, both of which are important targets in neuropharmacology.[4][5]
-
Antiproliferative Activity: The cytotoxic potential of novel compounds is a critical parameter in drug discovery. The MTT assay is a reliable, colorimetric method to assess a compound's effect on cell viability and proliferation.[6][7][8][9]
-
Local Anesthetic Potential: The chemical structure of the target compound shares features with known local anesthetics. An in vitro assessment of its ability to block nerve conduction is a logical step in its characterization.[10][11]
Experimental Workflows
The following diagram illustrates the proposed experimental workflow for the initial screening of this compound.
Caption: Proposed experimental workflow for the initial biological evaluation of this compound.
Protocol 1: NMDA Receptor Binding Assay
Principle: This assay measures the ability of the test compound to displace a radiolabeled ligand that specifically binds to the NMDA receptor. A reduction in the bound radioactivity indicates that the test compound is interacting with the receptor.[4][12][13]
Materials:
-
Rat brain membrane preparation (source of NMDA receptors)
-
[³H]-MK-801 (radioligand)
-
Test compound: this compound
-
Positive control: MK-801 (non-radiolabeled)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid
-
Glass fiber filters
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of dilutions to be tested.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
Rat brain membrane preparation
-
Test compound dilutions or positive/negative controls
-
[³H]-MK-801
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
Data Analysis:
Calculate the percentage of specific binding for each concentration of the test compound. Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
| Parameter | Description |
| IC50 | Concentration of the test compound that causes 50% inhibition of radioligand binding. |
| Ki | Inhibitory constant, calculated from the IC50 value and the affinity of the radioligand. |
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Principle: This colorimetric assay measures the activity of AChE by detecting the product of acetylcholine hydrolysis.[5][14] AChE hydrolyzes acetylthiocholine to thiocholine, which then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.[14] A decrease in the rate of color formation indicates inhibition of AChE.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) (substrate)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Test compound: this compound
-
Positive control: Donepezil or physostigmine
-
Assay buffer (e.g., 0.1 M phosphate buffer, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare fresh solutions of ATCI and DTNB in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
Test compound dilutions or positive/negative controls
-
AChE enzyme solution
-
-
Pre-incubation: Pre-incubate the plate for a short period (e.g., 15 minutes) to allow the test compound to interact with the enzyme.
-
Reaction Initiation: Add the substrate (ATCI) and DTNB solution to each well to start the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader.
Data Analysis:
Calculate the rate of reaction (change in absorbance per minute) for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor). Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.
| Parameter | Description |
| Rate of Reaction | Change in absorbance at 412 nm per unit of time. |
| % Inhibition | (1 - (Rate with inhibitor / Rate without inhibitor)) * 100 |
| IC50 | Concentration of the test compound that causes 50% inhibition of AChE activity. |
Protocol 3: MTT Cell Proliferation Assay
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity.[6][7][8][9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[6][8]
Materials:
-
Selected cancer cell line (e.g., HeLa, MCF-7, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound: this compound
-
Positive control: Doxorubicin or paclitaxel
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and controls. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
| Parameter | Description |
| % Viability | (Absorbance of treated cells / Absorbance of control cells) * 100 |
| IC50 | Concentration of the test compound that reduces cell viability by 50%. |
Protocol 4: In Vitro Local Anesthetic Assay (Sciatic Nerve Block Model)
Principle: This assay evaluates the local anesthetic effect of a compound by measuring its ability to block nerve impulse conduction in an isolated nerve preparation, such as the frog sciatic nerve.[10][11] The nerve is stimulated electrically, and the resulting compound action potential is recorded. A decrease in the amplitude of the action potential indicates a nerve block.
Materials:
-
Isolated frog sciatic nerve
-
Ringer's solution
-
Test compound: this compound
-
Positive control: Lidocaine or ropivacaine
-
Nerve chamber with stimulating and recording electrodes
-
Stimulator
-
Amplifier
-
Oscilloscope or data acquisition system
Procedure:
-
Nerve Preparation: Dissect the sciatic nerve from a frog and mount it in the nerve chamber containing Ringer's solution.
-
Baseline Recording: Stimulate the nerve and record the baseline compound action potential.
-
Compound Application: Replace the Ringer's solution with a solution containing the test compound or a control at a specific concentration.
-
Time-course Measurement: Record the compound action potential at regular intervals to observe the onset and extent of the nerve block.
-
Washout: Replace the compound solution with fresh Ringer's solution to observe the reversibility of the nerve block.
Data Analysis:
Measure the amplitude of the compound action potential at different time points and for various concentrations of the test compound. Calculate the percentage of nerve block relative to the baseline. Determine the concentration of the compound that produces a 50% block (EC50).
| Parameter | Description |
| % Block | (1 - (Amplitude with compound / Baseline amplitude)) * 100 |
| EC50 | Concentration of the test compound that produces a 50% reduction in the compound action potential amplitude. |
Signaling Pathway and Assay Principle Diagrams
Caption: Principle of the Acetylcholinesterase (AChE) inhibition assay (Ellman's Method).
Caption: Principle of the MTT cell proliferation and viability assay.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust starting point for the initial pharmacological characterization of this compound. The data generated from these assays will offer valuable insights into its potential biological activities and guide further investigation. Positive results in any of these primary screens would warrant more detailed secondary assays, such as determining the mechanism of action, selectivity profiling against other receptors or enzymes, and in vivo efficacy studies. The versatility of the piperidine scaffold suggests that this compound could hold significant potential, and a systematic experimental approach is key to unlocking it.
References
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
- Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024, April 2). ResearchHub.
- Acetylcholinesterase Inhibition Assays for High-Throughput Screening. (n.d.). PubMed Central.
- Acetylcholinesterase Inhibition Assay. (n.d.). Bio-protocol.
- NMDA Biochemical Binding Assay Service. (n.d.). Reaction Biology.
- 2.2. NMDA receptor binding studies. (2019, May 29). Bio-protocol.
- Acetylcholinesterase Inhibition Assay (Tick or Eel). (n.d.). Attogene.
- A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. (2018, July 10). PubMed Central.
- 310454-53-6(1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate). (n.d.). Kuujia.com.
- Assay in Summary_ki. (n.d.). BindingDB.
- The Use of Ligand Binding in Assays of NMDA Receptor Function. (n.d.). SpringerLink.
- [Evaluation in vitro of the local anesthetic effect by means of the dose/stabilization effect curve]. (1980, January 15). PubMed.
- Synthesis and biological activities of local anesthetics. (2019, December 13). RSC Publishing.
- An in vitro study of the release capacity of the local anaesthetics from siloxane matrices. (n.d.). ResearchGate.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PubMed Central.
Sources
- 1. 310454-53-6(1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate) | Kuujia.com [kuujia.com]
- 2. Comparative Analysis of Different Local Anesthetic Solutions Available in Market: An In Vitro and Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 1-benzyl 3-methyl (3R)-3-methylpiperidine-1,3-dicarboxylate [smolecule.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. attogene.com [attogene.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. broadpharm.com [broadpharm.com]
- 9. researchhub.com [researchhub.com]
- 10. [Evaluation in vitro of the local anesthetic effect by means of the dose/stabilization effect curve] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological activities of local anesthetics - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09287K [pubs.rsc.org]
- 12. 2.2. NMDA receptor binding studies [bio-protocol.org]
- 13. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Comprehensive Characterization of Piperidine Dicarboxylates
Introduction: The Significance of the Piperidine Dicarboxylate Scaffold
Piperidine dicarboxylates are a pivotal class of heterocyclic compounds widely encountered in medicinal chemistry and drug development. Their rigid, saturated ring system, combined with the stereochemical diversity afforded by multiple chiral centers and the functional handles of two carboxylate groups, makes them invaluable scaffolds for creating structurally complex and biologically active molecules.[1][2] These motifs are integral to the design of peptidomimetics, enzyme inhibitors, and a variety of therapeutic agents. Given their structural complexity and potential for stereoisomerism, a robust and multi-faceted analytical approach is paramount to ensure their unambiguous characterization, purity assessment, and ultimately, the success of downstream applications in drug discovery and development.
This application note provides a comprehensive guide to the essential analytical techniques for the thorough characterization of piperidine dicarboxylates, offering both theoretical insights and practical, field-proven protocols for researchers and scientists.
Logical Workflow for Comprehensive Characterization
A systematic approach to characterization ensures that all critical aspects of the molecule's structure, purity, and stereochemistry are determined. The following workflow is recommended:
Sources
Subject: High-Fidelity Purification Strategies for 1-Benzyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate
An Application Note and Protocol Guide from the Office of the Senior Application Scientist
Abstract and Scope
This document provides a comprehensive guide to the purification of 1-Benzyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate, a key intermediate in pharmaceutical synthesis.[1] Achieving high purity of this compound is critical for the success of subsequent synthetic transformations and the quality of the final active pharmaceutical ingredient. This guide outlines three primary purification methodologies: liquid-liquid extraction based on acid-base principles, normal-phase flash column chromatography, and crystallization. Each protocol is presented with detailed, step-by-step instructions, alongside insights into the underlying chemical principles. Furthermore, this document details methods for the rigorous assessment of purity, including High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This guide is intended for researchers, scientists, and professionals in drug development who require robust and validated methods for obtaining highly pure this compound.
Understanding the Purification Challenge: Potential Impurities
The purity of the final product is intrinsically linked to the impurities generated during its synthesis. For N-benzylpiperidine derivatives, common impurities may include unreacted starting materials (e.g., piperidine precursors, benzylating agents) and reaction byproducts.[2] Over-alkylation can lead to the formation of quaternary ammonium salts, while incomplete reactions may leave residual secondary amines.[2] The purification strategy must be designed to effectively remove these structurally related and potentially reactive species.
Strategic Approach to Purification
The selection of an appropriate purification method depends on the scale of the synthesis and the nature of the impurities. A logical workflow for decision-making is presented below.
Figure 1: Decision workflow for selecting the optimal purification strategy.
Detailed Purification Protocols
Protocol 1: Liquid-Liquid Extraction (Acid-Base Workup)
This technique leverages the basicity of the tertiary amine in the piperidine ring to separate it from neutral or acidic impurities.[3][4] The amine is protonated with an acid to form a water-soluble salt, which is then extracted into an aqueous phase.
4.1.1 Step-by-Step Protocol
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).
-
Extraction: Stopper the funnel and shake vigorously, venting frequently to release any pressure. Allow the layers to separate. The protonated product will move to the aqueous layer.
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh dilute acid to ensure complete recovery.
-
Re-basification: Combine the aqueous extracts and cool in an ice bath. Slowly add a base, such as 2 M NaOH or a saturated NaHCO₃ solution, with stirring until the pH is basic (pH > 10). This deprotonates the amine salt, causing the free base to precipitate or form an oil.
-
Back-Extraction: Extract the now basic aqueous solution with fresh organic solvent (e.g., ethyl acetate or DCM) three times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Figure 2: Workflow for acid-base liquid-liquid extraction.
Protocol 2: Normal-Phase Flash Column Chromatography
Flash chromatography is a highly effective method for separating compounds with different polarities.[5] For tertiary amines, which can interact strongly with the acidic silica gel surface leading to peak tailing, the addition of a small amount of a basic modifier to the mobile phase is often necessary.[6]
4.2.1 Step-by-Step Protocol
-
TLC Analysis: Develop a suitable mobile phase using Thin Layer Chromatography (TLC). A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The target compound should have an Rf value between 0.2 and 0.4.
-
Column Packing: Prepare a silica gel column in the chosen non-polar solvent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.
-
Elution: Elute the column with the mobile phase. A gradient elution, starting with a low polarity mixture and gradually increasing the proportion of the polar solvent, often provides the best separation.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for normal-phase chromatography. |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient | Offers a good polarity range for many organic compounds. |
| Mobile Phase Modifier | 0.5-1% Triethylamine (Et₃N) | Neutralizes acidic sites on the silica gel, preventing peak tailing of the basic amine product.[6] |
| Loading Method | Dry Loading | Often results in better resolution compared to wet loading, especially for less soluble compounds.[7] |
Table 1: Recommended Parameters for Flash Column Chromatography.
Protocol 3: Crystallization
Crystallization can yield exceptionally pure material if the compound is a solid at room temperature.[8] Given that similar N-benzylpiperidine derivatives can be oils or low-melting solids, converting the free base to a hydrochloride salt can facilitate the formation of a stable, crystalline solid.[2]
4.3.1 Step-by-Step Protocol for Salt Formation and Crystallization
-
Salt Formation: Dissolve the purified free base in an anhydrous solvent like diethyl ether or ethyl acetate. Add a solution of HCl in the same solvent (or bubble dry HCl gas through the solution) dropwise with stirring. The hydrochloride salt should precipitate.
-
Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude solid in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) at room and elevated temperatures. A good solvent will dissolve the compound when hot but not when cold.[8]
-
Dissolution: In an Erlenmeyer flask, dissolve the solid in a minimal amount of the chosen hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature to encourage the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.
Purity Assessment Protocols
Rigorous purity analysis is essential. HPLC and qNMR are orthogonal techniques that provide reliable purity data.[9]
Protocol 4: High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a common method for assessing the purity of piperidine-containing compounds.[10][11]
| Parameter | Recommendation |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (due to the benzyl group) |
| Injection Volume | 10 µL |
Table 2: Recommended HPLC Parameters for Purity Analysis.
Protocol 5: Quantitative NMR (qNMR)
qNMR is a powerful primary method for determining purity without the need for a reference standard of the compound itself.[12][13]
5.2.1 Step-by-Step Protocol
-
Internal Standard Selection: Choose an internal standard with sharp, well-resolved peaks that do not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation: Accurately weigh a sample of the purified product and the internal standard into an NMR tube.
-
Dissolution: Add a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and ensure complete dissolution.
-
NMR Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration (e.g., a long relaxation delay, typically 5 times the longest T₁).
-
Purity Calculation: Calculate the purity by comparing the integral of a known proton signal from the analyte with the integral of a known proton signal from the internal standard, taking into account their respective molecular weights and the number of protons.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Chromatography: Streaking/Tailing of the Product Spot/Peak | Acidic nature of silica gel interacting with the basic amine. | Add 0.5-1% triethylamine to the eluent to neutralize the silica surface.[6] |
| Extraction: Emulsion Formation at the Interface | High concentration of solutes or fine particulates. | Add a small amount of brine (saturated NaCl solution) to break the emulsion. Filter the crude solution before extraction if solids are present. |
| Crystallization: Product Oiling Out Instead of Crystallizing | The melting point of the compound is below the temperature of the solution. Impurities are present. | Try a different solvent system with a lower boiling point. Ensure the starting material is of sufficient purity. Consider converting to a salt to increase the melting point.[2] |
| Purity Analysis: Broad HPLC Peaks | Poor sample solubility in the mobile phase. Column degradation. | Ensure the sample is fully dissolved in the initial mobile phase. Use a guard column and ensure the mobile phase pH is compatible with the column. |
Table 3: Troubleshooting Guide for Common Purification Issues.
References
- BenchChem. (2025). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
- Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76–81. [Link]
- BenchChem. (2025). Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Application Notes and Protocols.
- Gadek, T. R., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]
- Gil, R. R., & Griesinger, C. (2008). “Pure by NMR”? Organic Letters. [Link]
- ResearchGate. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy.
- ResearchGate. (2019). How to check the purity of the chemical compound by H NMR?
- University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved from UCI School of Physical Sciences website.
- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 1-Piperidinepropanol.
- Reddit. (2024). Amine workup.
- SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.
- Li, Y., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
- Google Patents. (n.d.). US4255356A - Purification of tertiary amines using an adsorbent.
- Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
- Wikipedia. (n.d.). Acid–base extraction.
- Ciulla, M., et al. (2008). Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid. Crystal Growth & Design. [Link]
- Biotage. (n.d.). Flash Chromatography, a Fast and Efficient Technique for Purification of Peptides.
- Biotage. (n.d.). Successful flash chromatography.
- MDPI. (2021). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications.
- Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.
- Google Patents. (n.d.). ATE305462T1 - METHOD FOR PRODUCING PIPERAZINE SUBSTITUTED CARBOXYLATES.
- CP Lab Safety. (n.d.). 1-Benzyl 3-ethyl piperidine-1, 3-dicarboxylate, min 96%, 100 grams.
- Schepmann, D., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect. [Link]
- MDPI. (2023). Synthesis of 2‐substituted piperidine carboxylates with different L‐amino acids.
- Usiena AIR. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible.
- BenchChem. (2025). Technical Support Center: A Troubleshooting Guide for 2-Benzylpiperidine Purification.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
- Sigma-Aldrich. (n.d.). Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate technical grade 52763-21-0.
- BLD Pharm. (n.d.). 1338930-81-6|1-Benzyl 3-ethyl 3-ethylpiperidine-1,3-dicarboxylate.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. selekt.biotage.com [selekt.biotage.com]
- 6. biotage.com [biotage.com]
- 7. orgsyn.org [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note and Protocols for the Use of 1-Benzyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate as a Chemical Probe
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application note is a scientifically informed, hypothetical guide. As of the last update, "1-Benzyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate" is primarily documented as a synthetic intermediate. Its application as a chemical probe, and its specific biological target, have not been extensively reported in publicly available literature. The proposed target, the Dopamine Transporter (DAT), and the experimental data presented herein are illustrative and based on the structural characteristics of the molecule and the known activities of similar piperidine derivatives.[1][2][3] This document is intended to serve as a template and a guide for the potential validation and use of this compound as a chemical probe.
Introduction: Unveiling a Potential Modulator of Dopaminergic Neurotransmission
The intricate signaling network of the central nervous system (CNS) is finely tuned by the precise regulation of neurotransmitter concentrations in the synaptic cleft. The dopamine transporter (DAT), a member of the solute carrier 6 (SLC6) family, plays a pivotal role in this process by mediating the reuptake of dopamine from the synapse, thus terminating dopaminergic signaling.[4][5][6] Given its critical function, DAT is a key target for a range of psychostimulants and therapeutic agents for neurological and psychiatric disorders.[4][7]
This document introduces This compound , hereafter referred to as BEMP-dicarb , as a novel, potent, and selective chemical probe for the investigation of DAT function. The piperidine scaffold is a well-established pharmacophore in CNS-active compounds, and the dicarboxylate moiety of BEMP-dicarb presents a unique structural feature for potential high-affinity and selective interaction with the DAT binding pocket.[2][3]
These application notes provide a comprehensive guide to the characterization and utilization of BEMP-dicarb as a chemical probe. We will detail the necessary in vitro validation assays, including radioligand binding for affinity and selectivity profiling, and functional dopamine uptake assays to confirm its inhibitory activity. The provided protocols are designed to be self-validating, ensuring robust and reproducible results for researchers in neuroscience and drug discovery.
Chemical and Physical Properties of BEMP-dicarb
BEMP-dicarb is a synthetic intermediate with the following properties:
| Property | Value |
| CAS Number | 310454-53-6 |
| Molecular Formula | C₁₆H₂₁NO₄ |
| Molecular Weight | 291.34 g/mol |
| Synthesis | Typically synthesized through multi-step organic reactions from precursors like benzylamine and ethyl acetoacetate.[1] |
Proposed Mechanism of Action: Selective Inhibition of the Dopamine Transporter
We hypothesize that BEMP-dicarb acts as a competitive inhibitor at the dopamine binding site of the DAT. By occupying this site, it is proposed to block the reuptake of dopamine from the synaptic cleft, leading to an increase in extracellular dopamine concentration and prolonged dopaminergic signaling.
Caption: Proposed mechanism of BEMP-dicarb as a DAT inhibitor.
Application Notes: A Step-by-Step Guide to Probe Validation
To establish BEMP-dicarb as a reliable chemical probe for DAT, a series of validation experiments are essential. These assays will determine its binding affinity, selectivity over other monoamine transporters, and its functional effect on dopamine uptake.
I. In Vitro Characterization: Radioligand Binding Assays
Radioligand binding assays are fundamental for determining the affinity (Kᵢ) of BEMP-dicarb for DAT and its selectivity against the serotonin transporter (SERT) and norepinephrine transporter (NET).[8][9][10]
Objective: To quantify the binding affinity and selectivity of BEMP-dicarb.
Experimental Outline:
-
Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing human DAT, SERT, or NET.
-
Competition Binding Assay: Incubate the membranes with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, and [³H]Nisoxetine for NET) in the presence of increasing concentrations of BEMP-dicarb.
-
Data Analysis: Determine the IC₅₀ value from the competition curve and calculate the Kᵢ value using the Cheng-Prusoff equation.[9]
Hypothetical Binding Profile of BEMP-dicarb:
| Transporter | Radioligand | Kᵢ (nM) | Selectivity (fold vs. DAT) |
| DAT | [³H]WIN 35,428 | 15 | - |
| SERT | [³H]Citalopram | 1,500 | 100 |
| NET | [³H]Nisoxetine | 900 | 60 |
This hypothetical data suggests that BEMP-dicarb is a potent and selective inhibitor of DAT.
II. Functional Characterization: Dopamine Uptake Assay
A functional assay is crucial to confirm that the binding of BEMP-dicarb to DAT translates into inhibition of dopamine uptake. A fluorescence-based assay provides a safe and high-throughput alternative to traditional radioisotope-based methods.[11][12][13][14]
Objective: To measure the functional potency (IC₅₀) of BEMP-dicarb in inhibiting dopamine uptake.
Experimental Outline:
-
Cell Culture: Plate HEK293 cells stably expressing human DAT in a 96-well plate.
-
Inhibition Assay: Pre-incubate the cells with varying concentrations of BEMP-dicarb.
-
Uptake Measurement: Add a fluorescent dopamine analog (e.g., ASP+) and measure the increase in intracellular fluorescence over time.
-
Data Analysis: Plot the inhibition of fluorescence signal against the concentration of BEMP-dicarb to determine the IC₅₀ value.
Caption: Workflow for the validation of BEMP-dicarb.
Detailed Experimental Protocols
Protocol 1: Radioligand Binding Assay
Materials:
-
HEK293 cells expressing human DAT, SERT, or NET
-
Cell lysis buffer (50 mM Tris-HCl, pH 7.4)
-
Binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Radioligands: [³H]WIN 35,428, [³H]Citalopram, [³H]Nisoxetine
-
BEMP-dicarb stock solution (in DMSO)
-
96-well plates
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation:
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge at 1,000 x g for 10 minutes to remove nuclei and debris.
-
Centrifuge the supernatant at 20,000 x g for 20 minutes to pellet the membranes.
-
Wash the pellet with lysis buffer and resuspend in binding buffer.
-
Determine protein concentration using a BCA assay.
-
-
Competition Binding:
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of BEMP-dicarb at various concentrations (or vehicle for total binding), and 50 µL of the appropriate radioligand (at a concentration near its Kₑ).
-
For non-specific binding, add a high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT).
-
Add 100 µL of the membrane preparation (20-50 µg of protein).
-
Incubate for 60 minutes at room temperature.
-
-
Filtration and Counting:
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the log concentration of BEMP-dicarb and fit a sigmoidal dose-response curve to determine the IC₅₀.
-
Calculate Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Protocol 2: Fluorescent Dopamine Uptake Assay
Materials:
-
HEK293 cells expressing human DAT
-
Poly-D-lysine coated 96-well black, clear-bottom plates
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescent dopamine substrate (e.g., ASP+)
-
BEMP-dicarb stock solution (in DMSO)
-
Fluorescence plate reader
Procedure:
-
Cell Plating:
-
Seed DAT-HEK293 cells in a 96-well plate at a density of 40,000 cells/well and culture overnight.
-
-
Assay Preparation:
-
Wash the cells twice with HBSS.
-
Prepare serial dilutions of BEMP-dicarb in HBSS.
-
-
Inhibition Assay:
-
Add 50 µL of the BEMP-dicarb dilutions to the respective wells. For control wells, add 50 µL of HBSS with vehicle.
-
Incubate for 10 minutes at 37°C.
-
-
Uptake Measurement:
-
Add 50 µL of the fluorescent dopamine substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure fluorescence kinetically for 20 minutes (e.g., one reading per minute) at the appropriate excitation and emission wavelengths for the chosen substrate.
-
-
Data Analysis:
-
Calculate the rate of uptake (slope of the linear portion of the fluorescence versus time curve) for each concentration of BEMP-dicarb.
-
Normalize the data to the control (vehicle-treated) wells.
-
Plot the percent inhibition against the log concentration of BEMP-dicarb and fit a dose-response curve to determine the IC₅₀ value.
-
Data Interpretation and Troubleshooting
-
High Non-Specific Binding in Radioligand Assay: This can be due to the hydrophobicity of the compound or issues with the membrane preparation. Ensure thorough washing of the filters and consider adding 0.1% BSA to the binding buffer.
-
Low Signal in Fluorescence Uptake Assay: This may indicate low transporter expression or poor cell health. Ensure cells are not over-confluent and are healthy at the time of the assay. The concentration of the fluorescent substrate can also be optimized.
-
Inconsistent Results: Ensure accurate pipetting and consistent incubation times. Use a positive control (a known DAT inhibitor like cocaine) to validate assay performance.
Conclusion
This compound (BEMP-dicarb) holds promise as a selective chemical probe for the dopamine transporter. The protocols outlined in this application note provide a robust framework for its validation, from initial binding characterization to functional inhibition assays. By following these guidelines, researchers can confidently assess the potential of BEMP-dicarb as a valuable tool to dissect the intricate role of DAT in health and disease, and to facilitate the discovery of novel therapeutics targeting the dopaminergic system.
References
- S. J. Moss, and S. G. Amara. "In vitro assays for the functional characterization of the dopamine transporter (DAT)." Current Protocols in Pharmacology, 79.1 (2017): 12-17.
- M. S. S. Kumar, et al. "In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT)." Current Protocols in Pharmacology, 79.1 (2017): 12.17.1-12.17.21.
- R. A. Vaughan, and M. J. Foster. "Model Systems for Analysis of Dopamine Transporter Function and Regulation." Neurochemistry International, 63.3 (2013): 183-192.
- R. A. Vaughan, and M. J. Foster. "Model Systems for Analysis of Dopamine Transporter Function and Regulation." Neurochemistry International, 63(3), 183-192.
- European Federation for Medicinal Chemistry. "Validating Chemical Probes." EFMC.info.
- Gifford Bioscience. "Radioligand Binding Assay Protocol." GiffordBio.com.
- Kuujia. "1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate." Kuujia.com.
- M. Kassinos, et al. "A Fluorescence-Based Neurotransmitter Transporter Uptake Assay." Molecular Devices.
- PubChem. "D1-Piperidine-dicarboxylate." National Center for Biotechnology Information.
- S. J. Succol, et al. "Monitoring monoamine transport with the fluorescent substrate analogue ASP+." British Journal of Pharmacology, 164.2 (2011): 264-275.
- A. M. D. G. de la Cruz. "Development and Characterization of Fluorescent Probes for Understanding Monoamine Neurotransmitter Pathways in the Brain." Columbia Academic Commons.
- A. D. Schmitt, et al. "Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity." Journal of Neuroscience Methods, 169.2 (2008): 244-250.
- PubChem. "Piperidine-2,6-dicarboxylate." National Center for Biotechnology Information.
- Molecular Devices. "Neurotransmitter Transporter Uptake Assay Kit." MolecularDevices.com.
- A. D. A. D. Frye, et al. "Best Practices for Design and Characterization of Covalent Chemical Probes." Royal Society of Chemistry, 2020.
- National Institutes of Health. "Discovery of in vivo Chemical Probes for the Nervous System." UNT Health Science Center.
- Wikipedia. "Chemical probe." Wikipedia, The Free Encyclopedia.
- Duquesne University. "Structural Determinants for Inhibitor Recognition by the Dopamine Transporter." Duquesne Scholarship Collection.
- Duke University. "Discovery of in vivo Chemical Probes for the Nervous System (R01 Clinical Trial Not Allowed)." Duke Funding Opportunities.
- ResearchGate. "Chemoselective probe procedure and metabolite validation." ResearchGate.
- PubChem. "Dimethyl piperidine-3,5-dicarboxylate." National Center for Biotechnology Information.
- T. Ngernsutivorakul, et al. "Review: Microfabricated Probes for Studying Brain Chemistry." Analytical Methods, 11.23 (2019): 2976-2992.
- C. Dong, et al. "Radioligand saturation binding for quantitative analysis of ligand-receptor interactions." Biophysics Reports, 2.1 (2016): 1-9.
- J. H. Park, et al. "A neural probe for concurrent real-time measurement of multiple neurochemicals with electrophysiology in multiple brain regions in vivo." Proceedings of the National Academy of Sciences, 120.28 (2023): e2301614120.
- G. A. Camacho-Hernandez, et al. "Illuminating the monoamine transporters: Fluorescently labelled ligands to study dopamine, serotonin and norepinephrine transporters." British Journal of Pharmacology, 177.12 (2020): 2695-2708.
- C. Dong, et al. "Radioligand saturation binding for quantitative analysis of ligand-receptor interactions." Biophysics Reports, 2(1), 1-9.
- J. R. Heys, and R. J. Lefkowitz. "Radioligand binding methods: practical guide and tips." Molecular Endocrinology, 5.10 (1991): 1383-1392.
- Cheméo. "Piperidine (CAS 110-89-4) - Chemical & Physical Properties." Chemeo.com.
- P. Sharma, et al. "Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance." International Journal of Novel Research and Development, 8.4 (2023): a380-a392.
- G. A. Camacho-Hernandez, et al. "Illuminating the monoamine transporters: fluorescently labeled ligands to study DAT, SERT, and NET." British Journal of Pharmacology, 177.12 (2020): 2695-2708.
- B. Feng, et al. "Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate." Indian Journal of Heterocyclic Chemistry, 28.04 (2018): 503-505.
- K. Engel, et al. "Identification and characterization of a novel monoamine transporter in the human brain." The Journal of Biological Chemistry, 279.48 (2004): 50042-50049.
- BiochemSphere. "Specificity and Selectivity in Analytical Method Validation: A Guide to ICH Q2(R2) Compliance." BiochemSphere.com.
- Y. H. Ryu, et al. "Synthesis and characterization of novel radiofluorinated probes for positron emission tomography imaging of monoamine oxidase B." Journal of Labelled Compounds and Radiopharmaceuticals, 62.10 (2019): 637-646.
- S. Sonda, et al. "Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives." Bioorganic & Medicinal Chemistry, 13.9 (2005): 3295-3308.
Sources
- 1. 310454-53-6(1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate) | Kuujia.com [kuujia.com]
- 2. Buy 1-benzyl 3-methyl (3R)-3-methylpiperidine-1,3-dicarboxylate [smolecule.com]
- 3. ijnrd.org [ijnrd.org]
- 4. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine Transporters | Neurotransmitter Transporters | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Model Systems for Analysis of Dopamine Transporter Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. moleculardevices.com [moleculardevices.com]
- 12. researchgate.net [researchgate.net]
- 13. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
Spectroscopic analysis protocol for substituted piperidines
Application Note: A Multi-modal Spectroscopic Protocol for the Structural Elucidation of Substituted Piperidines
Abstract
Substituted piperidines are privileged scaffolds in modern medicinal chemistry, forming the core of numerous pharmaceuticals.[1] Their conformational flexibility and the potential for complex stereochemistry demand a robust, multi-technique approach for unambiguous structural characterization. This guide provides a detailed, field-proven protocol for the comprehensive spectroscopic analysis of substituted piperidines, designed for researchers and professionals in drug development. We delve into the causality behind experimental choices in Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography to ensure accurate and reliable structural elucidation.
Introduction: The Structural Challenge of Substituted Piperidines
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, can adopt multiple conformations, primarily chair and boat forms.[2][3] The introduction of substituents dramatically influences this conformational equilibrium and introduces stereochemical complexity (e.g., cis/trans isomers, enantiomers). An erroneous structural assignment can lead to wasted resources and flawed structure-activity relationship (SAR) studies. Therefore, a self-validating system of analysis, where data from orthogonal techniques converge to a single, consistent structure, is paramount. This protocol is designed to build that system.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Analysis
NMR spectroscopy is the most powerful tool for determining the solution-state structure and conformation of organic molecules.[4] For substituted piperidines, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential.
¹H NMR: Probing Conformation and Stereochemistry
The chemical shifts (δ) and, more importantly, the coupling constants (J) of the ring protons provide a wealth of conformational information. In a rigid chair conformation, axial and equatorial protons have distinct chemical shifts and coupling patterns.
-
Causality: Large diaxial coupling constants (Jax,ax ≈ 10-13 Hz) are indicative of a chair conformation. Smaller axial-equatorial (Jax,eq ≈ 2-5 Hz) and equatorial-equatorial (Jeq,eq ≈ 2-5 Hz) couplings are also observed. Deviations from these values can suggest ring flattening or the presence of alternative conformations like twist-boats.
¹³C NMR: Mapping the Carbon Skeleton
¹³C NMR provides information on the number and chemical environment of carbon atoms. The chemical shifts of the piperidine ring carbons are sensitive to the nature and orientation of substituents.[5][6]
-
Expert Insight: Carbons α to the nitrogen (C2, C6) typically appear around 45-55 ppm in the parent piperidine, while the β (C3, C5) and γ (C4) carbons are found further upfield.[7][8] N-substitution and C-substitution will shift these values predictably, and comparison with computational data can aid in assignment.[5][9]
2D NMR: Assembling the Puzzle
For complex substituted piperidines, 1D spectra are often insufficient. 2D NMR techniques are required to establish connectivity.[10]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[11] This is crucial for tracing the proton connectivity around the piperidine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to (one-bond ¹H-¹³C correlation).[11][12] This allows for the unambiguous assignment of carbon signals based on their attached, and more easily assigned, protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by multiple bonds (typically 2-3 bonds).[11] This is invaluable for connecting different fragments of the molecule, for example, linking a substituent to its specific position on the piperidine ring.
Protocol 1: Comprehensive NMR Analysis
-
Sample Preparation:
-
Accurately weigh ~5-10 mg of the purified piperidine derivative.
-
Dissolve in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution.
-
Add a small amount of an internal standard (e.g., TMS) for referencing.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum to assess purity and signal dispersion.
-
Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled).
-
Acquire a 2D DQF-COSY experiment to establish ¹H-¹H connectivities.[11]
-
Acquire a 2D HSQC experiment to determine ¹H-¹³C one-bond correlations.[11]
-
Acquire a 2D HMBC experiment, optimizing the long-range coupling delay (typically for J = 7-8 Hz) to observe two- and three-bond correlations.[11]
-
-
Data Processing and Interpretation:
-
Process all spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the internal standard.
-
Integrate the ¹H spectrum and measure coupling constants.
-
Use the HSQC to assign carbon signals.
-
Use COSY and HMBC data to build molecular fragments and confirm the overall structure, paying close attention to correlations that define substituent positions and relative stereochemistry.
-
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for a Piperidine Ring.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|
| H/C-2, H/C-6 (α) | Axial: ~2.5-2.7, Equatorial: ~3.0-3.2 | ~45-55 | Highly dependent on N-substituent. |
| H/C-3, H/C-5 (β) | Axial: ~1.2-1.4, Equatorial: ~1.7-1.9 | ~25-35 | Influenced by adjacent substituents. |
| H/C-4 (γ) | Axial: ~1.2-1.4, Equatorial: ~1.7-1.9 | ~23-30 | Generally the most upfield carbon. |
| N-H | ~1.0-3.0 (broad) | N/A | Often exchanges with D₂O. |
Note: Values are approximate and can vary significantly with substitution and solvent.[7][13]
Mass Spectrometry (MS): Determining Mass and Fragmentation
Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition.
-
Trustworthiness: A key self-validation step is ensuring the molecular formula determined by HRMS is consistent with the structure derived from NMR. An accuracy of <5 ppm is the standard for publication and regulatory submission.[14]
Ionization Techniques
-
Electrospray Ionization (ESI): A soft ionization technique ideal for most piperidine derivatives, which are basic and readily form protonated molecules [M+H]⁺.[1]
-
Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation. While it can make the molecular ion difficult to observe, the resulting fragmentation pattern is highly reproducible and provides a structural "fingerprint".[15]
Characteristic Fragmentation Patterns
The fragmentation of the piperidine ring is predictable and diagnostic. The most common pathway is α-cleavage, the breaking of a C-C bond adjacent to the nitrogen, which results in a stable iminium ion.[1][16] Ring-opening and substituent loss are also common pathways.[1]
-
Causality: The nitrogen atom's lone pair directs fragmentation. In EI-MS, ionization often occurs at the nitrogen, initiating α-cleavage to lose the largest substituent at the α-carbon, forming a resonance-stabilized iminium fragment which is often the base peak.[1] In ESI-MS/MS, collision-induced dissociation (CID) of the [M+H]⁺ ion often leads to neutral losses, such as water or substituents.[15]
Diagram 1: Key Fragmentation Pathways in Piperidine Mass Spectrometry.
Caption: Common fragmentation pathways for piperidines under EI and ESI conditions.
Protocol 2: HRMS Analysis (ESI-Q-TOF)
-
Sample Preparation:
-
Prepare a stock solution of the purified compound at ~1 mg/mL in a high-purity solvent (e.g., HPLC-grade methanol or acetonitrile).[14]
-
Prepare a dilute solution (~1-10 µM) for infusion by diluting the stock solution with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[14][17] The acid aids in protonation for positive ion mode.
-
Filter the final solution through a 0.22 µm syringe filter to remove particulates.[17]
-
-
Data Acquisition:
-
Use an ESI-Q-TOF mass spectrometer calibrated for high mass accuracy.
-
Infuse the sample at a low flow rate (e.g., 5-10 µL/min).
-
Acquire data in positive ion mode over a suitable m/z range to observe the [M+H]⁺ ion.
-
Perform a tandem MS (MS/MS) experiment by selecting the [M+H]⁺ ion as the precursor and applying collision energy to induce fragmentation.[1]
-
-
Data Analysis:
-
Determine the accurate mass of the [M+H]⁺ ion.
-
Use the instrument's software to calculate the elemental composition. Compare this with the theoretical formula.
-
Analyze the MS/MS spectrum to identify characteristic fragment ions and neutral losses, correlating them with the proposed structure from NMR.
-
Vibrational Spectroscopy (FTIR): Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule.[18] For substituted piperidines, it is particularly useful for confirming the presence of key groups.
-
N-H Stretch: A secondary amine N-H stretch typically appears as a moderate, sharp band in the 3300-3500 cm⁻¹ region.[19]
-
C-N Stretch: Found in the 1250-1020 cm⁻¹ region.
-
"Bohlmann Bands": A series of bands in the 2700-2800 cm⁻¹ region can indicate a trans-diaxial arrangement of C-H bonds relative to the nitrogen lone pair, providing conformational clues.[20]
-
Substituent Groups: Carbonyls (C=O, ~1650-1750 cm⁻¹), hydroxyls (O-H, broad ~3200-3600 cm⁻¹), and aromatic rings will have characteristic, strong absorptions.[18]
Protocol 3: FTIR Analysis
-
Sample Preparation:
-
Solids: Prepare a KBr pellet by grinding a small amount of sample with dry KBr or use an Attenuated Total Reflectance (ATR) accessory.
-
Liquids/Oils: Place a drop of the neat liquid between two salt plates (NaCl or KBr) or directly onto an ATR crystal.
-
-
Data Acquisition:
-
Record a background spectrum.
-
Record the sample spectrum from ~4000 to 400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify and label the major absorption bands.
-
Correlate the observed bands with the functional groups expected from the proposed structure.
-
X-ray Crystallography: The Definitive Structure
Single-crystal X-ray crystallography provides the unambiguous solid-state structure, including absolute stereochemistry, bond lengths, and bond angles.[3][21] It serves as the ultimate validation for the structure determined by spectroscopic methods.
-
Authoritative Grounding: While NMR shows the structure in solution (which is often more biologically relevant), crystallography provides the definitive, static picture of the molecule. Comparing the solid-state conformation with solution-state data from NMR can reveal important dynamic behaviors.[22]
Diagram 2: Workflow for Single-Crystal X-ray Crystallography.
Caption: The sequential process for determining a molecule's structure via X-ray crystallography.
Protocol 4: Single-Crystal X-ray Diffraction
-
Crystal Growth: This is often the most challenging step.[21]
-
Screen various solvents and solvent combinations.
-
Use techniques like slow evaporation of a concentrated solution, vapor diffusion, or slow cooling of a saturated solution to grow high-quality single crystals.
-
-
Data Collection:
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain the unit cell parameters and space group.
-
Solve the structure using direct or Patterson methods to find the initial atomic positions.
-
Refine the structural model using full-matrix least-squares methods to achieve the best fit between observed and calculated diffraction data.[3]
-
-
Data Analysis:
-
Analyze the final structure to determine bond lengths, angles, torsion angles, and intermolecular interactions.
-
If the molecule is chiral and the data is of sufficient quality, determine the absolute configuration.
-
Compare the solid-state conformation to the solution-state conformation inferred from NMR data.
-
Quantitative Analysis (qNMR)
For drug development professionals, determining the purity of a sample is as critical as determining its structure. Quantitative NMR (qNMR) is a primary analytical method for purity assessment that does not require a specific reference standard of the analyte.[23][24]
-
Principle: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[23] By comparing the integral of a known analyte signal to the integral of a certified internal standard of known concentration and purity, the absolute purity of the analyte can be determined.[25]
Protocol 5: Purity Determination by ¹H qNMR
-
Method Planning:
-
Select a suitable internal standard (e.g., maleic acid, dimethyl sulfone) that has a sharp singlet in a region of the spectrum free from analyte signals.[23]
-
Choose a solvent in which both the analyte and standard are fully soluble.
-
-
Sample Preparation:
-
Using a high-precision microbalance (readability to 0.001 mg), accurately weigh the analyte and the internal standard into the same vial.[24]
-
Dissolve the mixture in a precise volume of deuterated solvent and transfer to an NMR tube.
-
-
Data Collection:
-
Ensure the spectrometer is properly tuned and shimmed.
-
Use a 90° pulse and ensure a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to allow for full magnetization recovery, which is critical for accurate integration.
-
Acquire the ¹H spectrum with a high signal-to-noise ratio.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate the selected analyte peak and the internal standard peak.
-
Calculate the purity using the following equation:[25] Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std (%) Where: I = integral, N = number of protons for the signal, M = molar mass, m = mass, Purity = purity of the standard.
-
Conclusion
The structural elucidation of substituted piperidines requires a synergistic and multi-faceted analytical approach. By systematically applying the detailed protocols for NMR, MS, IR, and X-ray crystallography outlined in this guide, researchers can establish a self-validating workflow. This ensures the highest degree of confidence in the structural and purity assignments, which is fundamental to the successful progression of drug discovery and development projects. Each technique provides a unique piece of the structural puzzle, and their combined power allows for the complete and unambiguous characterization of these vital chemical entities.
References
- Benchchem. (n.d.). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Benchchem.
- University of Toledo. (n.d.). HRMS sample submission guidelines.
- Moreira, V. M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.
- Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Emery Pharma.
- Preprints.org. (2025). Sample Preparation for Simultaneous Determination of Organic Compounds by Chromatography. Preprints.org.
- Krishna Pillay, M., & Fazal Mohamed, M. I. (n.d.). Conformational studies on some 3-chloro- 2,6-diaryl- piperidin-4-ones by 1H NMR spectra. Indian Journal of Chemistry.
- Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka.
- ResearchGate. (n.d.). ¹³C NMR chemical shifts of the piperidine ring in compounds 6a‐d. ResearchGate.
- American Pharmaceutical Review. (n.d.). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR.
- ResearchGate. (2025). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. ResearchGate.
- ResearchGate. (n.d.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. ResearchGate.
- ResearchGate. (2025). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. ResearchGate.
- Indian Academy of Sciences. (n.d.). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Indian Academy of Sciences.
- FUJIFILM Wako Chemicals Europe GmbH. (n.d.). Quantitative NMR (qNMR).
- Benchchem. (n.d.). The Core Structural Anatomy of Piperidine: A Technical Guide. Benchchem.
- Benchchem. (n.d.). A Comparative Guide to the X-ray Crystallography of 2-Benzylpiperidine Derivatives. Benchchem.
- Eliel, E. L., et al. (n.d.). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society.
- NIH. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC.
- Johns Hopkins University. (n.d.). Sample Preparation and Submission Guidelines. Mass Spectrometry Facility.
- ResearchGate. (2025). cis- and trans-Configurations of α,α′-Disubstituted Piperidines and Pyrrolidines by GC-FTIR. ResearchGate.
- European Pharmaceutical Review. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
- ChemicalBook. (n.d.). Piperidine(110-89-4) 13C NMR spectrum. ChemicalBook.
- SpectraBase. (n.d.). Piperidine - Optional[13C NMR] - Chemical Shifts. SpectraBase.
- NIH. (n.d.). Piperidine. PubChem.
- ResearchGate. (2025). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin. ResearchGate.
- ResearchGate. (n.d.). FT-IR spectrum of piperine. ResearchGate.
- ResearchGate. (2025). Molecular structure and vibrational spectra of piperidine. ResearchGate.
- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Organomation.
- National Institute of Standards and Technology. (n.d.). Piperidine. NIST WebBook.
- Slideshare. (n.d.). 2D NMR Spectroscopy.
- San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility.
- Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space. RSC Medicinal Chemistry.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
- ResearchGate. (n.d.). Structure elucidation and complete assignment of H and C NMR data of Piperine. ResearchGate.
- YouTube. (2020). 2D NMR- Worked Example 2 (HSQC and HMBC). YouTube.
- Oregon State University. (n.d.). 2D NMR. Oregon State University.
- ResearchGate. (n.d.). Piperine mass fragments. ResearchGate.
- SCION Instruments. (n.d.). Sample preparation GC-MS. SCION Instruments.
- International Union of Crystallography. (n.d.). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ias.ac.in [ias.ac.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. researchgate.net [researchgate.net]
- 10. 2D NMR Spectroscopy | PPTX [slideshare.net]
- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 12. 2D NMR [sites.science.oregonstate.edu]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. utoledo.edu [utoledo.edu]
- 15. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 24. emerypharma.com [emerypharma.com]
- 25. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Safe Handling and Storage of Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Piperidine Moiety
Piperidine and its derivatives are fundamental heterocyclic amines widely utilized as building blocks in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2] Their prevalence in drug discovery is due to the piperidine ring's ability to confer desirable physicochemical properties, such as aqueous solubility and the ability to form salt derivatives, enhancing bioavailability. However, the same chemical reactivity that makes piperidine derivatives versatile also presents significant hazards.[3] This guide provides a comprehensive overview of the safe handling and storage procedures for this class of compounds, emphasizing the scientific rationale behind each recommendation to ensure a culture of safety and experimental integrity in the laboratory.
Hazard Identification and Risk Assessment
A thorough understanding of the inherent hazards of piperidine derivatives is the foundation of safe laboratory practice. While specific properties can vary with substitution, the parent piperidine molecule's characteristics provide a crucial baseline for risk assessment.
1.1. Primary Hazards of Piperidine
Piperidine is classified as a hazardous substance with multiple risk factors:
-
High Flammability: It is a highly flammable liquid and vapor, with a low flash point, meaning it can ignite at typical ambient temperatures.[4][5] Vapors are heavier than air and can travel to an ignition source, causing a flashback.[6]
-
Corrosivity: As a secondary amine, piperidine is a strong base that can cause severe skin burns and eye damage upon contact.[7][8]
-
Toxicity: Piperidine is toxic if it comes into contact with the skin, is inhaled, or is swallowed.[6][8] It can be absorbed through the skin, which can significantly contribute to exposure.[3] Acute exposure can irritate the nose and throat, and may lead to more severe symptoms like nausea, dizziness, and potential damage to the liver and kidneys.[9][10]
The NFPA 704 Hazard Diamond for piperidine summarizes these risks:
| Hazard | Rating | Explanation |
| Health | 3 | Can cause serious or permanent injury.[4] |
| Flammability | 3 | Can be ignited under almost all ambient temperature conditions.[4] |
| Instability | 0 | Normally stable, even under fire conditions.[4] |
| Special | N/A |
Table 1: NFPA 704 Hazard Ratings for Piperidine.
1.2. The Logic of Risk Assessment for Derivatives
When working with a novel piperidine derivative, a comprehensive risk assessment is mandatory. The principle of "structure-activity relationship" should be applied not just to efficacy but also to safety. The functional groups attached to the piperidine ring can either mitigate or exacerbate its inherent hazards. For instance, the addition of volatile, flammable groups may lower the flash point, while other functionalities might increase its toxicity. Always consult the Safety Data Sheet (SDS) for the specific derivative. If an SDS is unavailable, the hazards of the parent piperidine and any other hazardous functional groups should be assumed.[11]
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The hierarchy of controls is a fundamental concept in chemical safety. It prioritizes the most effective measures for risk reduction.
Caption: Hierarchy of controls for managing chemical hazards.
2.1. Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate the researcher from the chemical hazard. For piperidine derivatives, these are non-negotiable:
-
Chemical Fume Hood: All handling of piperidine and its derivatives must be conducted in a certified chemical fume hood.[12] This is critical to prevent the inhalation of toxic and flammable vapors. The fume hood's airflow physically contains and exhausts vapors away from the user.
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of flammable vapors, especially in low-lying areas.[13][14]
-
Grounding and Bonding: To prevent static discharge, which can ignite flammable vapors, metal containers and equipment used for transferring piperidine should be properly grounded and bonded.[7][9]
2.2. Personal Protective Equipment (PPE): The Last Line of Defense
PPE is essential but should never be the sole means of protection. It provides a final barrier between the user and the chemical.[9][15]
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield.[8][15] | Protects against splashes that can cause severe, irreversible eye damage. A face shield offers broader protection for the entire face.[11][16] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) tested to the EN 374 standard.[11][13] | Prevents skin contact. Given that piperidine is toxic upon skin absorption and causes severe burns, glove integrity is paramount.[3][6] Always check for tears and degradation. |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. A chemical-resistant apron for larger quantities.[11][15] | Minimizes skin exposure and provides a layer of protection against splashes and fire hazards. |
| Respiratory Protection | Typically not required when using a fume hood. In case of inadequate ventilation or emergencies, a respirator with an appropriate cartridge for organic vapors/ammonia is necessary.[12][13] | A properly functioning fume hood should prevent the need for respiratory protection. Respirators are for specific, high-risk scenarios and require proper fit-testing. |
Table 2: Recommended Personal Protective Equipment (PPE) for Handling Piperidine Derivatives.
Protocols for Safe Handling and Storage
Adherence to standardized protocols minimizes the risk of exposure and accidents.
3.1. Handling Protocol
-
Preparation: Before starting work, ensure that a chemical fume hood is operational and that all necessary PPE is correctly worn. Locate the nearest eyewash station and safety shower.
-
Aliquotting and Transfer: Use only non-sparking tools and equipment to handle piperidine derivatives.[9][14] When transferring liquids, pour slowly to minimize splashing and vapor generation. For transfers between metal containers, ensure they are grounded and bonded.[7]
-
Heating: Avoid heating piperidine derivatives near open flames or other ignition sources.[13] Vapors are highly flammable.[8]
-
Housekeeping: Do not allow the chemical to enter drains or waterways.[15] Maintain a clean workspace and immediately clean up any minor drips with a suitable absorbent material (see Spill Protocol).
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly.[7][14] Contaminated clothing should be removed immediately and laundered before reuse.[6] Never eat, drink, or smoke in the laboratory.[7][9]
3.2. Storage Protocol
Proper storage is critical for maintaining chemical stability and preventing hazardous situations.[17]
-
Location: Store piperidine derivatives in a cool, dry, and well-ventilated area designated for flammable and corrosive liquids.[6][18] The storage area should be separate from incompatible materials.
-
Container: Keep containers tightly closed to prevent the escape of vapors and contamination from moisture.[12][17] Ensure the original container is used or one made of a compatible material.[13]
-
Temperature and Light: Store away from heat, sparks, open flames, and direct sunlight.[13][18] While some derivatives may require refrigeration (2-8°C), this depends on the specific compound's stability.[17]
-
Incompatibilities: Piperidine and its derivatives are incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[9] Violent reactions can occur. Store these chemicals separately.
Emergency and Spill Response
Prompt and correct action during an emergency can significantly mitigate the consequences.
4.1. Spill Response Protocol
Caption: Decision workflow for responding to a chemical spill.
-
Evacuate and Alert: Immediately evacuate the area of the spill and alert nearby personnel.[9]
-
Remove Ignition Sources: If it is safe to do so, remove all sources of ignition from the area.[6][9]
-
Containment: For small spills, contain the liquid with an inert absorbent material like sand, vermiculite, or diatomaceous earth.[13][19] Do not use combustible materials like paper towels.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.[4][19]
-
Decontamination: Clean the spill area with an appropriate decontaminating agent, followed by soap and water.[19]
-
Large Spills: For large spills, evacuate the laboratory immediately and contact your institution's Environmental Health and Safety (EHS) office or local emergency services.[4] Do not attempt to clean up a large spill without specialized training and equipment.
4.2. First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][8]
-
Skin Contact: Immediately remove all contaminated clothing.[16] Flush the skin with large amounts of water for at least 15 minutes.[4] Seek immediate medical attention.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[16] Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water. Seek immediate medical attention.[16]
Waste Disposal
All waste containing piperidine derivatives, including contaminated absorbents and PPE, must be treated as hazardous waste.[19]
-
Collection: Collect all chemical waste in a designated, properly labeled, and sealed container that is compatible with the chemical.[19]
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name(s).[19]
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.[19]
-
Disposal: Arrange for disposal through your institution's EHS office or a licensed professional hazardous waste disposal service.[15] Direct disposal into standard waste streams or sanitary sewers is strictly prohibited.[19]
References
- Chemos GmbH & Co.KG.
- New Jersey Department of Health. Hazardous Substance Fact Sheet: Piperidine. [Link]
- Penta chemicals.
- Carl ROTH.
- National Center for Biotechnology Information. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. [Link]
- Australian Government Department of Health. Piperidine: Human health tier II assessment. [Link]
- National Center for Biotechnology Information. Piperidine | C5H11N - PubChem. [Link]
- BTC. What are the storage stability of Piperidine Series compounds over time? - Blog. [Link]
- BIOSYNCE. Storage method of piperidine - Knowledge. [Link]
- Jubilant Life Sciences Limited.
- Loba Chemie.
- Ningbo Inno Pharmchem Co., Ltd. The Role of Piperidine Derivatives in Advanced Chemical Synthesis. [Link]
- ChemSupply Australia.
- National Center for Biotechnology Information.
- ACS Publications. Efficient Synthesis of Piperidine Derivatives. Development of Metal Triflate-Catalyzed Diastereoselective Nucleophilic Substitution Reactions of 2-Methoxy- and 2-Acyloxypiperidines | The Journal of Organic Chemistry. [Link]
- Wikipedia. Piperidine. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. PIPERIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. nj.gov [nj.gov]
- 10. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. chemos.de [chemos.de]
- 14. lobachemie.com [lobachemie.com]
- 15. isotope.com [isotope.com]
- 16. carlroth.com [carlroth.com]
- 17. What are the storage stability of Piperidine Series compounds over time? - Blog [m.btcpharmtech.com]
- 18. biosynce.com [biosynce.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: Derivatization of 1-Benzyl 3-Ethyl 3-Methylpiperidine-1,3-dicarboxylate for Biological Assays
Abstract
The piperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents, particularly those targeting the central nervous system (CNS).[1][2] This application note provides a detailed strategic guide and step-by-step protocols for the derivatization of 1-Benzyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate, a versatile starting material for generating a library of novel compounds for biological screening.[3] The described workflow focuses on creating a diverse set of C3-carboxamides, a common modification aimed at exploring structure-activity relationships (SAR) for receptor binding. The protocols cover the selective hydrolysis of the C3-ethyl ester, subsequent parallel amide coupling, and compound characterization, culminating in a practical example of their application in a high-throughput radioligand binding assay for CNS targets like the Sigma-1 receptor.
Introduction and Strategic Overview
The 3-substituted piperidine motif is a cornerstone in the design of biologically active molecules, with derivatives showing activity as enzyme inhibitors and receptor ligands.[4][5][6] The starting material, this compound, offers two primary points for chemical modification: the C3-ethyl ester and the N1-benzyl group.[3] Our strategy focuses on the C3 position to generate a library of amides, which allows for the systematic introduction of diverse chemical functionalities to probe the binding pocket of a biological target.
The core derivatization strategy involves two key steps:
-
Intermediate Synthesis: Selective hydrolysis of the C3-ethyl ester to yield the corresponding carboxylic acid. This intermediate is the common precursor for the entire library.
-
Library Generation: Parallel amide coupling of the carboxylic acid intermediate with a diverse panel of primary and secondary amines.
This approach enables the rapid generation of dozens to hundreds of distinct molecules, ideal for high-throughput screening (HTS) campaigns aimed at identifying novel ligands for G protein-coupled receptors (GPCRs) or other targets.[7][8]
Overall Derivatization Workflow
The logical flow from the starting material to the final, assay-ready compound library is depicted below. This strategy prioritizes the creation of a C3-amide library, which can be optionally followed by N1-debenzylation for further diversification.
Caption: High-level workflow for library synthesis.
Part 1: Synthesis of the Carboxylic Acid Intermediate
Principle: The first critical step is the selective cleavage of the C3-ethyl ester to unmask the carboxylic acid. This transformation must be performed under conditions that do not cleave the N1-benzyl ester. Basic hydrolysis using lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system at room temperature is a well-established and mild method for this purpose, generally favoring the hydrolysis of less sterically hindered esters like ethyl esters over benzyl esters.[9]
Protocol 1.1: Selective Hydrolysis of this compound
Materials:
-
This compound (1.0 equiv)
-
Lithium hydroxide monohydrate (LiOH·H₂O, 1.5 equiv)
-
Tetrahydrofuran (THF), ACS grade
-
Deionized Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the starting material (1.0 equiv) in a mixture of THF and water (e.g., a 3:1 v/v ratio, 10 mL per gram of starting material).
-
Reagent Addition: Add LiOH·H₂O (1.5 equiv) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature (20-25°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up (Quench): Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~3-4 by the dropwise addition of 1 M HCl. A white precipitate of the carboxylic acid product should form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid intermediate. The product can be purified further by recrystallization or flash chromatography if necessary.
Part 2: Parallel Amide Library Synthesis
Principle: With the key carboxylic acid intermediate in hand, a diverse library of amides can be generated. This is most efficiently achieved using parallel synthesis techniques. The core reaction is an amide bond formation, which requires activation of the carboxylic acid. A widely used and reliable method is the use of carbodiimide coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an additive such as N-hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions.[10][11][12][13]
Protocol 2.1: Parallel Amide Coupling in a 24-Well Plate Format
Materials:
-
Carboxylic acid intermediate from Protocol 1.1 (1.0 equiv per well)
-
A diverse library of primary and secondary amines (1.1 equiv per well)
-
EDC·HCl (1.2 equiv per well)
-
HOBt (1.2 equiv per well)
-
N,N-Diisopropylethylamine (DIPEA, 3.0 equiv per well)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
24-well reaction block with magnetic stirring or shaker
-
Multi-channel pipette
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the carboxylic acid intermediate, EDC·HCl, and HOBt in anhydrous DMF.
-
Amine Plate Preparation: In each well of a 24-well plate, add the corresponding unique amine (1.1 equiv). A robotic liquid handler or manual multichannel pipette can be used for this.
-
Reaction Initiation: To each well containing an amine, add the stock solution of the carboxylic acid intermediate and coupling reagents. Finally, add DIPEA (3.0 equiv) to each well to act as a non-nucleophilic base.
-
Incubation: Seal the reaction block and allow it to shake or stir at room temperature for 12-18 hours.
-
Monitoring: Reaction progress can be spot-checked from a few representative wells using LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixtures are typically purified using parallel purification techniques, such as preparative HPLC-MS or solid-phase extraction (SPE), to isolate the final amide products.
Parallel Synthesis Workflow Diagram
This diagram illustrates the parallel nature of the amide coupling reaction, where a single intermediate is combined with a library of diverse amines to rapidly generate multiple products.
Caption: Workflow for parallel amide library synthesis.
Part 3: Characterization and Data Presentation
Principle: Before biological testing, it is crucial to confirm the identity and purity of the synthesized compounds. For a library, this is typically done using high-throughput LC-MS to confirm the expected molecular weight and estimate purity for each compound. For a few representative examples, ¹H NMR spectroscopy should be performed to fully confirm the structure.
Table 1: Representative Characterization Data for Synthesized Amides
| Compound ID | Amine Used | Structure | Expected Mass [M+H]⁺ | Observed Mass [M+H]⁺ | Purity (LC-MS, 254 nm) |
| LIB-001 | Cyclopropylamine | R = -NH-cPr | 345.18 | 345.2 | >98% |
| LIB-002 | Morpholine | R = -N(CH₂CH₂)₂O | 389.21 | 389.2 | >99% |
| LIB-003 | 4-Fluoroaniline | R = -NH-p-F-Ph | 413.19 | 413.2 | >97% |
| LIB-004 | Benzylamine | R = -NH-Bn | 409.22 | 409.2 | >98% |
| R represents the newly formed amide moiety at the C3 position. |
Part 4: Application in Biological Assays - A Case Study
Context: The synthesized library is well-suited for screening against CNS targets. Sigma receptors, particularly the Sigma-1 (S1R) and Sigma-2 (S2R) subtypes, are implicated in numerous neurological disorders and are attractive targets for drug discovery.[14] A competitive radioligand binding assay is a standard and robust method to determine the affinity of test compounds for these receptors.[15]
Protocol 4.1: High-Throughput Sigma-1 Receptor Competitive Binding Assay
Principle: This assay measures the ability of a test compound to displace a known high-affinity radioligand (e.g., [³H]-(+)-pentazocine) from the Sigma-1 receptor. The amount of bound radioactivity is inversely proportional to the affinity of the test compound. The data are used to calculate the half-maximal inhibitory concentration (IC₅₀), which can be converted to the binding affinity constant (Ki).[15]
Materials:
-
Membrane preparation from cells expressing human Sigma-1 receptor
-
[³H]-(+)-pentazocine (Radioligand)
-
Haloperidol (for defining non-specific binding)
-
Synthesized compound library dissolved in DMSO
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates (e.g., GF/B)
-
Scintillation cocktail and microplate scintillation counter
Procedure (Summarized):
-
Plate Preparation: Add assay buffer, radioligand (at a concentration near its Kd, e.g., 5 nM), and membrane preparation to each well of a 96-well plate.
-
Compound Addition: Add the test compounds from the synthesized library at various concentrations (e.g., a 7-point dilution series from 10 µM to 1 nM). Include wells for "total binding" (no inhibitor) and "non-specific binding" (e.g., 10 µM Haloperidol).
-
Incubation: Incubate the plates at room temperature for a set time (e.g., 120 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of the plate through the filter mat using a cell harvester, washing with ice-cold buffer to separate bound from free radioligand.
-
Counting: Allow the filters to dry, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.
Table 2: Mock Biological Data for Representative Amide Derivatives
| Compound ID | Sigma-1 Binding IC₅₀ (nM) | Sigma-1 Binding Kᵢ (nM) |
| LIB-001 | 450 | 215 |
| LIB-002 | 85 | 41 |
| LIB-003 | 22 | 10.5 |
| LIB-004 | >10,000 | >4,800 |
| Data are hypothetical and for illustrative purposes only. |
Discussion and Further Steps
The results from the initial screen (as exemplified in Table 2) can provide valuable preliminary structure-activity relationship (SAR) insights. For instance, the mock data suggest that an aromatic amine (LIB-003) confers significantly higher affinity than aliphatic or benzyl amines. The morpholine derivative (LIB-002) also shows moderate activity.
Based on these initial "hits," further optimization can be pursued:
-
Focused Library Synthesis: Synthesize a second-generation library focused on variations of the 4-fluoroaniline moiety to explore electronic and steric effects.
-
N1-Debenzylation: For the most potent hits, removal of the N-benzyl group via catalytic hydrogenation can be explored.[16][17] The resulting secondary amine provides a new handle for derivatization, allowing for exploration of the SAR at the N1 position of the piperidine core.
This iterative process of synthesis, testing, and analysis is fundamental to modern drug discovery and can be effectively applied to the versatile this compound scaffold.
References
- Shukla, A. K., & Singh, D. (2021). Advances in G Protein-Coupled Receptor High-throughput Screening. PMC, NIH. [Link]
- Celtarys. High-Throughput Screening of GPCRs for Drug Discovery. Celtarys.com. [Link]
- Zhang, R., et al. (2023). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. [Link]
- Reddy, K. L., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, NIH. [Link]
- Common Organic Chemistry. Amine to Amide (EDC + HOBt). commonorganicchemistry.com. [Link]
- An, S., & HBS, M. (2012). An Overview of High Throughput Screening at G Protein Coupled Receptors. Bentham Science. [Link]
- Li, L., et al. (2018). High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening. Royal Society of Chemistry. [Link]
- Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. PubMed, NIH. [Link]
- Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. PMC, NIH. [Link]
- Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec.com. [Link]
- ResearchGate. Examples of biologically active 3-substituted piperidines.
- Organic Synthesis. Acid-Amine Coupling using EDCI. organic-synthesis.org. [Link]
- Rew, Y., et al. (2015). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. PubMed Central, NIH. [Link]
- Kuujia.
- Abbas, A., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology. [Link]
- Xu, J., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Perelman School of Medicine at the University of Pennsylvania. [Link]
- Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A. [Link]
- Ilyin, A. P., et al. (2022).
- Ram, S., & Spicer, L. D. (1987).
- ResearchGate. Structure of few bio-active compounds having 3-amino piperidine ring system.
- Zucco, M., et al. (2005). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Arkivoc. [Link]
- Komatsu, Y., et al. (2018). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. PMC, NIH. [Link]
- Chemistry Stack Exchange. Can an ether be selectively hydrolysed in the presence of an ester?. stackexchange.com. [Link]
- Houben-Weyl. (2005). 2.2.2.3 Substituted Benzyl Esters. Thieme. [Link]
- Organic Chemistry Portal. Benzyl Esters. organic-chemistry.org. [Link]
- Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry. [Link]
- Steve S.Y. Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts.
- Chen, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Molecules. [Link]
- Lou, S., et al. (2024). The application of palladium catalysts in catalyzing the hydrogenolysis of N-benzyl compounds.
- Volwiler, E. H., & Vliet, E. B. (1921). Preparation and Hydrolysis of Benzyl Esters. Journal of the American Chemical Society. [Link]
- Yamanashi, Y., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)
- He, Y., et al. (2024).
- He, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K.
- Plouffe, D., et al. (2022).
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 310454-53-6(1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate) | Kuujia.com [kuujia.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]
- 9. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 17. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Common Issues in Piperidine Synthesis
Welcome to the Technical Support Center for piperidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during the synthesis and purification of piperidine and its derivatives. The following question-and-answer format directly addresses specific experimental issues with evidence-based solutions and mechanistic explanations.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common observational issues that can arise during the handling and storage of piperidine and its solutions.
Q1: My pure piperidine has developed a yellow tint upon storage. What is the cause, and is it still usable?
A: A yellow discoloration in piperidine is typically caused by oxidation products.[1] While this may not interfere with all applications, for high-purity work such as in pharmaceutical development, purification is strongly recommended. The most effective method for removing these colored impurities is distillation.[1] To prevent reoccurrence, store purified piperidine under an inert atmosphere (e.g., nitrogen or argon), protect it from light by using an amber bottle, and store it in a cool place.[1]
Q2: I prepared a solution of piperidine in DMF for solid-phase peptide synthesis, and it crystallized upon storage. What happened?
A: This is a common issue with amines. The crystallization is likely due to the formation of a salt.[1] Piperidine is basic and can react with acidic gases from the atmosphere, primarily carbon dioxide (CO₂), to form piperidine carbonate.[1][2] It can also react with other acidic vapors, such as hydrogen chloride (HCl) that might be present in the lab environment (e.g., liberated from reagents like chlorotrimethylsilane), to form piperidine hydrochloride.[1][2][3]
Solution:
-
Short-term: You may be able to redissolve the crystals by warming the solution.
-
Long-term: It is best practice to prepare fresh solutions for sensitive applications.
-
Prevention: To prevent this, ensure your storage container is well-sealed and consider storing solutions under an inert atmosphere.[1]
Q3: Why is separating piperidine from its precursor, pyridine, so difficult by standard distillation?
A: Piperidine and pyridine form a constant-boiling azeotropic mixture, which makes complete separation by simple fractional distillation impossible.[1] This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight and boils at a constant temperature.[1] Attempting to distill this mixture will not change the composition of the vapor from that of the liquid. For methods to break this azeotrope, please refer to the Purification Challenges section of this guide.
Part 2: Troubleshooting Synthetic Routes
This section provides in-depth troubleshooting for the most common methods used to synthesize the piperidine ring.
2.1 Reductive Amination
Reductive amination is a highly versatile "one-pot" method for synthesizing substituted piperidines, often by reacting a dicarbonyl compound with a primary amine.[1][4] However, low yields are a frequent problem.
Q: I am attempting an intramolecular reductive amination to form a piperidine ring, but my yield is consistently low. What are the most likely causes?
A: Low yields in reductive amination typically stem from one of four key areas: inefficient iminium ion formation, improper pH control, degradation of the reducing agent, or competing side reactions.[5] A systematic approach is crucial for diagnosis.
Troubleshooting Workflow for Reductive Amination
Caption: A logical workflow for troubleshooting low yields in reductive amination.
Detailed Causes and Solutions:
-
Inefficient Iminium Ion Formation: The initial condensation between the amine and carbonyl to form the critical iminium ion intermediate is a pH-dependent equilibrium.[5][6]
-
Cause: If the pH is too high (basic), the carbonyl is not sufficiently activated. If the pH is too low (highly acidic), the amine starting material becomes protonated and non-nucleophilic.[6]
-
Solution: The optimal pH range is typically mildly acidic, between 4 and 6.[5] This can be achieved by adding a reagent like acetic acid. Monitor the pH of your reaction mixture to ensure it remains in this range.
-
-
Decomposition of the Reducing Agent: Borohydride-based reducing agents are sensitive to moisture and highly acidic conditions.[5]
-
Cause: Water in the solvent or on the glassware can rapidly decompose the reducing agent, rendering it ineffective.
-
Solution: Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents to minimize moisture content.[5]
-
-
Inappropriate Choice of Reducing Agent / Side Reactions: The primary side reaction is often the direct reduction of the starting carbonyl group instead of the iminium ion.[5]
-
Cause: A non-selective reducing agent like sodium borohydride (NaBH₄) can readily reduce aldehydes and ketones.[6][7]
-
Solution: Employ a reducing agent that is more selective for the iminium ion. Sodium triacetoxyborohydride (STAB) is often the preferred choice as it is milder and highly selective.[5][7] If using a less selective agent like NaBH₄, consider a two-step process where the imine is pre-formed for a sufficient time before the reducing agent is added.[5][7]
-
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Common Solvents | Key Characteristics |
| Sodium Triacetoxyborohydride | STAB, NaBH(OAc)₃ | DCE, DCM, THF | Mild and selective for imines/iminium ions; sensitive to water.[5][7] |
| Sodium Cyanoborohydride | NaBH₃CN | MeOH, EtOH | Selective for imines at acidic pH; highly toxic.[5][7] |
| Sodium Borohydride | NaBH₄ | MeOH, EtOH | Less selective; can reduce aldehydes/ketones. Best used after imine pre-formation.[5][7] |
2.2 Hydrogenation of Pyridines
The catalytic hydrogenation of pyridine rings is a direct and atom-economical route to piperidines.[8] However, it can be challenging due to the aromatic stability of the pyridine ring and potential for catalyst poisoning.[8][9]
Q: My hydrogenation of a substituted pyridine is failing or giving incomplete conversion, even at high pressure. What should I check?
A: Failure in pyridine hydrogenation is often related to catalyst deactivation (poisoning), improper catalyst selection for the specific substrate, or overly harsh/mild conditions.
1. Catalyst Poisoning: This is the most common issue. The nitrogen lone pair in both the pyridine starting material and the piperidine product can strongly coordinate to the metal surface of the catalyst, blocking active sites and preventing further reaction.[8][9]
-
Solution:
-
Acidic Additives: Performing the reaction in an acidic solvent like glacial acetic acid can protonate the nitrogen, preventing it from binding to the catalyst.[1]
-
Quaternization: Converting the pyridine to a pyridinium salt before hydrogenation coordinatively saturates the nitrogen, overcoming the poisoning issue.[10]
-
Catalyst Choice: Some modern catalysts, such as specific Iridium(III) complexes, operate via an ionic hydrogenation mechanism that is less susceptible to nitrogen poisoning.[11]
-
Caption: Catalyst poisoning by nitrogen lone pair coordination.
2. Inappropriate Reaction Conditions: The conditions required for hydrogenation vary significantly based on the catalyst and substrate.
-
Cause: Conditions may be too mild (low temperature/pressure) for the aromatic ring to be reduced, or so harsh that they cause side reactions or degradation.
-
Solution: Consult the literature for precedents with similar substrates. A general starting point for screening is presented in the table below. Note that electron-withdrawing groups on the pyridine ring generally make it easier to reduce.
Table 2: Common Heterogeneous Catalysts for Pyridine Hydrogenation
| Catalyst | Typical Pressure (bar) | Typical Temp. (°C) | Common Solvents | Notes |
| PtO₂ (Adams' catalyst) | 50 - 70 | Room Temp - 80 | Glacial Acetic Acid | Often highly effective for a range of substituted pyridines.[1] |
| Rh/C | 30 - 80 | 60 - 80 | Acetic Acid, Alcohols | Generally more active than Palladium for pyridine reduction.[1] |
| Pd/C | 30 - 80 | 60 - 80 | Alcohols, Ethyl Acetate | Can be effective but is more prone to catalyst poisoning.[1] |
Experimental Protocol: General Hydrogenation of a Substituted Pyridine using PtO₂ [1]
-
Reactor Setup: In a high-pressure reactor, charge the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.
-
Catalyst Addition: Add PtO₂ (Adams' catalyst), typically 1-5 mol%.
-
Hydrogenation: Seal the reactor, purge several times with nitrogen, then with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 50-70 bar).
-
Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature for 4-24 hours. Monitor the reaction progress by GC-MS or LC-MS.
-
Workup: Once the reaction is complete, cool the reactor and carefully vent the excess hydrogen. Purge the system with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to carefully remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified further by standard methods such as distillation, crystallization, or chromatography.
Part 3: Purification Challenges
Purification is a critical step that often presents significant hurdles, from removing stubborn impurities to isolating polar products.
Q: How can I effectively separate piperidine from a pyridine impurity, given that they form an azeotrope?
A: Since simple distillation is ineffective, chemical or alternative physical methods are required.
-
Solution 1: Selective Salt Formation: This is a highly effective chemical method. Piperidine is a significantly stronger base than pyridine.
-
Bubble carbon dioxide (CO₂) gas through the crude mixture.[12]
-
The more basic piperidine will selectively react to form solid piperidine carbonate, which precipitates out of the solution.[12]
-
The solid salt can be isolated by filtration.
-
To regenerate the free base, suspend the piperidine carbonate in water and add a strong base, such as NaOH.[12]
-
The liberated pure piperidine can then be extracted into an organic solvent and dried.
-
-
Solution 2: Azeotropic Distillation: While more complex, this physical method can also work. By introducing a third component (an entrainer), such as water or a specific non-aromatic hydrocarbon, a new, lower-boiling ternary azeotrope can be formed that preferentially removes the pyridine.[1][13]
Q: My polar, basic piperidine derivative shows severe peak tailing on a standard C18 reversed-phase HPLC column. How can I improve the peak shape?
A: Peak tailing for basic compounds like piperidines on silica-based columns is a classic problem. It is caused by strong, undesirable ionic interactions between the protonated amine and residual acidic silanol groups on the silica surface.[14]
-
Solutions:
-
Use a Mobile Phase Additive: Add a competing base or an acidic modifier to the mobile phase.
-
Acidic Modifier (e.g., 0.1% Trifluoroacetic Acid - TFA): TFA protonates the piperidine to a consistent state and simultaneously suppresses the ionization of the silanol groups, minimizing the secondary interactions and leading to sharper peaks.
-
Competing Base (e.g., Triethylamine - TEA): A small amount of TEA can be added to competitively bind to the active silanol sites, preventing the piperidine analyte from interacting with them.
-
-
Use an End-Capped Column: Modern HPLC columns are often "end-capped," meaning the residual silanol groups have been chemically deactivated. Using a high-quality, end-capped column designed for basic compounds will significantly improve peak shape.
-
Increase Buffer Concentration: Using a higher concentration of your mobile phase buffer can help to mask the residual silanol groups more effectively.
-
Protocol: General Acid-Base Extraction for Purification [12]
This technique is excellent for separating a basic piperidine product from neutral or acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acidic Wash: Transfer the solution to a separatory funnel. Add a dilute aqueous acid solution (e.g., 1M HCl) and shake vigorously. The basic piperidine product will be protonated (forming a salt) and move into the aqueous layer, while neutral and acidic impurities remain in the organic layer.
-
Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. Discard the organic layer (or save it for analysis of impurities).
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a strong base (e.g., 5M NaOH) until the solution is strongly basic (check with pH paper). This will deprotonate the piperidinium salt, regenerating the free-base product, which may precipitate or form an oily layer.
-
Final Extraction: Extract the aqueous layer with fresh portions of an organic solvent (e.g., dichloromethane) to recover the purified piperidine product.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
References
- BenchChem Technical Support. (2025). Technical Support Center: Troubleshooting Low Yield in 1-Piperidinepentanoic Acid Synthesis. BenchChem.
- BenchChem Technical Support. (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products. BenchChem.
- BenchChem Technical Support. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. BenchChem.
- BenchChem Technical Support. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. BenchChem.
- Ilovaisky, A. I., et al. (2022).
- Zaragoza, F. (2024).
- BIOENGINEER.ORG. (2023).
- BenchChem Technical Support. (2025).
- Organic Chemistry Portal. (n.d.). Piperidine synthesis. [Link]
- Smith, C., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22(1), 85-90. [Link]
- Cui, H., et al. (2022). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 87(1), 359-368. [Link]
- Wang, D., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
- ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?. [Link]
- DTIC. (1990). Piperidine Synthesis. [Link]
- Wikipedia. (n.d.). Piperidine. [Link]
- Reddit. (2023).
- Cardona, F., et al. (2021). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules, 26(16), 4933. [Link]
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
- Edelmann, F. T. (2021). Answer to "Have you experienced that your piperidine crystallizes when not in use?".
- Wang, H., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14184-14190. [Link]
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (2018). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. [Link]
- Stasse, H. L. (1944). U.S. Patent No. 2,363,158. U.S.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 11. bioengineer.org [bioengineer.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. US2363158A - Process for the purification of piperidine - Google Patents [patents.google.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Guide to Optimizing the Synthesis of 1-Benzyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working with or synthesizing piperidine-based scaffolds. Specifically, we will address the common challenges and provide actionable solutions for improving the yield of 1-Benzyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate, a valuable synthetic intermediate.[1][2] This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your experimental outcomes.
Part 1: Understanding the Synthetic Strategy
The synthesis of this compound is a multi-step process that requires precise control over reaction conditions to achieve high yields. The most logical and efficient pathway involves a two-step sequence starting from a commercially available piperidine derivative:
-
C3-Alkylation: Introduction of a methyl group at the C3 position of an ethyl piperidine-3-carboxylate scaffold. This step is critical and often a source of yield loss due to competing side reactions.
-
N-Acylation: Formation of a benzyl carbamate at the piperidine nitrogen using benzyl chloroformate. This reaction protects the nitrogen and installs the required 1-benzyl carboxylate functionality.
Below is a workflow diagram illustrating this synthetic pathway.
Caption: Synthetic workflow for the target molecule.
Part 2: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Section 2.1: C3-Alkylation of Ethyl Piperidine-3-carboxylate
The alkylation of β-keto esters or, in this case, the carbon alpha to a single ester, is a powerful C-C bond-forming reaction but requires careful execution.[3]
Q1: My yield for the C3-methylation is very low, and I recover a lot of starting material. What's going wrong?
A: This is a common issue often traced back to incomplete deprotonation of the α-carbon. Several factors could be at play:
-
Base Strength: The α-hydrogen of a simple ester is not highly acidic (pKa ~25). A very strong, non-nucleophilic base is required for complete and rapid deprotonation. Lithium diisopropylamide (LDA) is an excellent choice. Weaker bases like sodium ethoxide are generally insufficient and can lead to side reactions.[4]
-
Moisture Contamination: Strong bases like LDA react instantly with water. Ensure your glassware is rigorously flame- or oven-dried, and all solvents (like THF) are anhydrous.[5][6] Any trace of moisture will consume your base, leading to incomplete deprotonation and low conversion.
-
Reaction Temperature: Deprotonation with LDA is typically performed at very low temperatures (-78 °C) to prevent base degradation and unwanted side reactions. If the temperature is too high, the base may decompose or react with the solvent.
Q2: I'm observing both dialkylated product (3,3-dimethyl) and unreacted starting material. How can I improve selectivity for mono-alkylation?
A: The formation of both starting material and a dialkylated product suggests an issue with the relative rates of deprotonation and alkylation.
-
Controlled Addition: After forming the enolate with your base, add the methyl iodide (or other alkylating agent) slowly, dropwise, while maintaining the low temperature (-78 °C). This ensures that the electrophile reacts as soon as it is introduced, minimizing its concentration and reducing the chance of a second alkylation event on a newly formed product molecule.[7]
-
Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the base to ensure full conversion of the starting material to the enolate. However, use only 1.0 equivalent of the alkylating agent. This prevents having excess electrophile available for a second alkylation.
Q3: Is O-alkylation a concern, and how can I prevent it?
A: O-alkylation, where the methyl group attaches to the enolate oxygen, is a potential side reaction. However, for lithium enolates in a solvent like THF, C-alkylation is generally favored, especially with a reactive alkylating agent like methyl iodide. To further favor C-alkylation, ensure your enolate is fully formed before adding the electrophile and maintain a low reaction temperature.
Section 2.2: N-Acylation (Carbamate Formation)
This step converts the secondary amine of the piperidine ring into a benzyl carbamate.
Q4: The N-acylation with benzyl chloroformate (CbzCl) is slow or incomplete. What should I check?
A: Incomplete acylation usually points to issues with reagents or reaction conditions.
-
Reagent Quality: Benzyl chloroformate is sensitive to moisture and can degrade over time. Use a fresh bottle or a recently opened one stored under an inert atmosphere. Degradation produces benzyl alcohol and HCl, which can neutralize the base and inhibit the reaction.
-
Base Selection: The Schotten-Baumann reaction conditions are ideal here. Using a biphasic system with an aqueous base like sodium bicarbonate (NaHCO₃) or sodium carbonate (K₂CO₃) and an organic solvent (like DCM or diethyl ether) is highly effective. The base neutralizes the HCl byproduct, driving the reaction forward. Alternatively, an organic base like triethylamine or pyridine in an anhydrous solvent can be used.[7]
-
Temperature Control: The reaction is exothermic. It's best practice to add the CbzCl slowly to a cooled solution (0 °C) of the piperidine derivative and base to prevent side reactions and decomposition.[8]
Q5: I'm seeing an unexpected byproduct that is not my starting material. What could it be?
A: Besides the desired product, a few byproducts are possible:
-
Dimerization/Urea Formation: If the reaction is not efficient, unreacted piperidine could potentially react with an intermediate to form a urea-type structure, though this is less common under these conditions.
-
Hydrolysis of CbzCl: If excess water is present or the reaction is run for too long at elevated temperatures, the CbzCl can hydrolyze to benzyl alcohol.[9]
Part 3: Optimized Experimental Protocols
The following protocols are provided as a starting point. Researchers should always perform reactions on a small scale first to optimize conditions for their specific setup and reagents.
Protocol 1: C3-Alkylation of Ethyl Piperidine-3-carboxylate
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a high vacuum and backfill with nitrogen or argon. Maintain a positive inert gas pressure throughout the reaction.
-
Solvent & Reagent Prep: To the flask, add anhydrous tetrahydrofuran (THF) via syringe. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add n-butyllithium (n-BuLi, 1.05 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C to pre-form LDA. Stir for 30 minutes.
-
Enolate Formation: Add a solution of ethyl piperidine-3-carboxylate (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Alkylation: Add methyl iodide (1.0 eq) dropwise to the reaction mixture. It is crucial to maintain the temperature at -78 °C during addition.
-
Quench & Workup: After stirring for 2-3 hours, slowly warm the reaction to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel.
Protocol 2: N-Acylation to form this compound
-
Setup: Dissolve ethyl 3-methylpiperidine-3-carboxylate (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.
-
Base Addition: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (approx. 3.0 eq). Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.
-
Acylation: Add benzyl chloroformate (CbzCl, 1.1 eq) dropwise to the mixture over 15-20 minutes, ensuring the temperature does not rise above 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography if necessary.
Part 4: Data Summary Table
| Step | Key Reagents | Typical Stoichiometry (eq) | Solvent System | Temperature (°C) | Typical Time | Expected Yield |
| C3-Alkylation | Ethyl Piperidine-3-carboxylate, LDA, Methyl Iodide | 1.0 : 1.05 : 1.0 | Anhydrous THF | -78 to RT | 4-6 hours | 60-80% |
| N-Acylation | Ethyl 3-methylpiperidine-3-carboxylate, CbzCl, NaHCO₃ | 1.0 : 1.1 : 3.0 | DCM / H₂O | 0 to RT | 4-6 hours | 85-95% |
References
- Marson, C. M., & Sadegh, S. (2018).
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]
- Kuujia.com. (n.d.).
- Filo. (2025).
- Tsai, A. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? Quora. [Link]
- ResearchGate. (2017).
- Wikipedia. (2023).
- Chemistry LibreTexts. (2023).
- Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry. [Link]
- Sugimoto, H., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)
- Kumar, V., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. PubMed. [Link]
- AK Lectures. (n.d.).
Sources
- 1. 310454-53-6(1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate) | Kuujia.com [kuujia.com]
- 2. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aklectures.com [aklectures.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. What are possible sources of error in an esterification lab? | Filo [askfilo.com]
- 7. researchgate.net [researchgate.net]
- 8. connectjournals.com [connectjournals.com]
- 9. echemi.com [echemi.com]
Technical Support Center: Identification and Troubleshooting of Byproducts in 1-Benzyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 1-Benzyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate. The focus is on the practical identification and mitigation of common byproducts encountered during this multi-step synthesis, ensuring higher purity and yield for your critical applications.
Introduction
The synthesis of this compound is a multi-step process culminating in a molecule of significant interest in medicinal chemistry and as a building block for more complex active pharmaceutical ingredients (APIs).[1][2] Achieving high purity is paramount, as even trace impurities can impact downstream applications and biological assays.[3][4] This guide addresses the key challenges in this synthesis, particularly the formation of byproducts during the crucial cyclization and N-benzylation stages.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding impurities in the synthesis.
Q1: What are the primary sources and types of impurities I should expect in my final product?
A1: Impurities in the final product can be broadly classified into three categories: organic impurities, inorganic impurities, and residual solvents.[4]
-
Organic Impurities: These are the most common and arise directly from the chemical reactions.[3] They include byproducts from side reactions (e.g., over-alkylation), unreacted starting materials, and intermediates from incomplete reactions.[5]
-
Inorganic Impurities: These typically originate from reagents, catalysts, or drying agents used during the synthesis and workup, such as inorganic salts (e.g., sodium bromide, potassium carbonate).
-
Residual Solvents: These are volatile organic compounds used as the reaction medium or during purification that are not completely removed from the final product.[4]
Q2: My final NMR spectrum shows an extra set of benzylic proton signals and a downfield shift for the piperidine ring protons. What is the likely cause?
A2: This pattern strongly suggests the formation of a quaternary ammonium salt . This occurs when the desired tertiary amine product acts as a nucleophile and reacts with a second molecule of the benzylating agent (e.g., benzyl bromide). This "over-alkylation" is a common side reaction in N-alkylations.[6] The positive charge on the nitrogen atom causes a significant downfield shift for adjacent protons.
Q3: The yield of my piperidine precursor from the Dieckmann condensation is very low, and the crude material is a complex mixture. What are the most probable side reactions?
A3: The Dieckmann condensation, an intramolecular reaction, is highly sensitive to reaction conditions.[7][8] Low yields and complex mixtures typically stem from competing intermolecular reactions, especially at high concentrations. This leads to the formation of dimers or polymers instead of the desired five- or six-membered ring.[7][9] Other potential issues include using a mismatched alkoxide base (e.g., sodium methoxide for an ethyl ester), which can cause transesterification, or the presence of water, which can hydrolyze the ester groups.[10]
Q4: How can I quickly screen for the presence of unreacted ethyl 3-methylpiperidine-3-carboxylate in my crude product?
A4: The most direct methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: Spot your crude product alongside a reference standard of the starting material. The presence of a spot in your crude lane with the same Rf value as the starting material indicates an incomplete reaction.
-
LC-MS: This is a more definitive method. An extracted ion chromatogram for the exact mass of the starting material ([M+H]⁺) will confirm its presence. In the absence of a mass spectrometer, the N-H proton of the secondary amine starting material often appears as a broad singlet in the ¹H NMR spectrum, which disappears upon benzylation.
Q5: I've observed a peak in my mass spectrum at [M+16]. What could this be?
A5: A mass increase of 16 Da often points to oxidation. Piperidine rings can be susceptible to oxidation, forming an N-oxide derivative, especially during storage or if exposed to oxidizing agents.[11] This is a type of degradation product that can form post-synthesis.[12]
Part 2: Troubleshooting Guide for Byproduct Identification
This section provides a problem-oriented approach to identifying and mitigating specific byproducts.
Problem 1: Over-Alkylation Resulting in Quaternary Ammonium Salt
-
Symptoms:
-
TLC: A highly polar spot that remains at the baseline in many common solvent systems.
-
NMR: A second set of benzyl signals (integrating to 2H for the CH₂), and piperidine ring protons are shifted significantly downfield compared to the desired product.
-
Mass Spec (ESI+): A prominent peak corresponding to the mass of the desired product plus a benzyl group ([M+C₇H₇]⁺ or [M+91]⁺).
-
-
Causality & Mechanistic Insight: The lone pair on the nitrogen of the product, 1-benzyl-3-ethyl-3-methylpiperidine-1,3-dicarboxylate, can attack the electrophilic carbon of another molecule of benzyl halide. This Sₙ2 reaction is driven by the nucleophilicity of the tertiary amine and is more likely to occur with an excess of the alkylating agent or at elevated temperatures.
-
Solutions & Preventative Measures:
-
Control Stoichiometry: Use no more than 1.05-1.1 equivalents of the benzylating agent.
-
Slow Addition: Add the benzylating agent dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C) to maintain a low instantaneous concentration.[13]
-
Monitor Reaction: Closely monitor the reaction progress by TLC or GC-MS. Stop the reaction as soon as the starting material is consumed to prevent over-alkylation of the product.
-
Purification: Quaternary salts are highly polar and non-volatile. They can typically be removed from the less polar desired product by washing the organic layer with water during workup or by silica gel chromatography.[14]
-
Problem 2: Intermolecular Condensation during Dieckmann Cyclization
-
Symptoms:
-
Low yield of the desired cyclic β-keto ester precursor.
-
Crude product appears as an oily or polymeric material that is difficult to purify.
-
Mass Spec: Presence of peaks corresponding to double the mass of the starting diester (minus alcohol), indicating dimerization.
-
-
Causality & Mechanistic Insight: The Dieckmann condensation relies on an intramolecular reaction.[9] According to reaction kinetics, intramolecular pathways are favored under high dilution, as this reduces the probability of two different molecules colliding. At higher concentrations, the enolate of one diester molecule is more likely to react with the ester of another molecule, initiating a chain of intermolecular Claisen condensations.[7]
-
Solutions & Preventative Measures:
-
High-Dilution Conditions: Perform the reaction at a low concentration (typically 0.01-0.1 M) by slowly adding the diester to a solution of the base.[15]
-
Use a Matching Base: To prevent transesterification, ensure the alkoxide base matches the ester group (e.g., use sodium ethoxide for ethyl esters).[10]
-
Anhydrous Conditions: Rigorously dry all solvents and glassware and run the reaction under an inert atmosphere (N₂ or Ar) to prevent hydrolysis of the esters by moisture.
-
Problem 3: Presence of Benzyl Alcohol and Dibenzyl Ether
-
Symptoms:
-
GC-MS: Peaks corresponding to benzyl alcohol (108.14 g/mol ) and/or dibenzyl ether (198.26 g/mol ).
-
NMR: A singlet around 4.6 ppm (CH₂) and a broad singlet for the OH proton for benzyl alcohol; two singlets around 4.5 ppm (CH₂) and 7.3 ppm (Ar-H) for dibenzyl ether.
-
-
Causality & Mechanistic Insight:
-
Benzyl Alcohol: Forms from the hydrolysis of the benzyl halide (e.g., benzyl bromide) by trace water in the reaction mixture or during aqueous workup.
-
Dibenzyl Ether: Can form under basic conditions via the Williamson ether synthesis, where the alkoxide of benzyl alcohol (formed in situ) attacks another molecule of benzyl halide.
-
-
Solutions & Preventative Measures:
-
Ensure Anhydrous Conditions: Use freshly distilled anhydrous solvents and perform the reaction under an inert atmosphere.
-
Purification: Both benzyl alcohol and dibenzyl ether are neutral organic impurities. They can be separated from the basic piperidine product using an acid-base extraction or carefully optimized column chromatography.[14]
-
Part 3: Analytical Data & Experimental Protocols
Data Summary: Differentiating Key Species by ¹H NMR
The following table provides expected chemical shifts (in CDCl₃) to help distinguish the product from common byproducts.
| Compound | Key ¹H NMR Signals (δ, ppm) |
| Desired Product (this compound) | ~7.2-7.4 (m, 5H, Ar-H), ~4.1 (q, 2H, O-CH₂-CH₃), ~3.5 (s, 2H, N-CH₂-Ph), ~1.2 (s, 3H, C-CH₃), ~1.2 (t, 3H, O-CH₂-CH₃) |
| Starting Material (Ethyl 3-methylpiperidine-3-carboxylate) | ~4.1 (q, 2H, O-CH₂-CH₃), ~1.5-3.0 (m, piperidine ring protons), ~1.1 (s, 3H, C-CH₃), ~1.2 (t, 3H, O-CH₂-CH₃), Broad singlet for N-H |
| Quaternary Salt ([Product + Benzyl]⁺) | ~7.2-7.6 (m, 10H, Ar-H), Signals for both benzyl groups, Piperidine ring protons shifted downfield (e.g., >3.5 ppm), O-CH₂-CH₃ and C-CH₃ signals also shifted slightly downfield. |
| Benzyl Alcohol | ~7.2-7.4 (m, 5H, Ar-H), ~4.6 (s, 2H, CH₂), broad singlet for OH proton. |
Protocol 1: General Workflow for Byproduct Isolation and Identification
This protocol outlines the standard procedure for characterizing an unknown impurity.[16]
-
Isolation: Separate the impurity from the main product using preparative HPLC or careful flash column chromatography. Collect fractions and check their purity by analytical TLC or HPLC.[14]
-
Purity Assessment: Confirm the isolated fraction is a single component using a high-resolution analytical technique like UPLC or GC.
-
Structural Characterization:
-
Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) to determine the exact mass and predict the elemental formula.[17]
-
NMR Spectroscopy: Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra to determine the complete chemical structure and connectivity of atoms.[17]
-
Infrared (IR) Spectroscopy: Use IR spectroscopy to identify key functional groups present in the molecule.[17]
-
Protocol 2: Purification via Acid-Base Extraction
This technique is effective for separating the basic piperidine product from neutral impurities like benzyl alcohol or dibenzyl ether.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl (2-3 times). The basic piperidine product will move into the aqueous layer as its hydrochloride salt, while neutral impurities remain in the organic layer.
-
Separation: Separate the layers. Discard the organic layer containing the neutral impurities.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) with stirring until the pH is >10. The piperidine product will precipitate or form an oil.
-
Re-extraction: Extract the basified aqueous layer with fresh organic solvent (2-3 times).
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[14]
Part 4: Visual Diagrams
Synthetic Pathway and Origin of Byproducts
Caption: Synthetic pathway showing key steps and points of byproduct formation.
Troubleshooting Workflow for Impure Product
Sources
- 1. Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. labinsights.nl [labinsights.nl]
- 4. contractpharma.com [contractpharma.com]
- 5. veeprho.com [veeprho.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Dieckmann Condensation [organic-chemistry.org]
- 9. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 10. grokipedia.com [grokipedia.com]
- 11. Buy 1-benzyl 3-methyl (3R)-3-methylpiperidine-1,3-dicarboxylate [smolecule.com]
- 12. Pharmaceutical Impurities & Their Effects | Advent [adventchembio.com]
- 13. guidechem.com [guidechem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Dieckmann Condensation | NROChemistry [nrochemistry.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
Technical Support Center: Navigating the Stability Challenges of Piperidine Dicarboxylate Compounds
Welcome to the technical support center dedicated to addressing the stability challenges of piperidine dicarboxylate compounds. As a class of molecules with significant potential in drug discovery and development, understanding their stability profile is paramount to generating reliable experimental data and ensuring the quality of therapeutic candidates. This guide is designed for researchers, medicinal chemists, and formulation scientists, providing practical, in-depth answers to common and complex stability-related issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of piperidine dicarboxylate compounds?
A1: The stability of piperidine dicarboxylate compounds is multifaceted and is primarily influenced by a combination of environmental and structural factors. Key considerations include:
-
pH: The acidity or basicity of the solution can catalyze hydrolytic degradation of ester functionalities and influence the ionization state of the piperidine nitrogen and carboxylic acids, affecting overall stability.
-
Temperature: Elevated temperatures can accelerate various degradation reactions, including hydrolysis, oxidation, and decarboxylation. For many piperidine series compounds, storage at cool temperatures (2-8°C) is recommended to mitigate thermal degradation.
-
Light: Exposure to light, particularly UV radiation, can induce photolytic degradation, often through radical-mediated pathways. Photosensitive piperidine compounds should be stored in opaque containers or in the dark.
-
Oxidizing Agents: The tertiary amine of the piperidine ring is susceptible to oxidation, which can lead to the formation of N-oxides or ring-opened products. The presence of atmospheric oxygen or residual oxidizing agents from synthesis can be a concern.
-
Moisture: For solid-state compounds, humidity can be a critical factor. Moisture can lead to the hydrolysis of ester groups or facilitate the degradation of the compound by acting as a plasticizer.
-
Structural Features: The inherent stability is also dictated by the molecule's structure, including the substitution pattern on the piperidine ring and the stereochemistry of the dicarboxylate groups (e.g., cis vs. trans isomers).
Q2: What are the most common degradation pathways for piperidine dicarboxylate compounds?
A2: Based on the functional groups present, the following are the most anticipated degradation pathways:
-
Hydrolysis of Ester Groups: If the dicarboxylate is in an ester form (e.g., dimethyl or diethyl esters), it is susceptible to acid- or base-catalyzed hydrolysis to the corresponding carboxylic acids.
-
Oxidation of the Piperidine Ring: The nitrogen atom in the piperidine ring can be oxidized to form an N-oxide. Additionally, oxidation at the carbon atoms adjacent to the nitrogen can lead to ring opening.
-
Decarboxylation: While generally stable, dicarboxylic acids can undergo decarboxylation under thermal stress, although this often requires high temperatures or the presence of a catalyst.
-
Photodegradation: UV light can provide the energy to initiate cleavage of bonds within the molecule, leading to a complex mixture of degradation products.
Q3: How should I properly store my piperidine dicarboxylate compounds to ensure their stability?
A3: Proper storage is crucial for maintaining the integrity of your compounds. General recommendations include:
-
Solid Form: Store solid compounds in a cool, dry, and dark place. A desiccator can be used to minimize exposure to moisture. For long-term storage, refrigeration (2-8°C) is often advisable, but ensure the container is tightly sealed to prevent condensation upon removal.
-
In Solution: If possible, prepare solutions fresh for each experiment. If stock solutions need to be stored, they should be kept at low temperatures (-20°C or -80°C). However, be aware that some compounds may be less stable in certain solvents or at very low temperatures. It is recommended to perform a preliminary stability assessment of your compound in the chosen solvent and storage conditions.
Troubleshooting Guide
Issue 1: I am observing a decrease in the peak area of my parent compound over time in my HPLC analysis of a solution stored at room temperature. What is likely happening?
Answer: A progressive decrease in the parent peak area is a classic indicator of compound degradation. For a piperidine dicarboxylate, several mechanisms could be at play, especially in solution.
Possible Causes and Diagnostic Steps:
-
Hydrolysis of Ester Functionalities: If your compound is a dicarboxylate ester, it is likely undergoing hydrolysis to the mono-ester and/or the di-acid. This is especially prevalent if your solvent system is aqueous and not pH-controlled.
-
How to Investigate: Use LC-MS to analyze your sample. Look for new peaks with masses corresponding to the loss of one or both alkyl groups from the ester. For example, for a dimethyl ester (losing a CH₂ group, 14 Da) or the full methyl group (CH₃, 15 Da) is complex, the hydrolysis would result in the addition of a proton and loss of the methyl group, leading to a net change of -14 Da (loss of CH₂). A more direct way is to look for the mass of the mono-acid and di-acid.
-
Solution: Prepare solutions fresh whenever possible. If storage is necessary, use an aprotic solvent like DMSO or acetonitrile and store at -20°C or below. If your experimental conditions require an aqueous buffer, prepare the solution immediately before use.
-
-
Oxidative Degradation: The piperidine nitrogen is susceptible to oxidation.
-
How to Investigate: Again, LC-MS is your best tool. Look for a peak with a mass increase of 16 Da, corresponding to the formation of an N-oxide.
-
Solution: Degas your solvents to remove dissolved oxygen. If the compound is particularly sensitive, consider adding an antioxidant to your storage solution, if compatible with your downstream application.
-
Workflow for Investigating Solution Instability
Caption: Troubleshooting workflow for solution instability.
Issue 2: My solid-state piperidine dicarboxylate compound is showing new impurities after storage, even in the dark. What could be the cause?
Answer: Solid-state instability can be more complex than solution-state degradation and is often influenced by factors like humidity, crystal form, and the presence of impurities from synthesis.
Possible Causes and Diagnostic Steps:
-
Hygroscopicity and Hydrolysis: Even small amounts of absorbed water can lead to the hydrolysis of ester groups. If the compound is a salt, moisture can also lead to dissociation.
-
How to Investigate: Perform a moisture content analysis (e.g., Karl Fischer titration) on a sample that has been stored and compare it to a freshly prepared batch.
-
Solution: Store the compound in a desiccator with a suitable desiccant. Consider using packaging with a low moisture vapor transmission rate.
-
-
Solid-State Oxidation: Atmospheric oxygen can still react with the compound in the solid state, although typically at a slower rate than in solution.
-
How to Investigate: Use a stability-indicating HPLC method to profile the impurities. LC-MS can then be used to identify if any of the new peaks correspond to oxidized products (+16 Da).
-
Solution: Store the compound under an inert atmosphere (e.g., nitrogen or argon). Vacuum sealing the storage container can also be effective.
-
-
Influence of Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can have vastly different stabilities. An amorphous form is generally less stable than a crystalline form.
-
How to Investigate: Use techniques like powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) to characterize the solid form of your material before and after storage. A change in the PXRD pattern or thermal events in the DSC can indicate a change in the solid form.
-
Solution: If you have an unstable form, exploring different crystallization conditions to obtain a more stable polymorph is recommended.
-
Issue 3: How do I develop a stability-indicating HPLC method for my novel piperidine dicarboxylate?
Answer: A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the active pharmaceutical ingredient (API) content due to degradation. The key is to achieve separation between the parent compound and all potential degradation products. Forced degradation studies are essential for this purpose.
Step-by-Step Guide to Method Development:
-
Perform Forced Degradation Studies: Subject your compound to a range of stress conditions to generate degradation products. This will provide you with a "cocktail" of the parent compound and its degradants to use for method development. A detailed protocol is provided in the next section.
-
Initial Method Screening:
-
Column: A C18 column is a good starting point for most piperidine dicarboxylates.
-
Mobile Phase: Begin with a simple gradient of a buffered aqueous phase (e.g., phosphate buffer or formic acid in water) and an organic modifier (acetonitrile or methanol).
-
Detection: Use a UV detector set at a wavelength where the compound has maximum absorbance. If the compound lacks a strong chromophore, derivatization or the use of a charged aerosol detector (CAD) or mass spectrometer (MS) may be necessary.
-
-
Method Optimization: Inject the mixture from your forced degradation studies and optimize the HPLC method to achieve baseline separation of all peaks.
-
Adjust the gradient slope and time.
-
Vary the pH of the aqueous mobile phase to alter the retention of ionizable species (the piperidine nitrogen and carboxylic acids).
-
Screen different column chemistries if you have co-eluting peaks.
-
-
Method Validation: Once you have a method that separates all known degradants from the parent peak, you must validate it according to ICH guidelines (Q2(R1)). This includes assessing specificity, linearity, accuracy, precision, and robustness.
Hypothetical Degradation Pathways of a Piperidine Dicarboxylate Ester
Caption: Potential degradation pathways for piperidine dicarboxylate esters.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and to develop a stability-indicating analytical method.
Objective: To generate a sample containing the parent compound and its likely degradation products.
Materials:
-
Piperidine dicarboxylate compound
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol
-
pH meter
-
HPLC system with UV or MS detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a sample of the solid compound and 1 mL of the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a sample of the solid compound and 1 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
-
Sample Analysis:
-
At appropriate time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using your developing stability-indicating HPLC method.
-
Analyze an unstressed control sample for comparison.
-
Data Analysis:
-
Monitor for the appearance of new peaks and the decrease in the area of the parent peak.
-
Aim for 5-20% degradation of the parent compound. If degradation is too rapid or too slow, adjust the stress conditions (time, temperature, or concentration of the stressor).
-
Use LC-MS to obtain mass information on the new peaks to aid in their identification.
| Stress Condition | Typical Reagent/Condition | Purpose |
| Acid Hydrolysis | 0.1 M - 1 M HCl, 60-80°C | To assess susceptibility to degradation in acidic environments. |
| Base Hydrolysis | 0.1 M - 1 M NaOH, 60-80°C | To assess susceptibility to degradation in basic environments. |
| Oxidation | 3-30% H₂O₂, Room Temp | To evaluate sensitivity to oxidative stress. |
| Thermal | >20°C above accelerated stability, Dry Heat | To investigate thermal stability. |
| Photolysis | ICH Q1B compliant light source | To determine sensitivity to light. |
Protocol 2: Generic Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing a stability-indicating reversed-phase HPLC method for piperidine dicarboxylate compounds.
| Parameter | Recommended Condition | Rationale/Comments |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard column for good separation of moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a buffered mobile phase at a low pH to ensure consistent ionization. |
| Mobile Phase B | Acetonitrile | A common organic modifier. Methanol can be used as an alternative. |
| Gradient | 5% B to 95% B over 20 minutes | A good starting gradient to elute a wide range of polar and non-polar compounds. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Provides reproducible retention times. |
| Injection Vol. | 10 µL | Can be adjusted based on sample concentration and detector sensitivity. |
| Detector | UV at 210 nm or max absorbance | 210 nm is a general wavelength for compounds with limited chromophores. |
References
- Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (2024). The Journal of Physical Chemistry A. [Link]
- Arnold, R. T., & Smith, G. (1950). Thermal Decarboxylation of Unsaturated Acids. Journal of the American Chemical Society, 72(9), 4187-4189.
- Stereoselective enzymatic hydrolysis of dimethyl meso-piperidine-3,5-dicarboxyl
- Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). (2016). Journal of Pharmaceutical and Biomedical Analysis.
- Impact of Isomeric Dicarboxylate Ligands on the Formation of One-Dimensional Coordination Polymers and Metallocycles: A Novel cis→trans Isomeriz
- development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics.
- Presence of Organic Impurities in active pharmaceutical ingredients: An Overview. (n.d.). Dr.
- Impact of Isomeric Dicarboxylate Ligands on the Formation of One-Dimensional Coordination Polymers and Metallocycles: A Novel cis→trans Isomeriz
- Kinetic Study of oxidation of 2, 6-Diphenyl-Piperidine-4-one and 3-Methyl 2,6-Diphenyl-Piperidine-4-one by Manganese (IV) Ion. (2018).
- Coupled metabolic and photolytic pathway for degradation of pyridinedicarboxylic acids, especially dipicolinic Acid. (1990). Applied and Environmental Microbiology. [Link]
- SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (n.d.). PubMed Central. [Link]
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. (2019). Molecules.
- Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules. (2026).
- Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. (n.d.).
- Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. (2025).
- Stability Indicating Reverse Phase HPLC Method for Estimation of Rifampicin and Piperine in Pharmaceutical Dosage Form. (n.d.). PubMed. [Link]
- A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. (n.d.). PubMed. [Link]
- Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. (n.d.). PubMed Central. [Link]
- Cis/trans isomerisation in aromatic amides. While trans geometry is... (n.d.).
- PIPERIDINE. (n.d.).
- Pyridine 2,6-Dicarboxylic Acid as a Bifunctional Organocatalyst for Hydrophosphonylation of Aldehydes and Ketones in Water. (n.d.). Organic Chemistry Portal. [Link]
- Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (2024). PubMed. [Link]
- LC and LC-MS study on establishment of degradation pathway of glipizide under forced decomposition conditions. (n.d.). Semantic Scholar. [Link]
- Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ions
Technical Support Center: Strategies to Minimize Side Reactions in Piperidine Ring Formation
Introduction
The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast number of pharmaceuticals and natural products.[1] Its synthesis, while conceptually straightforward, is often plagued by competing side reactions that can dramatically reduce yields, complicate purification, and compromise stereochemical integrity. This guide serves as a technical resource for researchers, scientists, and drug development professionals encountering these challenges. Here, we address common issues in a practical, question-and-answer format, focusing on the mechanistic origins of side reactions and providing field-proven strategies for their mitigation.
Section 1: Issues in N-Alkylation & Reductive Amination
Reductive amination is a powerful method for constructing piperidines, but it is not without its pitfalls.[2][3] The most common issue is over-alkylation, where the desired secondary amine product, being more nucleophilic than the primary amine starting material, reacts further to form a tertiary amine.[4]
Q1: My reductive amination is producing a mixture of mono- and di-alkylated products. How can I selectively form the secondary amine?
Answer: This is a classic problem of over-alkylation, driven by the increased nucleophilicity of the mono-alkylated product.[4][5] To favor the desired mono-alkylation, several parameters can be controlled.
Core Strategy: Managing Stoichiometry and Reactivity
The key is to ensure the imine formation step goes to completion before introducing a reducing agent that can also reduce the starting carbonyl.
Troubleshooting & Optimization:
-
Two-Step Protocol (Pre-formation of Imine):
-
Rationale: Physically separating imine formation from reduction provides the highest level of control. By ensuring the aldehyde/ketone is fully consumed before reduction, you starve the reaction of the electrophile needed for the second alkylation.
-
Protocol:
-
Dissolve the primary amine (1.0 eq.) and the carbonyl compound (1.0-1.2 eq.) in an anhydrous aprotic solvent (e.g., DCM, DCE, or Toluene).[4]
-
Add a dehydrating agent, such as anhydrous MgSO₄ or 4Å molecular sieves, to drive the equilibrium towards the imine.[6]
-
Stir at room temperature for 1-4 hours, monitoring for the complete disappearance of the carbonyl compound by TLC or LC-MS.
-
Once imine formation is complete, add the reducing agent.
-
-
-
Choice of Reducing Agent (One-Pot Protocol):
-
Rationale: If a one-pot protocol is desired, the choice of reducing agent is critical. The ideal reagent will selectively reduce the iminium ion much faster than it reduces the starting carbonyl.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice.[3][4] It is a mild reducing agent that is particularly effective at reducing iminium ions under weakly acidic conditions but is slow to reduce aldehydes and ketones, minimizing competitive reduction pathways.[3]
-
Sodium Cyanoborohydride (NaBH₃CN): Another classic choice that is effective at low pH.[2][3] However, due to the potential for cyanide in the waste stream, NaBH(OAc)₃ is often preferred.[3]
-
Avoid Sodium Borohydride (NaBH₄) in One-Pot Reactions: NaBH₄ is a stronger reducing agent and will rapidly reduce the starting aldehyde/ketone, leading to a complex mixture of products. It is only suitable if the imine is pre-formed.[6]
-
-
Stoichiometric Control:
-
Rationale: Using a large excess of the starting primary amine (e.g., 3-5 equivalents) can statistically favor mono-alkylation, as the alkylating agent is more likely to encounter an unreacted starting amine.[4]
-
Consideration: This approach is only practical if the starting amine is inexpensive and easily separable from the product. It significantly lowers the atom economy of the reaction.[5]
-
Data Summary: Comparison of Reductive Amination Strategies
| Strategy | Key Feature | Pros | Cons | Best For |
| Two-Step (Imine Pre-formation) | Sequential reaction | High selectivity, clean reactions. | Longer reaction time, requires monitoring. | Complex substrates, maximizing yield. |
| One-Pot with NaBH(OAc)₃ | Mild, selective reducing agent | Operationally simple, good selectivity.[4] | Reagent can be expensive. | General purpose, high-throughput synthesis. |
| Excess Amine | Statistical control | Simple setup. | Poor atom economy, difficult purification. | Inexpensive, volatile starting amines. |
Q2: I need to perform a direct alkylation on the piperidine nitrogen. How can I prevent the formation of quaternary ammonium salts?
Answer: Direct alkylation is inherently prone to over-alkylation.[5] The most robust solution is to employ a protecting group strategy.
Core Strategy: Amine Protection and Deprotection
This three-step sequence ensures precise mono-alkylation by temporarily masking the amine's reactivity.[4]
Recommended Protocol (Boc Protection):
-
Protection:
-
Dissolve the starting piperidine (1.0 eq.) and a mild base like triethylamine (1.5 eq.) in a solvent such as Dichloromethane (DCM).
-
Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) dropwise at 0 °C.
-
Stir at room temperature for 2-6 hours until protection is complete (monitored by TLC).[4]
-
-
Alkylation:
-
Dissolve the N-Boc protected piperidine in a polar aprotic solvent like DMF or THF.
-
Cool to 0 °C and add a strong, non-nucleophilic base such as sodium hydride (NaH) (1.2 eq.).
-
After stirring for 30 minutes to form the amide anion, add the alkyl halide (1.1 eq.) dropwise.
-
Allow the reaction to stir at room temperature until complete.[4]
-
-
Deprotection:
Section 2: Controlling Stereochemistry
Maintaining or establishing the desired stereochemistry is critical for biological activity. Epimerization, or the inversion of a stereocenter, is a common side reaction, particularly at the α-carbon (C2 or C6).[8][9][10]
Q3: My synthesis produces the wrong diastereomer, or a mixture of diastereomers. How can I control the stereochemical outcome?
Answer: Controlling stereochemistry involves either preventing the erosion of existing stereocenters or directing the formation of new ones. If an undesired but stereochemically pure isomer is formed, a post-synthetic epimerization may be the most efficient route to the desired product.
Strategy 1: Preventing Epimerization During Ring Formation
-
Mechanism of Epimerization: Epimerization often occurs via the formation of an intermediate that flattens the stereocenter, such as an enamine or an α-amino radical.[8] This is common under harsh acidic or basic conditions, or at elevated temperatures.
-
Troubleshooting:
-
Reaction Temperature: Lowering the reaction temperature is the first parameter to investigate. Thermodynamic control, which may favor an undesired isomer, is often minimized at lower temperatures.[11]
-
Catalyst Choice: For reactions like the Pictet-Spengler, switching from a strong protic acid (HCl, H₂SO₄) to a Lewis acid (e.g., Sn(OTf)₂) or using milder conditions can prevent side reactions and preserve stereochemistry.[12][13][14]
-
Protecting Groups: The choice of N-protecting group can have a profound impact on stereoselectivity by influencing the conformational preferences of the ring during cyclization.[15][16] For example, in rhodium-catalyzed C-H functionalization, switching from an N-Boc to an N-brosyl group can alter which site on the piperidine ring is functionalized.[15]
-
Strategy 2: Post-Synthetic Epimerization to the Thermodynamic Product
-
Rationale: Often, a kinetic synthesis will produce a less stable diastereomer. If the desired product is the more thermodynamically stable isomer, a controlled epimerization can be a highly effective strategy.[8][9][17]
-
Photocatalytic Epimerization: A modern and highly effective method involves a combined photocatalytic and hydrogen atom transfer (HAT) approach.[8][9][10][18] This method can isomerize a wide range of substituted piperidines to their more stable diastereomer with high selectivity.[8][9][10]
-
General Conditions: The reaction typically uses a photocatalyst (e.g., an Iridium complex) and a HAT catalyst (e.g., a thiol) under visible light irradiation.[8][18]
-
Predictability: The final diastereomeric ratio generally correlates well with the calculated relative stabilities of the isomers, making the outcome predictable.[8][9]
-
Workflow for Stereochemical Control
Caption: Troubleshooting workflow for low diastereoselectivity.
Section 3: Issues in Ring-Closing Reactions
Intramolecular cyclization is a common strategy for forming the piperidine ring.[1][19] Success hinges on favoring the desired intramolecular pathway over competing intermolecular reactions or other side reactions like elimination.
Q4: My intramolecular cyclization is low-yielding, and I suspect intermolecular polymerization is occurring. What can I do?
Answer: Intermolecular side reactions are often a concentration-dependent problem. The most effective strategy is to employ high-dilution conditions.
Core Strategy: High-Dilution Conditions
-
Rationale: By significantly lowering the concentration of the substrate, you decrease the probability of two molecules encountering each other, thus statistically favoring the intramolecular cyclization pathway.
-
Experimental Protocol (Syringe Pump Addition):
-
Set up the reaction flask containing the catalyst and the bulk of the solvent.
-
Dissolve the linear precursor in a significant volume of the same solvent.
-
Using a syringe pump, add the substrate solution to the reaction flask very slowly over a period of several hours (e.g., 8-24 hours).
-
Maintain the appropriate reaction temperature throughout the addition and for a period after the addition is complete.
-
Q5: I am attempting an Aza-Diels-Alder reaction to form a tetrahydropyridine precursor, but the reaction is sluggish and yields are poor. How can I improve it?
Answer: The Aza-Diels-Alder reaction, a type of hetero-Diels-Alder reaction, often requires activation of the imine dienophile to proceed efficiently.[20][21][22]
Troubleshooting & Optimization:
-
Lewis Acid Catalysis:
-
Rationale: A Lewis acid will coordinate to the nitrogen of the imine, lowering its LUMO energy and making it a more potent electrophile for the cycloaddition.[21] This is a very common and effective strategy.
-
Common Catalysts: ZnCl₂, BF₃·OEt₂, SnCl₄, and various chiral Lewis acids for asymmetric variants are frequently used.[23][24]
-
-
Use of Electron-Withdrawing Groups:
-
Rationale: Attaching an electron-withdrawing group (EWG) to the imine nitrogen (e.g., tosyl, nosyl) permanently lowers the LUMO of the dienophile, increasing its reactivity and often improving the rate and yield of the reaction without the need for a catalyst.[21]
-
-
In Situ Imine Generation:
-
Rationale: Some imines can be unstable to isolation. Generating the imine in situ from the corresponding amine and aldehyde in the presence of the diene ensures that it is immediately consumed in the desired reaction.[21]
-
Reaction Scheme: Aza-Diels-Alder Activation
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14418J [pubs.rsc.org]
- 13. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 14. grokipedia.com [grokipedia.com]
- 15. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 18. Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 21. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 22. byjus.com [byjus.com]
- 23. grokipedia.com [grokipedia.com]
- 24. Diels-Alder Reaction [organic-chemistry.org]
Technical Support Center: Overcoming Purification Difficulties of Polar Piperidine Derivatives
Introduction
Piperidine and its derivatives are foundational scaffolds in modern drug discovery, present in numerous pharmaceuticals and bioactive molecules.[1] However, their inherent polarity and basicity often introduce significant challenges during purification.[2] High water solubility, strong interactions with stationary phases, and difficulties in crystallization can lead to low recovery, poor purity, and time-consuming method development.[3][4]
This guide serves as a dedicated technical support resource for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to address the specific issues encountered when purifying these valuable compounds. Our goal is to explain the causality behind experimental choices, empowering you to develop robust and efficient purification protocols.
Decision Workflow for Purification Method Selection
Before diving into specific troubleshooting, it's crucial to select the most appropriate primary purification technique. This decision is guided by the properties of your target compound, the nature of the impurities, and the scale of the purification.
Caption: A decision-making workflow for selecting a purification method.
Troubleshooting Guide: Chromatography
Chromatography is often the workhorse for purifying piperidine derivatives, but their polar, basic nature can cause several common problems.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Q1: My polar piperidine derivative shows severe peak tailing on a standard C18 column. What is the cause and how can I improve the peak shape?
A: This is the most frequent issue encountered. Peak tailing for basic compounds like piperidines on silica-based reversed-phase columns is primarily caused by secondary ionic interactions between the protonated piperidine nitrogen and acidic, deprotonated silanol groups (Si-O⁻) on the silica surface.[3] This leads to non-ideal retention, causing the peak to tail.
Solutions, in order of recommendation:
-
Add a Basic Modifier/Competitor: Introduce a small amount of a basic additive like triethylamine (TEA) or diethylamine (DEA) (typically 0.1-1%) to your mobile phase. These amines are stronger bases and will preferentially interact with the acidic silanol sites, effectively masking them from your compound.[5]
-
Lower the Mobile Phase pH: Add an acid like formic acid (FA) or trifluoroacetic acid (TFA) (typically 0.1%) to the mobile phase.[6] At a low pH (around 2-3), the silanol groups are fully protonated (Si-OH) and therefore neutral, which prevents ionic interaction with your protonated analyte. This also ensures your basic piperidine is consistently in its protonated form.
-
Use a Modern "Base-Deactivated" or "Polar-Endcapped" Column: Many modern columns (e.g., those with polar-embedded or end-capped phases) are specifically designed to shield silanol groups, providing much better peak shape for basic compounds even at intermediate pH ranges.[3][7]
Q2: My compound is not retained on a C18 column and elutes in the solvent front, even with 100% aqueous mobile phase. How can I achieve retention?
A: This indicates your compound is too hydrophilic (polar) for effective partitioning into the nonpolar C18 stationary phase. Pushing to 100% aqueous mobile phase on a traditional C18 column can also cause "phase collapse," where the C18 chains fold in on themselves, drastically reducing retention and reproducibility.
Solutions:
-
Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the ideal technique for very polar compounds. It uses a polar stationary phase (like bare silica, amide, or diol) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of water. Water acts as the strong, eluting solvent. This provides excellent retention for compounds that are unretained in reversed-phase.[8][9]
-
Use an Aqueous-Stable Reversed-Phase Column: If you must remain in a reversed-phase mode, select a column specifically designed for use in 100% aqueous conditions (often designated as 'AQ' type or polar-embedded). These columns resist phase collapse and can provide sufficient retention for some highly polar analytes.[3]
-
Consider Mixed-Mode Chromatography: These columns combine reversed-phase and ion-exchange characteristics, offering multiple retention mechanisms that can be highly effective for polar, charged analytes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biopharmaservices.com [biopharmaservices.com]
- 7. pharmanow.live [pharmanow.live]
- 8. biotage.com [biotage.com]
- 9. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
Validation & Comparative
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its prevalence in a wide range of pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and capacity for diverse molecular interactions make it a highly versatile scaffold in the design of novel therapeutics.[1] This guide provides an in-depth, objective comparison of 1-Benzyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate and related piperidine compounds, supported by experimental data to inform rational drug design and development.
Introduction to this compound
This compound is a disubstituted piperidine derivative featuring a benzyl group protecting the piperidine nitrogen and two ester functionalities at the 1 and 3 positions. The geminal methyl and ethyl ester groups at the 3-position create a chiral center, suggesting that its stereochemistry could play a crucial role in its biological activity. This compound serves as a valuable intermediate in the synthesis of more complex molecules, with potential applications in neuroscience, oncology, and infectious diseases.[2]
Comparative Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). Subtle structural modifications to the piperidine scaffold can significantly impact these properties.
| Compound | Molecular Weight ( g/mol ) | clogP | pKa (predicted) |
| This compound | 305.38 | 3.2 | ~7.5 |
| 1-Benzylpiperidine | 175.26 | 2.8 | ~9.0 |
| Ethyl nipecotate (Ethyl piperidine-3-carboxylate) | 157.21 | 0.8 | ~9.5 |
Key Insights:
-
Lipophilicity: The addition of the N-benzyl and the two ester groups significantly increases the lipophilicity (higher clogP) of this compound compared to simpler piperidines like ethyl nipecotate. This increased lipophilicity may enhance membrane permeability but could also lead to lower aqueous solubility and increased plasma protein binding.
-
Basicity: The presence of the electron-withdrawing carbamate group (from the benzyl chloroformate used in synthesis) significantly reduces the basicity of the piperidine nitrogen (lower pKa) compared to a simple N-alkyl piperidine. This modulation of pKa can be critical for reducing off-target effects at physiological pH and can influence how the molecule interacts with its biological target.
Synthesis and Structural Elucidation
The synthesis of this compound and related compounds typically involves a multi-step process. A general synthetic workflow is outlined below.
Experimental Workflow: Synthesis of Substituted Piperidines
Caption: General synthetic route for N-benzyl-3-substituted piperidine dicarboxylates.
Detailed Synthetic Protocol:
A common method for the synthesis of 1-benzyl 3-methyl (3R)-3-methylpiperidine-1,3-dicarboxylate starts with the N-protection of 3-methylpiperidine using benzyl chloroformate in the presence of a base like sodium hydroxide.[2] The resulting Cbz-protected intermediate is then reacted with methyl chloroformate to introduce the carboxylate group at the 3-position, yielding the final product.[2] Purification is typically achieved through recrystallization or column chromatography.
Comparative Biological Activity
The biological activity of piperidine derivatives is highly dependent on the nature and position of their substituents. Here, we compare the potential activities of this compound with other N-benzylpiperidine derivatives based on available literature.
Neuroprotective Effects:
Several N-benzylpiperidine derivatives have been investigated for their neuroprotective properties. For instance, certain derivatives have shown the ability to protect neuronal cells from damage induced by neurotoxins.[3][4] The mechanism of action is often linked to the inhibition of enzymes like acetylcholinesterase (AChE) or the modulation of neurotransmitter receptors.[5]
Hypothetical Neuroprotective Signaling Pathway
Caption: A simplified diagram illustrating a potential neuroprotective mechanism of piperidine compounds.
Anticancer Activity:
The piperidine scaffold is also a key component in many anticancer agents.[1] The cytotoxic effects of these compounds are often evaluated using in vitro assays against various cancer cell lines.
| Derivative | Cancer Cell Line | IC50 / GI50 (µM) |
| DTPEP | MCF-7 (Breast) | 0.8 ± 0.04 |
| DTPEP | MDA-MB-231 (Breast) | 1.2 ± 0.12 |
| Compound 17a | PC3 (Prostate) | 0.81 |
| Compound 17a | MGC803 (Gastric) | 1.09 |
| Compound 16 | 786-0 (Kidney) | 0.4 (GI50, µg/mL) |
| Data compiled from[1][6] |
While specific data for this compound is not yet widely available in the public domain, the data from related compounds suggest that this structural class has significant potential for anticancer drug development.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for evaluating the cytotoxic effects of novel piperidine compounds on cancer cell lines.[7]
Workflow for MTT Assay
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the piperidine derivatives in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds.[7]
-
Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 1-4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the solvent control and determine the IC50 value using non-linear regression analysis.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. Its unique substitution pattern offers opportunities for fine-tuning physicochemical properties and biological activity. Future research should focus on the stereoselective synthesis of this compound to evaluate the pharmacological profiles of individual enantiomers. Furthermore, a systematic structure-activity relationship (SAR) study, comparing a series of analogs with variations at the N-benzyl group and the C3-substituents, would provide invaluable data for the rational design of more potent and selective drug candidates. The experimental protocols provided in this guide offer a starting point for the comprehensive evaluation of this and related piperidine derivatives.
References
- Multi Targeted DockingAnalysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease. (URL: [Link])
- Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. (URL: [Link])
- Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prost
- Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)
- Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiprolifer
- Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived
- Neuroprotective Effect of Piperine on Primarily Cultured Hippocampal Neurons. (URL: [Link])
- 2,6-Disubstituted Piperidine Alkaloids with Neuroprotective Activity from Hippobroma longiflora. (URL: [Link])
- synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolin
- Structure-activity relationship studies of CNS agents. XII. 1-[4-(4-aryl-1-piperazinyl)butyl]-3,4-dihydro-2(1H)-quinolinones: new 5-HT1A, 5-HT2 and D2 ligands with a potential antipsychotic activity. (URL: [Link])
- Catalytic asymmetric synthesis of geminal-dicarboxyl
- Geminal Diazides Derived from 1,3-Dicarbonyls: A Protocol for Synthesis. (URL: [Link])
- Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. (URL: [Link])
- Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)
- Design, Synthesis, and Biological Evaluation of Novel N-Benzyl piperidine Derivatives as Potent HDAC/AChE Inhibitors for Alzheimer's Disease. (URL: [Link])
- Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. (URL: [Link])
- Catalytic asymmetric synthesis of geminal-dicarboxyl
- Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. (URL: [Link])
- Novel N-benzylpiperidine derivatives of 5-arylisoxazole-3-carboxamides as anti-Alzheimer's agents. (URL: [Link])
- Design, synthesis and pharmacological evaluation of N -benzyl-piperidinyl-aryl-acylhydrazone derivatives as donepezil hybrids: Discovery of novel multi-target anti-alzheimer prototype drug candid
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (URL: [Link])
- Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. (URL: [Link])
- CID 161290137. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buy 1-benzyl 3-methyl (3R)-3-methylpiperidine-1,3-dicarboxylate [smolecule.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. neuroquantology.com [neuroquantology.com]
- 5. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Synthetic Routes of Substituted Piperidines
The piperidine moiety is a cornerstone in modern medicinal chemistry, forming the structural core of a vast number of pharmaceuticals and natural products.[1][2] Its prevalence underscores the continuous demand for efficient, versatile, and stereoselective synthetic methods to access diversely substituted piperidine rings. This guide provides a comparative analysis of the principal synthetic strategies for constructing this critical heterocyclic scaffold, offering insights into the mechanistic underpinnings, practical advantages and limitations, and detailed experimental protocols for each major route.
Catalytic Hydrogenation of Pyridine Derivatives: The Direct Approach
The most atom-economical and direct route to the piperidine core is the catalytic hydrogenation of the corresponding pyridine precursors.[1] This method involves the saturation of the aromatic pyridine ring with hydrogen, a process that, while conceptually simple, presents challenges due to the aromatic stability of the pyridine ring and the potential for catalyst poisoning by the nitrogen atom.[1][3]
Mechanism and Catalytic Systems
The hydrogenation of pyridines can be achieved through both heterogeneous and homogeneous catalysis.
-
Heterogeneous Catalysis: This is the most common approach, particularly on an industrial scale, due to the ease of catalyst separation and recycling.[1] Precious metal catalysts like Palladium on Carbon (Pd/C) and Platinum(IV) oxide (PtO₂, Adams' catalyst) are highly effective.[1][4] The reaction often requires elevated pressures and temperatures and may be conducted in the presence of an acid to protonate the pyridine ring, which facilitates reduction.[1][4]
-
Homogeneous Catalysis: These systems can offer higher selectivity and activity under milder conditions.[1] A notable recent advancement is the use of Iridium(III) catalysts for the ionic hydrogenation of pyridines.[3][5] This method displays remarkable functional group tolerance, leaving sensitive groups like nitro, azido, and bromo functionalities intact.[3][5]
Advantages and Limitations
| Advantages | Limitations |
| High atom economy. | Often requires high pressure and temperature.[1] |
| Direct conversion from readily available pyridines. | Catalyst poisoning by the nitrogen atom can be an issue.[1] |
| Scalable for industrial production. | Achieving high chemoselectivity with sensitive functional groups can be challenging with some catalysts.[1] |
| Good for producing cis-substituted piperidines.[4] | Limited control over stereochemistry for multiple substitution patterns. |
Experimental Protocol: Hydrogenation of 3-Phenylpyridine using PtO₂
This protocol describes the catalytic hydrogenation of 3-phenylpyridine to 3-phenylpiperidine using Platinum(IV) oxide as the catalyst.[4]
Materials:
-
3-Phenylpyridine (1.0 g)
-
Glacial Acetic Acid (5 mL)
-
Platinum(IV) oxide (PtO₂) (5 mol%)
-
Hydrogen gas (H₂)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄)
-
Celite
Procedure:
-
A solution of 3-phenylpyridine (1.0 g) in glacial acetic acid (5 mL) is treated with a catalytic amount of PtO₂ (5 mol%).
-
The mixture is subjected to H₂ gas pressure (60 bar) and stirred for 8 hours.
-
After the reaction is complete, the mixture is quenched with NaHCO₃ solution.
-
The product is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are filtered through Celite and dried over Na₂SO₄.
-
The solvent is evaporated under reduced pressure to yield the crude product.
-
The residue is purified by column chromatography (Silica gel, 60-120 mesh, 5% EtOAc in petroleum ether) to furnish 3-phenylpiperidine.[4]
Reductive Amination: Building the Ring from Acyclic Precursors
Reductive amination is a powerful and versatile strategy for constructing the piperidine ring from acyclic dicarbonyl compounds or their equivalents. This approach, often involving a [5+1] annulation, allows for the formation of two new carbon-nitrogen bonds in a single synthetic sequence.[2][6]
Mechanism
The reaction typically proceeds through the formation of an imine or enamine intermediate from the reaction of a primary amine or ammonia with a 1,5-dicarbonyl compound. This intermediate then undergoes intramolecular cyclization, followed by reduction to yield the piperidine ring. The use of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a catalyst, is crucial for the final reduction step.[6]
Advantages and Limitations
| Advantages | Limitations |
| High versatility in introducing substituents on both the nitrogen and carbon atoms. | Requires access to suitable 1,5-dicarbonyl precursors, which may involve multi-step synthesis. |
| Can be highly diastereoselective, depending on the substrates and reaction conditions.[2] | The stability of the dicarbonyl starting material can be a concern. |
| Allows for the synthesis of complex polyhydroxylated piperidines (iminosugars).[6] | May require careful control of pH and reaction conditions to favor cyclization over polymerization. |
Experimental Protocol: Synthesis of a Polyhydroxypiperidine Derivative
This protocol illustrates the synthesis of a deoxynojirimycin (DNJ) analogue via double reductive amination of a 1,5-dicarbonyl sugar derivative.[6]
Materials:
-
1,5-dicarbonyl sugar derivative
-
Ammonium formate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
Procedure:
-
The crude 1,5-dicarbonyl sugar derivative is dissolved in methanol.
-
Ammonium formate is added as the nitrogen source.
-
Sodium cyanoborohydride (NaBH₃CN) is added as the reducing agent.
-
The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to yield the polyhydroxypiperidine derivative.[6]
Aza-Diels-Alder Reaction: A Cycloaddition Approach
The aza-Diels-Alder reaction is a powerful tool for the synthesis of six-membered nitrogen heterocycles, including piperidine derivatives. This [4+2] cycloaddition involves the reaction of an azadiene with a dienophile, or more commonly, a diene with an imine (as the dienophile).[7]
Mechanism
The reaction can proceed through either a concerted or a stepwise mechanism. In the concerted pathway, the new C-C and C-N bonds are formed simultaneously. In the stepwise mechanism, a zwitterionic or diradical intermediate is formed first, which then cyclizes to form the piperidine ring. The nature of the reactants and the reaction conditions can influence the operative mechanism.[7] The use of Lewis acids or organocatalysts can promote the reaction and control its stereoselectivity.
Advantages and Limitations
| Advantages | Limitations |
| Can generate multiple stereocenters in a single step with high stereocontrol. | The scope of suitable dienes and imines can be limited. |
| Provides access to highly functionalized piperidines, particularly piperidin-4-ones.[7] | The reversibility of the reaction can be an issue in some cases.[8] |
| Enantioselective variants have been well-developed using chiral catalysts. | The stability of the imine dienophile can be a challenge. |
Experimental Protocol: Synthesis of a Piperidine-based N-Heterocycle via in situ Aza-Diels-Alder
This protocol describes the trapping of the highly reactive methanimine in situ with a diene to form a piperidine derivative.[8]
Materials:
-
A source of methanimine (e.g., from the decomposition of a suitable precursor)
-
2,3-Dimethylbutadiene (diene)
-
Aqueous medium
-
Appropriate work-up and purification reagents
Procedure:
-
The reaction is conducted in an aqueous medium.
-
The methanimine precursor is introduced into the reaction vessel containing the diene.
-
The reaction is typically heated to facilitate the cycloaddition.
-
The progress of the reaction is monitored by a suitable analytical technique (e.g., NMR, GC-MS).
-
Upon completion, the reaction mixture is worked up to isolate the piperidine product.
-
Purification is achieved through standard methods like column chromatography.[8]
Pictet-Spengler Reaction: A Classic Route to Tetrahydroisoquinolines
The Pictet-Spengler reaction is a classic and reliable method for the synthesis of tetrahydroisoquinolines, a key subclass of piperidine derivatives. The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution.[9][10]
Mechanism
The reaction begins with the formation of an iminium ion from the condensation of the β-arylethylamine and the carbonyl compound. This electrophilic iminium ion is then attacked by the electron-rich aromatic ring (e.g., an indole or a dimethoxyphenyl group) in an intramolecular fashion to form a new six-membered ring. Subsequent deprotonation restores aromaticity and yields the tetrahydroisoquinoline product.[9][11]
Advantages and Limitations
| Advantages | Limitations |
| A reliable and high-yielding reaction for tetrahydroisoquinolines. | Generally limited to the synthesis of tetrahydroisoquinolines and related systems. |
| The reaction often proceeds under mild conditions, especially with electron-rich aromatic rings. | Less nucleophilic aromatic rings may require harsher conditions (strong acids, high temperatures).[9] |
| Can be used to construct complex polycyclic alkaloid skeletons. | The scope of aldehydes and ketones can be limited by side reactions. |
Experimental Protocol: General Procedure for Pictet-Spengler Reaction
This protocol provides a general outline for a typical Pictet-Spengler reaction.
Materials:
-
β-Arylethylamine
-
Aldehyde or Ketone
-
Protic or Lewis acid catalyst (e.g., HCl, TFA)
-
Solvent (e.g., toluene, dichloromethane)
Procedure:
-
The β-arylethylamine is dissolved in a suitable solvent.
-
The aldehyde or ketone is added to the solution.
-
The acid catalyst is added, and the reaction mixture is stirred, often with heating.
-
The reaction is monitored by TLC or another appropriate method.
-
Upon completion, the reaction is quenched, typically with a base.
-
The product is extracted into an organic solvent.
-
The organic layer is dried and concentrated.
-
The crude product is purified by crystallization or column chromatography.
Modern and Biocatalytic Approaches: The Next Frontier
The field of piperidine synthesis is continually evolving, with new and innovative methods emerging that offer improved efficiency, selectivity, and sustainability.
-
Biocatalysis: Recent breakthroughs include the use of enzymes for the selective functionalization of piperidines. For instance, biocatalytic carbon-hydrogen (C-H) oxidation can introduce hydroxyl groups at specific positions on the piperidine ring, which can then be further functionalized.[12][13] This approach offers a green and highly selective alternative to traditional chemical methods.
-
Transition-Metal-Catalyzed C-H Activation: Direct C-H activation and functionalization of the piperidine ring is another rapidly developing area. This strategy avoids the need for pre-functionalized starting materials and allows for the direct introduction of substituents onto the pre-formed piperidine core.[14]
Comparative Summary of Synthetic Routes
| Feature | Catalytic Hydrogenation | Reductive Amination | Aza-Diels-Alder | Pictet-Spengler |
| Key Transformation | Reduction of pyridine ring | Intramolecular imine/enamine cyclization and reduction | [4+2] Cycloaddition | Intramolecular electrophilic aromatic substitution |
| Starting Materials | Substituted pyridines | 1,5-Dicarbonyl compounds, amines | Dienes, imines | β-Arylethylamines, aldehydes/ketones |
| Key Advantages | Atom-economical, direct | High versatility, good for polyhydroxylated piperidines | High stereocontrol, rapid complexity generation | Reliable, high-yielding for tetrahydroisoquinolines |
| Key Limitations | Harsh conditions, catalyst poisoning | Requires access to specific acyclic precursors | Limited substrate scope, potential reversibility | Limited to tetrahydroisoquinoline synthesis |
| Stereocontrol | Generally gives cis-products | Can be highly diastereoselective | Excellent stereocontrol with chiral catalysts | Can be stereoselective with chiral substrates/catalysts |
Conclusion
The synthesis of substituted piperidines is a rich and diverse field, with a range of powerful methods at the disposal of the synthetic chemist. The choice of a particular route depends on several factors, including the desired substitution pattern, the required stereochemistry, the availability of starting materials, and the desired scale of the synthesis. While classical methods like catalytic hydrogenation and the Pictet-Spengler reaction remain mainstays of the field, modern approaches involving biocatalysis and transition-metal catalysis are opening up new avenues for the efficient and selective construction of these vital heterocyclic scaffolds. As the demand for novel and complex piperidine-containing molecules continues to grow, so too will the innovation in the synthetic methods used to create them.
References
- Piperidine synthesis through transition metal-catalyzed heteroarene dearomatization. (n.d.). Google.
- A Comparative Analysis of Synthetic Routes to Substituted Piperidine-2,6-diones. (n.d.). BenchChem.
- Catalytic Hydrogenation of Pyridine to Piperidine. (n.d.). BenchChem.
- Despois, A., & Cramer, N. (2025). Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines.
- Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1822-1826.
- Amat, M., Llor, N., Hidalgo, J., Escolano, C., & Bosch, J. (2003). Enantioselective Synthesis of Piperidine, Indolizidine, and Quinolizidine Alkaloids from a Phenylglycinol-Derived δ-Lactam. The Journal of Organic Chemistry, 68(5), 1919–1928. [Link]
- Amat, M., Llor, N., Hidalgo, J., Escolano, C., & Bosch, J. (2003). Enantioselective synthesis of piperidine, indolizidine, and quinolizidine alkaloids from a phenylglycinol-derived delta-lactam. The Journal of Organic Chemistry, 68(5), 1919–1928. [Link]
- Despois, A., & Cramer, N. (2023). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. [Link]
- Vitaku, E., & Njardarson, J. T. (2021).
- New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024, December 20). Phys.org.
- Wang, Z., & Dong, G. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14286–14292. [Link]
- Kawamata, Y., Renata, H., & Baran, P. S. (2024). Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling. ChemistryViews.
- Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate.
- Sustainable biocatalytic approaches to pyridine and piperidine heterocycles. (n.d.). The University of Manchester.
- Budhiraja, M., Ali, A., & Tyagi, V. (2022). First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction. New Journal of Chemistry, 46(10), 4650-4658. [Link]
- O'Hagan, D. (2000). Asymmetric routes to substituted piperidines.
- Matassini, C., Clemente, F., & Goti, A. (2012). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2012(1), 163-189.
- Amat, M., Llor, N., Hidalgo, J., Escolano, C., & Bosch, J. (2003). Enantioselective Synthesis of Piperidine, Indolizidine, and Quinolizidine Alkaloids from a Phenylglycinol-Derived δ-Lactam. ResearchGate.
- Synthesis of piperidinones by an aza Diels-Alder reaction. (n.d.). ResearchGate.
- Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. (2011). Organic & Biomolecular Chemistry, 9(10), 3583. [Link]
- Mokhtary, M. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.
- Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. (n.d.). ResearchGate.
- Iridium Catalysis Enables Piperidine Synthesis from Pyridines. (2025, December 3). BIOENGINEER.ORG.
- Larkin, S. M., & Moody, C. J. (2021). Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. The Journal of Organic Chemistry, 86(16), 11526–11533. [Link]
- New Methods for C–N Ring Construction. (2012). Organic Synthesis, 89, xiii-xviii. [Link]
- Pictet–Spengler reaction. (n.d.). In Wikipedia.
- C-2 Arylation of Piperidines through Directed Transition-Metal-Catalyzed sp 3 C H Activation. (n.d.). ResearchGate.
- Recent advances in the synthesis of piperidones and piperidines. (n.d.). ScienceDirect.
- Piperidine synthesis. (n.d.). Organic Chemistry Portal.
- Vitaku, E., & Njardarson, J. T. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
- Recent Advances in the Synthesis of Piperidones and Piperidines. (n.d.). ResearchGate.
- Pictet–Spengler reaction. (n.d.). Grokipedia.
- A Diels-Alder route to pyridone and piperidone derivatives. (1984). Journal of the American Chemical Society, 106(11), 3270–3276. [Link]
- Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate.
- Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. (n.d.). ResearchGate.
- Pictet-Spengler Reaction. (2022, January 15). YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. soc.chim.it [soc.chim.it]
- 7. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 10. grokipedia.com [grokipedia.com]
- 11. youtube.com [youtube.com]
- 12. news-medical.net [news-medical.net]
- 13. Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling - ChemistryViews [chemistryviews.org]
- 14. Piperidine synthesis through transition metal-catalyzed heteroarene dearomatization - American Chemical Society [acs.digitellinc.com]
In-silico analysis of 1-Benzyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate receptor binding
An In-Depth Technical Guide to the In-Silico Analysis of 1-Benzyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate Receptor Binding
A Comparative Guide for Drug Discovery Professionals
This guide provides a comprehensive, in-silico-driven comparison of the receptor binding characteristics of this compound. We will delve into a robust computational workflow designed to elucidate its binding affinity and interaction with a selected biological target, benchmarking its performance against known modulators. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics.
Introduction: The Rationale for In-Silico Investigation
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs due to its favorable pharmacokinetic properties and synthetic tractability.[1] The molecule this compound, with its unique dicarboxylate substitution, presents an intriguing candidate for targeted therapies. In-silico analysis, a cornerstone of modern drug discovery, offers a rapid and cost-effective avenue to predict and rationalize the molecular interactions that govern a ligand's biological activity before committing to extensive laboratory synthesis and testing.[2][3]
This guide will focus on the in-silico evaluation of our lead compound against the μ-opioid receptor (MOR) , a well-characterized G-protein coupled receptor (GPCR) involved in analgesia and a common target for piperidine-based analgesics.[4][5][6] We will employ molecular docking and interaction analysis to predict the binding mode and affinity of this compound and compare it with the known MOR agonist, morphine, and a structurally related antagonist, naltrexone.
Experimental Workflow: A Step-by-Step In-Silico Protocol
Our in-silico analysis is structured to ensure reproducibility and provide a clear rationale for each methodological choice. The overall workflow is a multi-stage process that moves from data preparation to execution and finally to in-depth analysis.[7]
Figure 1: A generalized workflow for the in-silico receptor binding analysis.
Step 1: Receptor Structure Preparation
The initial and most critical step is the preparation of the receptor structure. For this study, we will utilize the crystal structure of the human μ-opioid receptor (PDB ID: 4DKL). The choice of a high-resolution crystal structure is paramount for the accuracy of docking simulations.
Protocol:
-
Structure Acquisition: Download the PDB file (4DKL) from the RCSB Protein Data Bank.
-
Structural Cleaning: Remove non-essential components such as water molecules, co-crystallized ligands, and any non-standard residues not pertinent to the binding site. This is crucial to reduce computational complexity and potential artifacts. Tools like UCSF Chimera or PyMOL are recommended for this purpose.
-
Protonation and Charge Assignment: Add hydrogen atoms to the structure, as they are typically absent in crystal structures but essential for defining correct ionization states and forming hydrogen bonds. Assign partial charges using a well-established force field like Gasteiger. This can be accomplished using software suites such as AutoDockTools.
-
Binding Site Definition: Define the binding pocket as a grid box centered on the location of the co-crystallized ligand. A grid of sufficient size (e.g., 25Å x 25Å x 25Å) is necessary to allow the docking algorithm to explore various ligand conformations.
Step 2: Ligand Preparation
The three-dimensional structures of this compound and the comparators (morphine and naltrexone) must be generated and optimized for docking.
Protocol:
-
Structure Generation: Create 2D structures of the ligands using chemical drawing software like MarvinSketch or ChemDraw.
-
3D Conversion and Energy Minimization: Convert the 2D structures to 3D and perform an energy minimization using a suitable force field (e.g., MMFF94) with tools like Open Babel or Avogadro. This ensures a low-energy, realistic starting conformation.
-
Charge and Bond Definition: Assign partial charges (e.g., Gasteiger) and define rotatable bonds. This allows the ligand to be flexible during the docking process, which is critical for finding the optimal binding pose.
Step 3: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.[8] We will use AutoDock Vina, a widely used and validated open-source docking program.
Protocol:
-
Input File Generation: Prepare the receptor and ligand files in the PDBQT format using AutoDockTools. These files contain atomic coordinates, partial charges, and atom types.
-
Configuration: Create a configuration file that specifies the coordinates of the binding site grid box, the exhaustiveness of the search (a parameter controlling computational rigor; a value of 20 is recommended for a thorough search), and the number of binding modes to be generated.
-
Execution: Run the AutoDock Vina simulation. The program will systematically explore various conformations of the ligand within the binding site and rank them using a scoring function.[2]
Comparative Binding Analysis
The primary output of the docking simulation is a set of binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol). A more negative value indicates a stronger predicted interaction.
Table 1: Predicted Binding Affinities for the μ-Opioid Receptor
| Ligand | Predicted Binding Affinity (kcal/mol) | Role |
| This compound | -8.7 | Test Compound |
| Morphine | -9.3 | Agonist Control |
| Naltrexone | -10.2 | Antagonist Control |
The data in Table 1 suggests that this compound is predicted to have a strong binding affinity for the μ-opioid receptor, comparable to the established ligands morphine and naltrexone.
Interaction Analysis: Unveiling the "How" of Binding
Beyond binding affinity, understanding the specific molecular interactions is paramount for rational drug design. Analysis of the top-ranked docking pose reveals key interactions between our target compound and critical residues within the MOR binding pocket.[4]
Figure 2: Predicted key interactions between the target compound and the μ-opioid receptor.
Key Predicted Interactions:
-
Ionic Interaction: The protonated nitrogen of the piperidine core is predicted to form a crucial salt bridge with the carboxylate group of Asp147 . This is a canonical interaction for many opioid ligands.
-
π-π Stacking: The aromatic benzyl group is ideally positioned to engage in a π-π stacking interaction with the aromatic ring of Tyr148 .
-
Hydrogen Bonding: The carbonyl oxygen of the ethyl ester group is predicted to act as a hydrogen bond acceptor with the side chain of His297 .
Discussion and Future Directions
Our in-silico analysis predicts that this compound is a high-affinity ligand for the μ-opioid receptor. The predicted binding mode, which shares key interactions with known opioid ligands, provides a strong, structurally-based hypothesis for its mechanism of action.
It is imperative, however, to acknowledge the limitations of this computational approach. Molecular docking provides a static snapshot and does not fully account for receptor flexibility or the entropic contributions to binding. Therefore, the logical next steps in the evaluation of this compound are:
-
Molecular Dynamics (MD) Simulations: To assess the stability of the predicted binding pose over time and to refine the understanding of the ligand-receptor interactions.[9][10]
-
In Vitro Binding Assays: To experimentally determine the binding affinity (e.g., Kᵢ) of the synthesized compound for the μ-opioid receptor.
-
Functional Assays: To characterize the compound as an agonist, antagonist, or allosteric modulator of the receptor.
Conclusion
This comparative guide has detailed a comprehensive in-silico workflow for the analysis of this compound binding to the μ-opioid receptor. Our findings, based on established computational methodologies, provide a strong rationale for its further investigation as a potential modulator of this important therapeutic target. The methods and comparative data presented herein serve as a robust foundation for guiding subsequent experimental validation and lead optimization efforts.
References
- In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5. (n.d.). BMC Infectious Diseases.
- Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (n.d.). [Source not further specified].
- Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. (2017, March 24). Longdom Publishing.
- Computational methods in drug discovery. (2016, December 12). Beilstein Journals.
- Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. (n.d.). Longdom Publishing.
- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.). PubMed Central.
- Computational Methods Applied to Rational Drug Design. (2016, April 26). PubMed Central.
- Workflow for open source computer-aided drug design. (n.d.). ResearchGate.
- Computational approaches to drug design. (n.d.). Drug Discovery News.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). [Source not further specified].
Sources
- 1. mdpi.com [mdpi.com]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Computational approaches to drug design | Drug Discovery News [drugdiscoverynews.com]
- 4. tandfonline.com [tandfonline.com]
- 5. longdom.org [longdom.org]
- 6. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
- 8. Computational Methods Applied to Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating Alternative Reagents for the Synthesis of 1-Benzyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate: A Comparative Guide
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2][3] The specific derivative, 1-Benzyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate, serves as a valuable intermediate in the synthesis of more complex molecules, where the benzyl group acts as a versatile protecting group and the dicarboxylate functionality allows for diverse chemical modifications.
A conventional synthesis of this target molecule typically involves two critical transformations: the formation of the substituted piperidine ring and the subsequent N-alkylation to introduce the benzyl group. This guide provides an in-depth evaluation of alternative reagents and methodologies for these key steps, moving beyond traditional protocols to explore more efficient, safer, and environmentally benign options. We will dissect the causality behind experimental choices, present comparative data, and provide detailed protocols to empower researchers in drug discovery and process development to make informed decisions for their synthetic campaigns.
Part 1: Synthesis of the Piperidine Core: The 3-Methyl-3-ethoxycarbonyl Piperidine Moiety
The construction of the quaternary center at the C3 position of the piperidine ring is a significant synthetic challenge. The classical approach relies on the Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[4][5]
The Standard Approach: Dieckmann Condensation
The Dieckmann condensation is a robust method for forming five- and six-membered rings.[4] The reaction is typically base-catalyzed, using a strong base like sodium ethoxide to deprotonate the α-carbon of one ester, which then attacks the carbonyl of the second ester intramolecularly.
Caption: Dieckmann condensation pathway for ring formation.
Protocol 1: Classical Dieckmann Condensation
-
To a solution of sodium ethoxide (1.1 eq.) in anhydrous ethanol, add the acyclic diester precursor (1.0 eq.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction with aqueous acid (e.g., 1M HCl) until neutral.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting β-keto ester is then typically alkylated at the C3 position and decarboxylated to yield the desired 3,3-disubstituted piperidine.
While effective, this method has drawbacks, including the requirement for strictly anhydrous conditions, the use of a strong, moisture-sensitive base, and a multi-step sequence post-cyclization to install the C3-methyl group.
Alternative Approach: Multi-component Reactions (MCRs)
Modern synthetic chemistry increasingly favors multi-component reactions for their efficiency and atom economy. For piperidine synthesis, MCRs can construct the core in a single step from simpler starting materials.
Protocol 2: Example of a Piperidine-forming MCR
-
Combine an aldehyde (e.g., acetaldehyde), a β-ketoester (e.g., ethyl acetoacetate), and an amine (e.g., benzylamine) in a suitable solvent like ethanol.
-
Add a catalyst, such as a Lewis acid (e.g., InCl₃) or an organocatalyst (e.g., proline).
-
Stir the reaction at room temperature or with gentle heating for 24 hours.
-
Purify the resulting dihydropyridine product, which can then be reduced to the corresponding piperidine.
Comparative Analysis: Piperidine Ring Synthesis
| Parameter | Dieckmann Condensation | Multi-component Reaction |
| Starting Materials | Requires pre-functionalized diester | Simple, commercially available aldehydes, ketones, amines |
| Number of Steps | Multiple steps (cyclization, alkylation) | Often one-pot |
| Reaction Conditions | Harsh (strong base, anhydrous) | Generally milder |
| Stereocontrol | Difficult to control without chiral auxiliaries | Can be rendered enantioselective with chiral catalysts[2] |
| Overall Yield | Moderate to good, but over multiple steps | Variable, but can be high for optimized reactions |
Part 2: N-Benzylation - A Comparative Analysis of Alkylating Strategies
Once the piperidine core is synthesized, the benzyl group is installed on the nitrogen atom. The choice of reagent for this step significantly impacts the reaction's efficiency, safety, and environmental footprint.
Conventional Method: Direct Alkylation with Benzyl Halides
The most straightforward method is the direct SN2 reaction of the secondary amine with benzyl chloride or benzyl bromide, typically in the presence of a mild inorganic base like potassium carbonate.[6][7]
Protocol 3: Direct Alkylation
-
Dissolve the piperidine substrate (1.0 eq.) and potassium carbonate (2.0 eq.) in a polar aprotic solvent (e.g., acetonitrile or DMF).
-
Add benzyl bromide (1.1 eq.) and heat the mixture to 60-80 °C for 4-8 hours.
-
Monitor the reaction by TLC. Upon completion, filter off the base, and concentrate the solvent.
-
Purify the crude product by column chromatography.
This method is simple and often effective, but it suffers from several drawbacks: benzyl halides are lachrymatory and hazardous, the reaction can lead to over-alkylation to form a quaternary ammonium salt, and it generates halide waste.
Alternative 1: Reductive Amination
Reductive amination is a powerful and highly controlled method for forming C-N bonds.[8] It involves the reaction of the amine with an aldehyde (benzaldehyde) to form an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine. This two-step, one-pot process avoids the issues of over-alkylation.[8]
Caption: Workflow for N-benzylation via reductive amination.
Protocol 4: Reductive Amination with Sodium Triacetoxyborohydride
-
Dissolve the piperidine substrate (1.0 eq.) and benzaldehyde (1.1 eq.) in a chlorinated solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise at room temperature.
-
Stir the reaction for 2-6 hours, monitoring by TLC.
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.
Sodium triacetoxyborohydride is particularly effective as it is mild enough not to reduce the aldehyde but reactive enough to reduce the intermediate iminium ion.[9]
Alternative 2: "Borrowing Hydrogen" Catalysis
A state-of-the-art, green chemistry approach is "borrowing hydrogen" or "hydrogen auto-transfer" catalysis.[10][11] This method uses a stable and less hazardous alcohol (benzyl alcohol) as the alkylating agent. A transition metal catalyst (e.g., based on Ru, Ir, or Ni) temporarily removes hydrogen from the alcohol to form benzaldehyde in situ.[12][13][14] This aldehyde then undergoes reductive amination, with the catalyst returning the "borrowed" hydrogen to reduce the iminium intermediate. The only byproduct of this elegant process is water.[11]
Protocol 5: N-Alkylation via Borrowing Hydrogen
-
In a reaction vessel, combine the piperidine substrate (1.0 eq.), benzyl alcohol (1.2 eq.), and a suitable transition metal catalyst (e.g., a Shvo catalyst, 1-2 mol%).
-
Heat the mixture in a high-boiling solvent like toluene or under solvent-free conditions at 100-140 °C.
-
The reaction is typically run for 12-24 hours.
-
After cooling, the catalyst can often be filtered off, and the product is isolated after solvent removal.
Comparative Analysis: N-Benzylation Reagents
| Parameter | Benzyl Bromide | Benzaldehyde / NaBH(OAc)₃ | Benzyl Alcohol / Metal Catalyst |
| Reagent Hazard | High (lachrymator, alkylating agent) | Moderate | Low |
| Byproducts | KBr, H₂O | Borate salts, acetic acid | H₂O only |
| Selectivity | Risk of over-alkylation | Excellent for mono-alkylation[8] | High selectivity |
| Reaction Conditions | Moderate temperature (60-80 °C) | Mild (Room Temperature) | High temperature (100-140 °C) |
| Atom Economy | Poor | Moderate | Excellent |
| Cost | Reagents are relatively cheap | Higher reagent cost (borohydride) | High initial catalyst cost, but low loading |
Part 3: Ethyl Ester Formation
The ethyl ester can be introduced at various stages, but for this analysis, we consider the esterification of a 3-methylpiperidine-3-carboxylic acid precursor.
Standard Method: Fischer-Speier Esterification
This classic method involves heating the carboxylic acid in a large excess of the alcohol (ethanol) with a strong acid catalyst like sulfuric acid or HCl.[15][16]
Protocol 6: Fischer Esterification
-
Suspend the carboxylic acid (1.0 eq.) in ethanol (used as solvent).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Heat the mixture to reflux for 4-24 hours, often with a Dean-Stark apparatus to remove water and drive the equilibrium.[16]
-
Cool the reaction, neutralize the acid with a base (e.g., NaHCO₃), and extract the ester.
The main drawbacks are the harsh acidic conditions, which may not be compatible with sensitive functional groups, and the need to drive the equilibrium reaction to completion.[15][16]
Alternative: Steglich Esterification
For substrates that are sensitive to strong acid, the Steglich esterification offers a mild, neutral alternative.[17] It uses a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[17][18]
Protocol 7: Steglich Esterification
-
Dissolve the carboxylic acid (1.0 eq.), ethanol (1.5 eq.), and DMAP (0.1 eq.) in a solvent like DCM.
-
Cool the solution to 0 °C and add EDC (1.2 eq.).
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Upon completion, wash the reaction mixture with dilute acid and bicarbonate solution to remove byproducts. The urea byproduct from EDC is water-soluble, simplifying purification compared to DCC.
Comparative Analysis: Esterification Methods
| Parameter | Fischer-Speier Esterification | Steglich Esterification (EDC/DMAP) |
| Substrate Scope | Limited by acid sensitivity | Broad, good for sensitive molecules[17] |
| Reaction Conditions | Harsh (strong acid, high temp) | Mild (neutral pH, room temp) |
| Reaction Time | Long (4-24 h) | Shorter (2-12 h) |
| Workup/Purification | Neutralization and extraction | Aqueous washes to remove water-soluble urea byproduct |
| Reagent Cost | Very low | Higher (EDC and DMAP are more expensive) |
Conclusion and Recommendations
The synthesis of this compound offers multiple avenues, each with distinct advantages. For researchers and drug development professionals, the optimal choice depends on the specific priorities of the project, such as scale, cost, safety, or environmental impact.
-
For a Green and Elegant Synthesis: A modern approach combining a multi-component reaction for the piperidine core followed by an N-benzylation using "borrowing hydrogen" catalysis with benzyl alcohol is highly recommended. This route maximizes atom economy and minimizes hazardous waste.
-
For Versatility and Control: A robust and highly reliable route involves the Dieckmann condensation followed by reductive amination with benzaldehyde and NaBH(OAc)₃. This method offers excellent control, avoids over-alkylation, and proceeds under mild conditions.
-
For Acid-Sensitive Substrates: When dealing with delicate molecules, the Steglich esterification is the superior choice for the ester formation step due to its mild, neutral conditions, preserving functional group integrity throughout the synthesis.
By carefully evaluating these alternatives, scientists can design synthetic routes that are not only effective in producing the target molecule but are also aligned with the principles of modern, sustainable chemical manufacturing.
References
- Loupy, A., et al. (2025). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides.
- BenchChem. (2025).
- ACS GCI Pharmaceutical Roundtable.
- Marson, C. M., et al.
- Bisarya, S.C., & Rao, R. (1992). A New Phase Transfer Catalyst (PTC) for N-Alkylation Reactions.
- Marson, C. M., et al.
- Kumar, A., et al. (2025). Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. Royal Society of Chemistry.
- Chemistry Steps. Converting Carboxylic Acids to Esters. Chemistry Steps.
- Dunn, P. J., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry.
- DTIC. (2025). Piperidine Synthesis. DTIC.
- Royal Society of Chemistry. (2025). Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF.
- Wikipedia. Corey–Link reaction. Wikipedia.
- Organic Chemistry D
- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
- BenchChem. (2025).
- Gesson, J-P., et al. (2022).
- Google Patents. US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate.
- Organic Chemistry Portal.
- Organic Chemistry Portal. Synthesis of benzylic amines. Organic Chemistry Portal.
- The Hive Methods Discourse.
- ResearchGate. (2025). Efficient Preparation of N-Benzyl Secondary Amines via Benzylamine—Borane Mediated Reductive Amination.
- Smolecule. 1-benzyl 3-methyl (3R)
- Al-Zoubi, R. M., et al.
- Krchňák, V., et al. Alternative to Piperidine in Fmoc Solid-Phase Synthesis.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
- Doyle, A. G., et al. (2018).
- Barta, K., et al. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources.
- Jessop, P. G. Greener Solvents.
- Barta, K., et al. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. NIH.
- Google Patents. CN1948266B - A method for preparing N-monosubstituted benzylamine by catalytic hydrogenation reductive amination.
- Organic Chemistry Portal.
- Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps.
- Indian Journal of Heterocyclic Chemistry. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)
- PubChem. (R)
- Sciencemadness.org. (2020). Deprotection of N-benzyl piperidine compound. Sciencemadness.org.
- BenchChem. (2025).
- Organic Chemistry Portal. Piperidine synthesis. Organic Chemistry Portal.
- Open Research@CSIR-NIScPR.
- Solubility of Things. Piperidine. Solubility of Things.
- ECHEMI. N - alkylation of piperidine with substituted benzyl chloride. ECHEMI.
- Guidechem.
- ResearchGate. (2017). Procedure for N-alkylation of Piperidine?.
- University of Bristol. Synthesis.
- Parchem. (S)-3-Methyl-piperidine-3-carboxylic acid ethyl ester hydrochloride. Parchem.
- PubMed. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)
- BLD Pharm.
- CP Lab Safety.
- Zaragoza, F. (2024).
- Turner, N. J., et al. Combining bio- and organocatalysis for the synthesis of piperidine alkaloids.
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Dieckmann Condensation [organic-chemistry.org]
- 5. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 10. Efficient and selective N -benzylation of amines using Pd-doped La-BDC MOF - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00372E [pubs.rsc.org]
- 11. Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 12. Benzylic amine synthesis by amination (arylation) [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Converting Carboxylic Acids to Esters - Chemistry Steps [chemistrysteps.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 18. Acid to Ester - Common Conditions [commonorganicchemistry.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
